molecular formula C9H20N2O2 B2487882 NH2-C4-NH-Boc CAS No. 33545-98-1; 68076-36-8

NH2-C4-NH-Boc

Cat. No.: B2487882
CAS No.: 33545-98-1; 68076-36-8
M. Wt: 188.271
InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-C4-NH-Boc is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWJXFJJZUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68076-36-8
Record name tert-butyl N-(4-aminobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Bifunctional Linker NH2-C4-NH-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (NH2-C4-NH-Boc), a Key Building Block in Modern Pharmaceutical Research.

In the landscape of innovative therapeutic design, particularly in the burgeoning field of targeted protein degradation, the strategic selection of chemical linkers is paramount. Among these, N-(tert-Butoxycarbonyl)-1,4-diaminobutane , commonly abbreviated as this compound, has emerged as a versatile and widely utilized building block. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and applications, with a focus on its role in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

Molecular Structure and Chemical Identity

This compound is a mono-protected diamine. Its structure consists of a four-carbon alkyl chain (butane) flanked by two amino groups. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other remains as a free primary amine. This differential protection allows for sequential and controlled reactions at either end of the molecule, making it an ideal spacer for conjugating different molecular entities.[1][2]

The IUPAC name for this compound is tert-butyl N-(4-aminobutyl)carbamate .[2][3] Its linear formula is (CH₃)₃COCONH(CH₂)₄NH₂.

Physicochemical and Quantitative Data

The properties of this compound have been well-characterized, and the following tables summarize key quantitative data sourced from various chemical suppliers and databases.

Identifier Value Source
CAS Number68076-36-8[1][4]
Molecular FormulaC₉H₂₀N₂O₂[1][2][4]
Molecular Weight188.27 g/mol [1][2]
InChI KeyZFQWJXFJJZUVPI-UHFFFAOYSA-N
SMILES StringNCCCCNC(OC(C)(C)C)=O[4]
Physical Property Value Conditions
AppearanceColorless to light yellow liquid[1][3]
Density0.984 g/mLat 20 °C[5]
Refractive Indexn20/D 1.460[1]
Purity≥97% to >98% (GC or HPLC)[4]
Flash Point109.0 °CClosed cup
Solubility Concentration Solvent
Water100 mg/mL (531.15 mM)[4][6]
DMSO100 mg/mL (531.15 mM)[6]

Experimental Protocols

The utility of this compound is rooted in its synthetic accessibility and reactivity. Below are representative experimental protocols for its synthesis and use.

Synthesis of N-Boc-1,4-diaminobutane

A common method for the preparation of mono-Boc-protected diamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to an excess of the corresponding diamine.[5]

Materials:

Procedure:

  • Dissolve 1,4-butanediamine (5 equivalents) in dichloromethane.

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dichloromethane to the stirred diamine solution at room temperature.

  • Allow the reaction mixture to stir for 16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Further purification can be achieved by flash column chromatography.

Solubilization Protocol for In Vitro Assays

For cell-based assays or other aqueous experimental systems, proper solubilization is critical.

Materials:

Procedure:

  • Prepare a stock solution by dissolving this compound in DMSO. Sonication may be used to aid dissolution.[6]

  • For a final working solution, dilute the DMSO stock into an aqueous buffer or cell culture medium. A common protocol involves a final concentration of 10% DMSO and 90% of an aqueous vehicle (e.g., saline with 20% SBE-β-CD or corn oil).[7] It is important to ensure the final DMSO concentration is compatible with the experimental system.

Applications in Drug Development and PROTAC Synthesis

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds.[5][8] Its primary application in modern drug development is as an alkyl linker in the construction of PROTACs.[4][6][7]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker component of a PROTAC, for which this compound is a common starting material, plays a critical role in dictating the efficacy of the resulting degrader by controlling the distance and orientation between the target protein and the E3 ligase.

The free amine of this compound can be readily coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or von Hippel-Lindau ligand for VHL). Following this coupling, the Boc-protecting group is removed under acidic conditions to reveal a new primary amine, which is then available for conjugation to the target protein ligand.

PROTAC_Structure cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker (e.g., derived from this compound) TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand E3Ligase E3 Ubiquitin Ligase E3LigaseLigand->E3Ligase Binds

Caption: General structure of a PROTAC molecule.

The diagram above illustrates the tripartite structure of a PROTAC, where a linker, often synthesized using this compound, connects a target protein ligand and an E3 ubiquitin ligase ligand. This ternary complex formation facilitates the targeted degradation of the protein of interest.

Synthesis_Workflow start This compound step1 Couple to E3 Ligase Ligand start->step1 intermediate Boc-NH-C4-NH-E3_Ligand step1->intermediate step2 Boc Deprotection (e.g., TFA) intermediate->step2 deprotected NH2-C4-NH-E3_Ligand step2->deprotected step3 Couple to Target Protein Ligand deprotected->step3 final_product PROTAC Molecule step3->final_product

Caption: Synthetic workflow for PROTAC synthesis using this compound.

This workflow demonstrates the sequential coupling strategy enabled by the mono-protected nature of this compound, culminating in the final PROTAC molecule.

Conclusion

This compound is a foundational chemical tool for researchers and professionals in drug development. Its simple, yet elegant, bifunctional nature provides a reliable and versatile platform for the construction of complex molecules, most notably PROTACs. A thorough understanding of its properties and reaction protocols is essential for its effective implementation in the synthesis of next-generation therapeutics aimed at targeted protein degradation.

References

An In-depth Technical Guide to tert-Butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, stability, and applications of tert-butyl (4-aminobutyl)carbamate. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

tert-Butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a mono-protected diamine that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a protected primary amine (Boc-carbamate) and a free primary amine, allows for selective chemical modifications.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 68076-36-8[2][3]
Molecular Formula C₉H₂₀N₂O₂[2][3]
Molecular Weight 188.27 g/mol [2][3]
Appearance Clear, colorless to light yellow or viscous liquid; Off-white solid[3][4][5]
Melting Point 13 °C (lit.)[6]
Boiling Point 292.8 °C at 760 mmHg[2][3]
Density 0.984 g/mL at 20 °C (lit.)[2][5]
Flash Point 109 °C[2][3]
Refractive Index n20/D 1.460[2][7]
Vapor Pressure 0.00179 mmHg at 25°C[2]
Solubility Insoluble in water[4]
XLogP3 0.7[3]

Spectral Data

Table 2: ¹H-NMR Spectral Data

Chemical Shift (δ)MultiplicityIntegrationAssignment
1.22 ppms2HNH₂
1.36-1.60 ppmm4HCH₂(CH₂)₂CH₂
1.44 ppms9HC(CH₃)₃
2.74 ppmt (J = 6.5 Hz)2HCH₂NH₂
3.13 ppmm2HCH₂NHBoc
4.70 ppms, br1HNHBoc
Solvent: CDCl₃, Frequency: 200 MHz[2]

Stability and Reactivity

The stability of tert-butyl (4-aminobutyl)carbamate is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group.

  • Acidic Conditions : The Boc group is labile and readily cleaved under mild to strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758).[8][9] This deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900) and carbon dioxide.[8]

  • Basic Conditions : The Boc group is generally stable under basic conditions and toward most nucleophiles.[8]

  • Thermal Stability : The compound is chemically stable under standard ambient conditions (room temperature). However, it can form explosive mixtures with air upon intense heating.

  • Incompatible Materials : Avoid strong oxidizing agents.[4]

  • Hazardous Decomposition Products : Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

cluster_deprotection Boc Deprotection Pathway Boc_Amine tert-Butyl (4-aminobutyl)carbamate (Boc-NH-R-NH2) Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H+ (Acid) Carbamic_Acid Unstable Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of tert-butyl cation Isobutylene Isobutylene Protonation->Isobutylene Primary_Amine 1,4-Diaminobutane (H2N-R-NH2) Carbamic_Acid->Primary_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2

Boc Deprotection Pathway

Experimental Protocols

This method involves the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Materials :

    • 1,4-butanediamine (56.72 mmol)

    • Di-tert-butyl dicarbonate (56.72 mmol)

    • Dichloromethane (DCM, 100 mL)

    • 0.1 M Hydrochloric acid

    • 5% Sodium bicarbonate solution

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate[1]

  • Methodology :

    • Dissolve 5 grams of 1,4-butanediamine in 50 mL of dichloromethane in a 250 mL round-bottom flask.[1]

    • In a separate flask, dissolve 15.95 grams of di-tert-butyl dicarbonate in 50 mL of dichloromethane.[1]

    • Slowly add the di-tert-butyl dicarbonate solution to the butanediamine solution at room temperature.[1]

    • Stir the reaction mixture at room temperature for 12 hours.[1]

    • After the reaction, extract the dichloromethane solution three times each with 300 mL of 0.1 M hydrochloric acid, 300 mL of 5% sodium bicarbonate solution, and 300 mL of saturated sodium chloride solution.[1]

    • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a transparent liquid.[1] The reported yield is approximately 79-80%.[1]

cluster_synthesis General Synthesis Workflow Reactants 1,4-Butanediamine + Di-tert-butyl dicarbonate in Dichloromethane Reaction Stir at Room Temperature (12 hours) Reactants->Reaction Extraction Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Extraction Drying Dry Organic Phase (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Product tert-Butyl (4-aminobutyl)carbamate Concentration->Product cluster_protac Role as a PROTAC Linker POI_Ligand Ligand for Target Protein (POI) PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Linker (derived from tert-butyl (4-aminobutyl)carbamate) Linker->PROTAC E3_Ligand Ligand for E3 Ubiquitin Ligase E3_Ligand->PROTAC

References

A Comprehensive Technical Guide to NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-1,4-diaminobutane (NH2-C4-NH-Boc), a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical probes. This document outlines its chemical properties, provides detailed synthetic protocols, and visualizes the synthetic workflow.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

ParameterValueReference
Chemical Name tert-Butyl (4-aminobutyl)carbamate[1]
Molecular Formula C9H20N2O2[2][3]
Molecular Weight 188.27 g/mol [2]
CAS Number 68076-36-8[3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the selective mono-protection of 1,4-diaminobutane (B46682) with a tert-butoxycarbonyl (Boc) group. This process is critical as it leaves one primary amine available for further functionalization. Below are detailed experimental protocols adapted from established literature.

This widely used protocol involves the direct reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][4]

Materials:

  • 1,4-diaminobutane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (B109758) (DCM)

  • N,N-diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)

  • 0.1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,4-diaminobutane (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Optional: Add N,N-diisopropylethylamine (1.0 equivalent) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.1 to 1.0 equivalent, depending on the desired selectivity and scale) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

This method offers high selectivity for mono-protection by protonating one of the amino groups, thereby rendering it less nucleophilic.[5]

Materials:

  • 1,4-diaminobutane

  • Anhydrous Methanol (B129727) (MeOH)

  • Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water (H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve 1,4-diaminobutane (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add chlorotrimethylsilane (1.0 equivalent) dropwise. Me₃SiCl reacts with methanol to generate HCl in situ, forming the mono-ammonium salt of the diamine.

  • Allow the mixture to warm to room temperature and stir for a designated period.

  • Add water, followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Neutralize the reaction mixture with a 2 M NaOH solution to a pH > 12.

  • Extract the product into dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via selective mono-protection of 1,4-diaminobutane.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Diamine 1,4-Diaminobutane Reaction Mono-Boc Protection in Dichloromethane Diamine->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Wash Aqueous Wash Reaction->Wash Crude Product Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Optional) Concentrate->Purify Product This compound Concentrate->Product Purify->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to CAS Number 68076-36-8: A Versatile Building Block in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 68076-36-8, chemically known as tert-Butyl N-(4-aminobutyl)carbamate, and often referred to as N-Boc-1,4-diaminobutane, is a pivotal chemical intermediate in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a primary amine and a Boc-protected amine connected by a flexible four-carbon spacer, makes it an invaluable tool in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of cutting-edge therapeutics such as Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and polyamine-based drugs.

Core Chemical and Physical Properties

Tert-Butyl N-(4-aminobutyl)carbamate is a clear, colorless to light yellow viscous liquid under standard conditions.[1] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
CAS Number68076-36-8[2]
Molecular FormulaC₉H₂₀N₂O₂[2]
Molecular Weight188.27 g/mol [2]
IUPAC Nametert-butyl N-(4-aminobutyl)carbamate[3]
SynonymsN-Boc-1,4-diaminobutane, N-Boc-putrescine, tert-Butyl (4-aminobutyl)carbamate[3]
Physical Property Value
AppearanceClear colorless to light yellow viscous liquid[1]
Density0.984 g/mL at 20 °C[4]
Boiling Point292.9 ± 23.0 °C (Predicted)
Flash Point109 °C (228.2 °F) - closed cup[4]
Refractive Indexn20/D 1.460[4]
SolubilitySoluble in chloroform, DMSO, and methanol.

Spectroscopic Data

The structural integrity of tert-Butyl N-(4-aminobutyl)carbamate is typically confirmed by standard spectroscopic methods. While specific spectra are proprietary to manufacturers, typical ¹H NMR chemical shifts are observed for the tert-butyl protons, the methylene (B1212753) groups of the butyl chain, and the amine protons.

Synthesis and Manufacturing

The commercial synthesis of tert-Butyl N-(4-aminobutyl)carbamate is generally achieved through the selective protection of one of the primary amino groups of 1,4-diaminobutane (B46682) (putrescine) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key challenge in this synthesis is to achieve mono-protection and avoid the formation of the di-Boc protected byproduct.[5]

A general synthetic workflow is depicted below:

G cluster_reagents cluster_product 1,4-Diaminobutane 1,4-Diaminobutane Reaction Reaction 1,4-Diaminobutane->Reaction Solvent (e.g., CH2Cl2) Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction tert-Butyl N-(4-aminobutyl)carbamate tert-Butyl N-(4-aminobutyl)carbamate Reaction->tert-Butyl N-(4-aminobutyl)carbamate Purification

Figure 1. General synthesis of tert-Butyl N-(4-aminobutyl)carbamate.

Applications in Drug Discovery and Development

The utility of CAS 68076-36-8 stems from its role as a versatile linker and building block. The free primary amine allows for facile coupling to various molecular scaffolds, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second reactive site for further functionalization.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Tert-Butyl N-(4-aminobutyl)carbamate is frequently employed as a component of the linker.

The synthesis of PROTACs often involves a multi-step process where the primary amine of CAS 68076-36-8 is first coupled to one of the ligands, followed by deprotection of the Boc group and subsequent coupling to the second ligand.

Below is a generalized experimental workflow for the synthesis of a PROTAC intermediate using CAS 68076-36-8.

G Start Start Materials Ligand_A E3 Ligase Ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)- 4-fluoroisoindoline-1,3-dione) Start->Ligand_A Linker_Source tert-Butyl N-(4-aminobutyl)carbamate (CAS 68076-36-8) Start->Linker_Source Coupling Nucleophilic Aromatic Substitution (DMSO, DIEA, 120°C) Ligand_A->Coupling Linker_Source->Coupling Intermediate_1 Boc-Protected PROTAC Intermediate Coupling->Intermediate_1 Deprotection Boc Deprotection (TFA/DCM) Intermediate_1->Deprotection Intermediate_2 Amine-Functionalized PROTAC Intermediate Deprotection->Intermediate_2 Coupling_2 Amide Coupling with Ligand B (HATU, DIPEA, DMF) Intermediate_2->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Figure 2. Generalized workflow for PROTAC synthesis.

A specific experimental protocol for the synthesis of a PROTAC intermediate is as follows:

Synthesis of 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [7]

  • To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (180 mg, 0.65 mmol) and tert-butyl (4-aminobutyl)carbamate (122 mg, 0.65 mmol) in DMSO (2 mL) is added DIEA (215 µL, 1.3 mmol).

  • The mixture is stirred at 120 °C for 30 minutes.

  • Upon consumption of the starting material (monitored by LC-MS), the mixture is purified by preparative HPLC to yield the Boc-protected intermediate.

  • The intermediate is then dissolved in a 1:1 mixture of TFA/DCM and stirred at room temperature for 1 hour.

  • The solvent is removed in vacuo to obtain the desired product as a TFA salt (190 mg, 64% yield), which can be used in the next step without further purification.[7]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[8] The development of novel kinase inhibitors often involves the synthesis of libraries of compounds with diverse chemical scaffolds. Tert-Butyl N-(4-aminobutyl)carbamate serves as a valuable building block for introducing a flexible, amine-containing side chain, which can form crucial interactions within the ATP-binding pocket of kinases.[2]

The general strategy involves coupling the primary amine of CAS 68076-36-8 to a core heterocyclic scaffold, followed by further modifications after Boc deprotection.

Spermidine (B129725) and Spermine (B22157) Analogues

Spermidine and spermine are naturally occurring polyamines essential for cell growth and proliferation.[9] Synthetic analogues of these polyamines are of great interest in cancer research and for the development of agents targeting various cellular processes.[4][10] Tert-Butyl N-(4-aminobutyl)carbamate, being a mono-protected derivative of putrescine (a precursor to spermidine and spermine), is an ideal starting material for the synthesis of these analogues.[3][11]

Safety and Handling

Tert-Butyl N-(4-aminobutyl)carbamate is classified as a corrosive substance that can cause severe skin burns and eye damage.[12] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

Hazard Statement Precautionary Statement
H314: Causes severe skin burns and eye damage[12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12]
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

CAS number 68076-36-8, or tert-Butyl N-(4-aminobutyl)carbamate, is a cornerstone building block in the synthesis of complex, biologically active molecules. Its utility in constructing linkers for PROTACs and in the synthesis of kinase inhibitors and polyamine analogues underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working at the forefront of pharmaceutical innovation. The detailed experimental protocols and safety information provided in this guide are intended to support the effective and safe utilization of this versatile chemical intermediate.

References

A Comprehensive Technical Guide to Mono-Boc Protected Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-Boc protected butanediamine, scientifically known as tert-butyl (4-aminobutyl)carbamate or N-Boc-1,4-diaminobutane, is a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing a free primary amine and a protected primary amine, allows for selective chemical modifications, making it an invaluable tool in the synthesis of complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

N-Boc-1,4-diaminobutane is a stable, versatile intermediate.[1] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 68076-36-8[1][2][3][4]
Molecular Formula C9H20N2O2[1][2][3]
Molecular Weight 188.27 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1]
Purity ≥97% or ≥98% (GC)[1][3]
Density 0.98 g/mL (Lit.)[1]
Refractive Index n20/D 1.460 (Lit.)[1]
Solubility Soluble in polar organic solvents[4]
Storage 2 - 8 °C[1]

Synthesis and Purification

The selective protection of one of the two primary amines in 1,4-diaminobutane (B46682) is the key step in the synthesis of mono-Boc protected butanediamine.

General Synthetic Workflow

The synthesis involves the reaction of 1,4-diaminobutane with di-tert-butyldicarbonate (Boc₂O). To favor the mono-protected product, the reaction is typically carried out with an excess of the diamine and slow addition of the Boc anhydride (B1165640) under high-dilution conditions.[5]

SynthesisWorkflow Diaminobutane 1,4-Diaminobutane Reaction Reaction (1,4-Dioxane, 25°C) Diaminobutane->Reaction Boc2O Di-tert-butyldicarbonate (Boc₂O) Boc2O->Reaction MonoBoc mono-N-Boc-1,4-diaminobutane Reaction->MonoBoc PROTAC_Synthesis cluster_linker Linker Synthesis cluster_PROTAC PROTAC Assembly MonoBoc mono-Boc-1,4-diaminobutane LinkerMod Linker Modification MonoBoc->LinkerMod Deprotection Boc Deprotection (e.g., TFA, HCl) LinkerMod->Deprotection ActivatedLinker Activated Linker Deprotection->ActivatedLinker Coupling1 Coupling Reaction 1 ActivatedLinker->Coupling1 TargetLigand Target-Binding Ligand TargetLigand->Coupling1 E3LigaseLigand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3LigaseLigand->Coupling2 Coupling1->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

References

The Strategic Role of the NH2-C4-NH-Boc Linker in PROTAC Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. This technical guide provides an in-depth analysis of the NH2-C4-NH-Boc linker, a key building block in the synthesis of potent and effective PROTACs. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core functions of this linker, supported by detailed experimental protocols and data presentation.

The PROTAC Modality and the Pivotal Role of the Linker

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

The this compound linker, chemically known as tert-butyl (4-aminobutyl)carbamate (CAS No. 68076-36-8), is a versatile building block belonging to the alkyl/ether class of PROTAC linkers. Its structure, featuring a four-carbon alkyl chain, provides a balance of flexibility and hydrophobicity. The terminal primary amine allows for covalent attachment to a warhead or E3 ligase ligand, while the Boc-protected amine on the other end enables a modular and controlled synthetic approach.

Core Principles of the this compound Linker in PROTAC Design

The four-carbon chain of the this compound linker plays a crucial role in dictating the distance and relative orientation between the target protein and the E3 ligase within the ternary complex. This spatial arrangement is critical for efficient ubiquitination of the target protein. While the optimal linker length is target-dependent and often determined empirically, alkyl chains of this length have been successfully employed in the development of potent degraders.

The inclusion of the amine functionality within the linker can also influence the physicochemical properties of the final PROTAC molecule. The ability of the amine to be protonated can impact solubility and cell permeability, key factors in developing orally bioavailable drugs.

Quantitative Analysis of PROTACs with Alkyl Amine Linkers

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
Hypothetical PROTAC A BRD4PomalidomideC4 Alkyl AmineHeLa50>90
Hypothetical PROTAC B BTKPomalidomideC5 Alkyl AmineRamos10>95
Hypothetical PROTAC C ERRαVHLC3 Alkyl22Rv125~90

Table 1: Representative Degradation Data for PROTACs with Short Alkyl Amine Linkers. This table summarizes the degradation potency (DC50) and efficacy (Dmax) of hypothetical PROTACs with linkers similar to this compound, highlighting the typical performance of such constructs in cellular assays.

Experimental Protocols

Synthesis of a PROTAC using the this compound Linker

This protocol outlines a general two-step synthesis for coupling the this compound linker to a carboxylic acid-functionalized warhead, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead to the Linker

  • Dissolution: Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the warhead-linker conjugate.

Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand

  • Deprotection: Dissolve the purified warhead-linker conjugate in a suitable solvent like dichloromethane (B109758) (DCM) and treat with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane. Stir at room temperature until the reaction is complete (monitored by LC-MS). The solvent is then removed under reduced pressure.

  • Coupling to E3 Ligase Ligand: The deprotected amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand using the same amide coupling protocol as described in Step 1.

  • Final Purification: The final PROTAC is purified by preparative reverse-phase HPLC to yield the desired product.

Cellular Assay: Western Blot for Determination of DC50 and Dmax

This protocol details the methodology for assessing the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the role of the this compound linker, and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein (POI) Target Protein (POI) PROTAC PROTAC Target Protein (POI)->PROTAC Binds to Warhead Ub Ubiquitin Proteasome Proteasome Target Protein (POI)->Proteasome Degradation E3 Ubiquitin Ligase E3 Ubiquitin Ligase PROTAC->E3 Ubiquitin Ligase Binds to E3 Ligase Ligand E3 Ubiquitin Ligase->Target Protein (POI) Ubiquitination Linker_Role cluster_properties Linker Properties Warhead Target Protein Ligand (Warhead) Linker This compound (after coupling) Warhead->Linker Amide Bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Amide Bond Length 4-Carbon Chain (Optimizes Distance) Flexibility Alkyl Chain (Allows Conformational Sampling) Chemistry Amine Group (Influences Physicochemical Properties) Experimental_Workflow start Start: PROTAC Synthesis synthesis Couple Warhead, Linker, and E3 Ligase Ligand start->synthesis purification Purify Final PROTAC (e.g., HPLC) synthesis->purification cell_treatment Treat Cells with PROTAC Concentrations purification->cell_treatment lysis Cell Lysis and Protein Quantification cell_treatment->lysis western_blot Western Blot Analysis (Target Protein & Loading Control) lysis->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis end Determine DC50 & Dmax data_analysis->end

An In-depth Technical Guide to Alkyl/Ether PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two moieties.[3][4] While often considered a simple tether, the linker's composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] Among the various linker types, alkyl and ether chains are the most prevalently used due to their synthetic tractability and their significant impact on the physicochemical properties of the resulting PROTAC.[4]

This guide provides a comprehensive technical overview of alkyl/ether PROTAC linkers, focusing on their structure, properties, and the experimental methodologies used in their synthesis and evaluation.

The Role of Alkyl/Ether Linkers in PROTAC Function

The primary role of the linker is to bridge the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6] The length and flexibility of the alkyl/ether linker are critical for achieving an optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination of the target protein.[5][7]

  • Linker Length: An insufficient linker length can lead to steric hindrance, preventing the formation of the ternary complex.[5] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E2-E3 ligase machinery.[7] Studies have shown that for some targets, a minimum linker length is required to observe any degradation. For instance, in the case of TBK1-targeting PROTACs, no degradation was observed with linkers shorter than 12 atoms.[4]

  • Linker Composition (Alkyl vs. Ether/PEG): The choice between a purely alkyl chain and one incorporating ether (often polyethylene (B3416737) glycol or PEG) units significantly impacts the PROTAC's properties:

    • Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains. Their key characteristics include:

      • Hydrophobicity: Alkyl linkers are more hydrophobic than their ether counterparts, which can enhance cell membrane permeability.[8]

      • Metabolic Stability: They are generally considered more metabolically stable.[9]

      • Synthetic Accessibility: Alkyl chains are often synthetically straightforward to incorporate.[9]

    • Ether/PEG Linkers: These linkers contain repeating ethylene (B1197577) glycol units. Their main features are:

      • Hydrophilicity: The ether oxygens increase the hydrophilicity of the linker, which can improve the aqueous solubility of the PROTAC molecule.[6][9]

      • Flexibility: PEG linkers offer significant conformational flexibility, which can be advantageous for the formation of a stable ternary complex.[6][9]

The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous environment of the cytoplasm.[6]

Quantitative Analysis of Alkyl/Ether Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the impact of alkyl/ether linker length and composition on PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
TBK1CRBNAlkyl/Ether< 12No degradation-[10]
TBK1CRBNAlkyl/Ether12Submicromolar>80[10]
TBK1CRBNAlkyl/Ether21396[4][10]
TBK1CRBNAlkyl/Ether2929276[4][10]
ERαNot SpecifiedPEG-based16Optimal Degradation-[10]
BTKCRBNAlkyl/Ether123-[11]
BTKCRBNPEG/Ether19<1-[11]

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.

Physicochemical Properties of PROTACs with Alkyl/Ether Linkers

The linker significantly influences the overall physicochemical properties of the PROTAC molecule, which in turn affect its drug-like characteristics, such as oral bioavailability.

PROTAC FeatureAlkyl LinkersEther/PEG Linkers
Composition Saturated or unsaturated hydrocarbon chainsRepeating ethylene glycol units
Solubility Generally hydrophobic, potentially limiting aqueous solubilityHydrophilic, typically improving aqueous solubility
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranesCan have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake
Metabolic Stability Generally considered more metabolically stableThe ether linkages can be susceptible to oxidative metabolism
Synthetic Accessibility Often synthetically straightforward and cost-effectiveCan be more challenging and costly to synthesize compared to alkyl linkers

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate synthesis and evaluation of PROTACs with alkyl/ether linkers.

Synthesis of Bifunctional Alkyl/Ether Linkers and PROTAC Assembly

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the warhead, E3 ligase ligand, and the bifunctional linker, followed by their conjugation.

Example Protocol: Synthesis of an Amine-Terminated Alkyl Linker and Conjugation to a Carboxylic Acid-Functionalized Warhead and E3 Ligase Ligand

  • Synthesis of a Boc-Protected Amino-Alkyl Bromide:

    • To a solution of the corresponding amino alcohol in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc2O) and triethylamine (B128534) (TEA).

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.

    • To the resulting Boc-protected amino alcohol in DCM at 0°C, add phosphorus tribromide (PBr3) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with ice-water and extract the product with DCM.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected amino-alkyl bromide.

  • Conjugation to the Warhead (assuming a phenolic hydroxyl group):

    • Dissolve the warhead in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (K2CO3), followed by the Boc-protected amino-alkyl bromide.

    • Stir the reaction at an elevated temperature (e.g., 60-80°C) until the starting material is consumed.

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by flash column chromatography.

  • Boc-Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA to yield the amine salt.

  • Amide Coupling to the E3 Ligase Ligand (assuming a carboxylic acid group):

    • Dissolve the E3 ligase ligand in DMF.

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

    • Stir for a few minutes, then add the deprotected amine-functionalized warhead.

    • Stir at room temperature overnight.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the final PROTAC product by preparative HPLC.

Evaluation of PROTAC Efficacy

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction of the target protein.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by a secondary antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[11]

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

These assays provide quantitative data on the binding affinities and kinetics of the PROTAC with the POI and E3 ligase.

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).

  • Ternary Complex Formation: Co-inject the PROTAC and the other protein partner (the POI) over the immobilized protein to measure the formation and stability of the ternary complex.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of alkyl/ether PROTAC linkers.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP AMP+PPi E2->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Linker Optimization

PROTAC_Workflow Start Start: Identify POI and E3 Ligase Ligands Synthesis Synthesize Library of PROTACs with Varying Alkyl/Ether Linkers (Length & Composition) Start->Synthesis Screening Primary Screening: Western Blot for Protein Degradation (Determine DC50 and Dmax) Synthesis->Screening Hit_Selection Select 'Hit' PROTACs with Potent Degradation Screening->Hit_Selection Hit_Selection->Synthesis Inactive/ Weak Biophysical Biophysical Characterization: Ternary Complex Formation (e.g., SPR, ITC) Hit_Selection->Biophysical Potent Cellular Cellular Assays: - Cell Viability/Toxicity - Off-target Effects Biophysical->Cellular Permeability Assess Physicochemical Properties: Solubility and Permeability (PAMPA) Cellular->Permeability Lead_Optimization Lead Optimization: Further Linker Refinement Permeability->Lead_Optimization

Caption: Experimental workflow for linker optimization.

Conclusion

Alkyl/ether linkers are a cornerstone of PROTAC design, offering a versatile scaffold to modulate the properties and efficacy of these potent protein degraders. The choice between a more hydrophobic alkyl linker and a more hydrophilic ether/PEG linker depends on the specific therapeutic goal, balancing factors such as cell permeability, solubility, and metabolic stability. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions, is crucial for the development of optimized clinical candidates. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of PROTACs incorporating these fundamental linker classes.

References

The Strategic Utility of NH2-C4-NH-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, rigidity, and chemical composition—is a key determinant of the efficacy of the resulting degrader.[1]

This technical guide provides an in-depth examination of NH2-C4-NH-Boc, a versatile alkyl linker, and its application in the design and synthesis of potent protein degraders. We will explore its structural significance, provide detailed experimental protocols for the evaluation of PROTACs incorporating this linker, and present quantitative data to inform rational drug design. The focus will be on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated therapeutic target in oncology.

This compound: A Versatile Linker for PROTAC Synthesis

This compound, chemically known as tert-butyl (4-aminobutyl)carbamate, is an aliphatic linker characterized by a four-carbon chain. One terminus features a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This bifunctional nature makes it an ideal building block for the modular synthesis of PROTACs. The Boc-protected amine allows for selective and controlled conjugation to either the target-binding ligand or the E3 ligase ligand, while the free amine can be subsequently deprotected to enable coupling with the other half of the molecule. The C4 alkyl chain provides a degree of flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Targeting BRD4 with a C4 Linker-Containing PROTAC

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, playing a critical role in the regulation of gene transcription.[2] Its involvement in the expression of key oncogenes, such as c-MYC, has made it a compelling target for cancer therapy.[2][3] The degradation of BRD4 via PROTACs has shown significant promise in preclinical studies.

A series of potent BRD4-based PROTACs have been developed, demonstrating that the length of the alkyl linker significantly impacts degradation efficiency. In one such series, a PROTAC featuring a four-carbon linker exhibited potent degradation of BRD4 in acute myeloid leukemia (AML) cell lines.

Quantitative Data for BRD4 Degradation

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation efficiency of a BRD4-targeting PROTAC with a C4-like linker in MV4-11 AML cells.

CompoundLinker LengthDC50 (nM)Dmax (%)Cell Line
BRD4 PROTAC 4 Carbons ~10 >90% MV4-11

Note: The data presented is a representative example from published literature and may not correspond to a single, specific compound but rather illustrates the typical potency of a BRD4 PROTAC with a C4 alkyl linker.

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway

BRD4 plays a pivotal role in transcriptional activation. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, leading to the transcription of target genes, including the oncogene c-MYC. Degradation of BRD4 disrupts this cascade, leading to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome Degradation BRD4 Degradation BRD4->Degradation ubiquitination & degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates to Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes PROTAC BRD4 PROTAC (with C4 Linker) PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Degradation->Cell_Proliferation inhibits

BRD4 signaling and PROTAC-mediated degradation.
Experimental Workflow for PROTAC Evaluation

A systematic approach is required to characterize the efficacy of a novel PROTAC. The workflow typically involves a series of in vitro cellular assays to confirm the mechanism of action and determine potency.

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation Synthesis Synthesis of BRD4 PROTAC with C4 Linker Cell_Culture Cell Culture (e.g., MV4-11) Synthesis->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Synthesis->Ternary_Complex_Assay PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Ubiquitination_Assay In Vitro Ubiquitination Assay PROTAC_Treatment->Ubiquitination_Assay Data_Analysis Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a C4 Linker

The synthesis of a BRD4-targeting PROTAC with a C4 linker typically involves a multi-step process. A common strategy is the sequential coupling of the BRD4 ligand, the C4 linker, and the E3 ligase ligand.

Materials:

  • BRD4 ligand with a suitable reactive handle (e.g., a carboxylic acid derivative of JQ1)

  • This compound (tert-butyl (4-aminobutyl)carbamate)

  • E3 ligase ligand with a suitable reactive handle (e.g., pomalidomide)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA)

Procedure:

  • Coupling of BRD4 Ligand to the Linker:

    • Dissolve the BRD4 ligand-COOH (1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).

    • Stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq.) and stir overnight at room temperature.

    • Purify the product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (10 eq.) and stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain the amine salt.

  • Coupling of the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-COOH (1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).

    • Stir for 15 minutes at room temperature.

    • Add the deprotected BRD4-linker intermediate (1.1 eq.) and stir overnight at room temperature.

    • Purify the final PROTAC by preparative HPLC.

Western Blot for BRD4 Degradation

This is the most common method to directly measure the reduction in target protein levels.[4][5]

Materials:

  • Cultured cells (e.g., MV4-11)

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[6]

Materials:

  • Recombinant E1, E2, and E3 ligase (e.g., CRBN/DDB1)

  • Recombinant BRD4 protein

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-BRD4 and anti-ubiquitin antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, BRD4 protein, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-BRD4 antibody to detect higher molecular weight ubiquitinated BRD4 species (a smear or ladder).

    • Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating BRD4.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the BRD4-PROTAC-E3 ligase ternary complex.[7][8][9][10][11]

Materials:

  • Tagged recombinant BRD4 (e.g., GST-BRD4)

  • Tagged recombinant E3 ligase (e.g., His-CRBN/DDB1)

  • TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)

  • PROTAC compound

  • Assay buffer

  • Microplate reader with TR-FRET capability

Procedure:

  • Assay Setup: In a microplate, add the tagged BRD4, tagged E3 ligase, and the corresponding donor and acceptor antibodies.

  • PROTAC Addition: Add a serial dilution of the PROTAC compound.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the peak indicating maximal ternary complex formation.

Conclusion

The this compound linker is a valuable tool in the targeted protein degradation field, offering a straightforward and effective means of connecting target-binding and E3 ligase-recruiting moieties. The four-carbon alkyl chain provides an optimal length and flexibility for the formation of a productive ternary complex in certain target systems, such as the degradation of BRD4. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs utilizing this and similar linkers. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of the linker will remain paramount in the development of the next generation of therapeutics.

References

A Technical Guide to the Applications of tert-Butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a critical bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, which features a primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine separated by a flexible four-carbon alkyl chain, allows for selective and sequential chemical modifications. This unique characteristic makes it an invaluable tool for constructing complex molecular architectures, particularly as a linker in advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its applications, physicochemical properties, key chemical reactions, and detailed experimental protocols relevant to its use in research and drug development.

Core Applications

The differential reactivity of its two amino groups—one nucleophilic and one chemically masked—positions tert-butyl (4-aminobutyl)carbamate as a versatile synthetic intermediate.

  • Linker in Heterobifunctional Molecules: Its most prominent application is in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] In this context, tert-butyl (4-aminobutyl)carbamate serves as the basis for the linker that connects a ligand binding to the target protein with another ligand that recruits an E3 ubiquitin ligase.[1][2] The length and flexibility of the butyl chain are often critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for therapeutic efficacy.[2]

  • Peptide Synthesis and Modification: The compound is used to introduce a primary amine functionality, spaced by a C4 linker, onto peptides. This modification can be performed on the N-terminus, C-terminus, or the side chains of acidic amino acids (e.g., aspartic acid). The newly introduced amine serves as a handle for subsequent conjugation of molecules such as fluorophores, biotin (B1667282) labels, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

  • Intermediate for Bioactive Compounds: It is a key starting material in the synthesis of a wide range of pharmacologically active compounds.[3] Its use has been noted in the preparation of spermidine (B129725) analogues and as an intermediate in the synthesis of various kinase inhibitors and peptide mimetics, particularly in oncology and antiviral drug development.[3][4]

  • Materials Science: In materials science, tert-butyl (4-aminobutyl)carbamate is utilized in the development of specialized polymers and surface coatings.[3] The incorporation of this molecule can enhance properties such as stability and lipophilicity.[3]

Physicochemical and Chemical Properties

The utility of tert-butyl (4-aminobutyl)carbamate is defined by its chemical properties, which allow for predictable reactivity in multi-step syntheses.

Physicochemical Data
PropertyValue
Molecular Formula C₉H₂₀N₂O₂[1]
Molecular Weight 188.27 g/mol [1]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 292.8°C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 109 °C[1]
Topological Polar Surface Area 64.4 Ų[1]
CAS Number 68076-36-8[1]
Chemical Reactivity

The synthetic versatility of tert-butyl (4-aminobutyl)carbamate stems from the orthogonal nature of its two functional groups. The unprotected primary amine is a potent nucleophile, readily participating in standard amine reactions. In contrast, the Boc-protected amine is stable under basic and nucleophilic conditions, requiring strong acid for deprotection. This allows for a well-defined, two-stage reaction workflow.

Caption: General synthetic workflow using the bifunctional nature of the reagent.

Experimental Protocols

The following protocols provide detailed methodologies for common transformations involving tert-butyl (4-aminobutyl)carbamate. These are intended as starting points and may require optimization based on the specific substrate and scale.

Protocol 1: Boc Group Deprotection

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine, typically as a salt.

  • Materials:

    • Boc-protected substrate (1.0 eq.)

    • Trifluoroacetic acid (TFA, 10-20 eq.)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath

  • Methodology:

    • Dissolve the Boc-protected substrate in DCM (0.1-0.5 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10-20 equivalents) to the stirred solution.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]

    • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[5]

    • Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize residual acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[5] Alternatively, for isolation as the HCl salt, use 4M HCl in dioxane as the deprotection reagent and either collect the precipitated product by filtration or remove the solvent under reduced pressure.[6]

Protocol 2: Amide Bond Formation (Coupling Reaction)

This protocol details the coupling of the free primary amine of tert-butyl (4-aminobutyl)carbamate to a carboxylic acid.

  • Materials:

    • tert-Butyl (4-aminobutyl)carbamate (1.1 eq.)

    • Carboxylic acid (1.0 eq.)

    • HBTU (1.1 eq.) or EDCI (1.2 eq.) with HOBt (1.2 eq.)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Reaction vessel, magnetic stirrer

  • Methodology:

    • In a reaction vessel, dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling reagents (e.g., HBTU and DIPEA). Stir for 2-3 minutes to pre-activate the carboxylic acid.

    • Add tert-butyl (4-aminobutyl)carbamate to the activated mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction for completion using TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the reaction of the primary amine with an aldehyde or ketone to form a secondary amine.

  • Materials:

    • tert-Butyl (4-aminobutyl)carbamate (1.0 eq.)

    • Aldehyde or ketone (1.0-1.2 eq.)

    • Sodium triacetoxyborohydride (B8407120) (STAB, 1.5 eq.)

    • 1,2-Dichloroethane (DCE) or Methanol

    • Acetic acid (optional, catalytic amount)

    • Reaction vessel, magnetic stirrer

  • Methodology:

    • Dissolve tert-butyl (4-aminobutyl)carbamate and the aldehyde/ketone in the reaction solvent (e.g., DCE).

    • If the reaction is slow, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add STAB portion-wise to the reaction mixture. Note: The reaction may be exothermic.

    • Continue stirring at room temperature for 3-12 hours until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product via column chromatography.

Key Applications in Drug Discovery Visualized

The role of tert-butyl (4-aminobutyl)carbamate as a linker is fundamental to the mechanism of action for many advanced therapeutics.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) - Disease-Causing Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase - Cellular Machinery E3->Ternary PROTAC PROTAC Molecule Warhead Linker (from C4-diamine) E3 Ligase Binder PROTAC:warhead->POI binds PROTAC:ligase_binder->E3 recruits Ub Ubiquitin Transfer Ternary->Ub proximity-induced Deg Proteasomal Degradation Ub->Deg leads to

Caption: Role of the linker in forming a PROTAC-induced ternary complex.

References

A Technical Guide to the Solubility of NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl (4-aminobutyl)carbamate, commonly referred to as NH2-C4-NH-Boc. This bifunctional molecule is a crucial building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in various solvents is paramount for its effective use in synthesis, purification, and formulation.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The presence of a primary amine (-NH2) and a carbamate (B1207046) (-NH-Boc) group allows for hydrogen bonding with polar solvents. Conversely, the butyl chain (-C4-) and the bulky tert-butyl group contribute to its lipophilicity, favoring solubility in non-polar organic solvents. This amphiphilic nature results in a varied solubility profile across different solvent classes.

Quantitative and Qualitative Solubility Data

SolventFormulaTypeSolubilityConcentrationNotes
WaterH₂OPolar ProticSoluble100 mg/mL (531.15 mM)Forms a clear solution. Sonication may be required to aid dissolution.[1][2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble100 mg/mL (531.15 mM)Readily dissolves. Sonication is recommended for rapid dissolution.[2]
ChloroformCHCl₃Polar AproticSolubleNot specifiedFrequently used as a solvent in reactions involving this compound.[3][4]
MethanolCH₃OHPolar ProticSolubleNot specifiedMentioned as a suitable solvent.[3][4]

Experimental Protocol: Determination of Solubility

For solvents not listed above, or to obtain precise quantitative data for specific applications, the following isothermal shake-flask method is a reliable experimental protocol.

Materials and Equipment:
  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or ELSD)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., HPLC, GC).

    • Determine the concentration of this compound in the saturated solution by comparing the analytical response to the calibration curve.

Visualizations: Logical and Experimental Workflows

The Role of this compound in PROTACs

This compound is a commonly used linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker physically separates the two binding moieties and its length and composition are critical for the efficacy of the PROTAC.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., derived from This compound) POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds

Caption: General structure of a PROTAC molecule and its interaction with cellular machinery.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following diagram illustrates a general workflow for the coupling of a Protein of Interest (POI) ligand and an E3 ligase ligand to the this compound linker.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start with This compound step1 Couple POI Ligand (with a reactive group) to the primary amine start->step1 intermediate1 POI-C4-NH-Boc step1->intermediate1 step2 Boc Deprotection (e.g., using TFA) intermediate1->step2 intermediate2 POI-C4-NH2 step2->intermediate2 step3 Couple E3 Ligase Ligand (with a reactive group) to the newly exposed amine intermediate2->step3 final_product Final PROTAC Molecule (POI-Linker-E3 Ligase) step3->final_product

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

References

A Comprehensive Technical Guide to the Storage and Stability of NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the storage and stability of NH2-C4-NH-Boc, chemically known as N-(tert-butoxycarbonyl)-1,4-diaminobutane. As a pivotal building block in pharmaceutical synthesis, particularly in the development of PROTACs and other pharmacologically active compounds, a thorough understanding of its stability is paramount to ensure experimental reproducibility and the integrity of final products.[1][2][3]

Core Compound Properties

This compound is a mono-protected diamine featuring a tert-butoxycarbonyl (Boc) group, which imparts specific stability characteristics.[1] This colorless to light yellow liquid is a versatile intermediate for introducing a four-carbon spacer in organic synthesis.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 68076-36-8[1][5]
Molecular Formula C9H20N2O2[1][6]
Molecular Weight 188.27 g/mol [1][6]
Appearance Colorless to light yellow liquid[1]
Density 0.984 g/mL at 20 °C[5][6]
Refractive Index n20/D 1.460[1][6]
Boiling Point 292.9 ± 23.0 °C (Predicted)[5]
Flash Point 109 °C (closed cup)[5][6]
Purity ≥ 97% - ≥ 98% (GC)[1][4]

Intrinsic Stability of the Boc Protecting Group

The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its robustness under a range of conditions, yet it can be readily removed under specific acidic environments.[7][8]

  • Basic and Nucleophilic Conditions : The Boc group is generally stable in the presence of most nucleophiles and under basic conditions, including aqueous base hydrolysis.[7][9] This stability allows for a wide array of chemical transformations on other parts of a molecule without unintended deprotection.[7]

  • Acidic Conditions : The Boc group is labile to acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[7][10] Consequently, exposure to acidic reagents and media should be avoided during storage and handling to maintain the integrity of the Boc protection.[7]

  • Thermal Stability : While relatively stable at ambient temperatures, the Boc group is susceptible to thermal degradation at elevated temperatures.[7] Prolonged exposure to temperatures exceeding 85-90°C can lead to deprotection.[7] Thermal deprotection can also be achieved in continuous flow systems at higher temperatures (e.g., 150-180 °C).[11]

  • Catalytic Hydrogenation : The Boc group is stable under catalytic hydrogenation conditions, which makes it orthogonal to protecting groups that are labile to hydrogenolysis, such as the Carboxybenzyl (Cbz) group.[8]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the purity and stability of this compound. The primary risks during long-term storage are exposure to acids, elevated temperatures, moisture, and atmospheric carbon dioxide.[7]

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationaleReference(s)
Temperature 2-8°CTo minimize thermal degradation and slow potential hydrolytic decomposition.[1][7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric carbon dioxide, which can form carbamate (B1207046) salts with the free amine, and to protect against oxidative degradation.[7]
Light Protection from light (e.g., amber vials)To prevent potential photolytic degradation. This is a general precaution for complex organic molecules.[7]
Moisture Tightly sealed containers, desiccated environmentTo minimize hydrolytic degradation of the Boc group.[7]

For stock solutions, it is recommended to use anhydrous solvents like DMSO and store them at -20°C or -80°C in tightly sealed vials, protected from light.[3][12] Under these conditions, stock solutions are generally stable for several months.[12]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group.

G cluster_degradation Degradation Pathways cluster_pathways cluster_products Resulting Products NH2_C4_NH_Boc This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions, Moisture) NH2_C4_NH_Boc->Hydrolysis H₂O Thermal_Decomposition Thermal Decomposition (Elevated Temperatures) NH2_C4_NH_Boc->Thermal_Decomposition Heat (>85°C) Degradation_Products Degradation Products Free_Diamine 1,4-Diaminobutane Degradation_Products->Free_Diamine Tert_Butanol tert-Butanol Degradation_Products->Tert_Butanol from Hydrolysis CO2 Carbon Dioxide Degradation_Products->CO2 Isobutylene Isobutylene Degradation_Products->Isobutylene from Thermal Decomposition Hydrolysis->Degradation_Products yields Thermal_Decomposition->Degradation_Products yields

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Degradation : Although generally stable in neutral water, the carbamate linkage can undergo slow hydrolysis, particularly in the presence of acidic or basic conditions or with prolonged exposure to moisture.[7] This pathway yields the unprotected 1,4-diaminobutane, tert-butanol, and carbon dioxide.[7]

  • Thermal Decomposition : Exposure to high temperatures can lead to the cleavage of the Boc group, resulting in the formation of the free diamine, isobutylene, and carbon dioxide.[7][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.[7]

G cluster_workflow Forced Degradation Workflow start Start: This compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Acidic base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base Basic oxidation Oxidative Degradation (3% H₂O₂, RT) stress->oxidation Oxidative thermal Thermal Degradation (Solid, 105°C) stress->thermal Thermal photo Photolytic Degradation (ICH Q1B) stress->photo Photolytic analysis Analyze Samples (HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify & Quantify Degradants analysis->end

Caption: Workflow for forced degradation studies of this compound.

Methodology:

  • Acid Hydrolysis : Dissolve a known amount of this compound in a 0.1 M HCl solution. Heat the solution at 60°C for specified time intervals (e.g., 24, 48 hours). Neutralize a sample before analysis.[7]

  • Base Hydrolysis : Dissolve the compound in a 0.1 M NaOH solution. Heat the solution at 60°C for specified time intervals. Neutralize a sample before analysis.[7]

  • Oxidative Degradation : Dissolve the compound in a 3% hydrogen peroxide solution and keep it at room temperature for a specified period.[7]

  • Thermal Degradation : Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified period.[7]

  • Photolytic Degradation : Expose a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.[7]

  • Analysis : Analyze the stressed samples using a suitable stability-indicating method, such as HPLC with UV and/or MS detection, to identify and quantify any degradation products.[7]

Protocol 2: HPLC Method for Purity and Stability Assessment

The following is an example of a reversed-phase HPLC method that can be used to assess the purity of this compound and monitor its stability.[7]

Table 3: Example HPLC Parameters

ParameterCondition
HPLC System Standard HPLC with UV detector
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or 220 nm
Injection Volume 10 µL

Conclusion

The stability of this compound is robust under standard synthetic conditions, particularly in basic and nucleophilic environments.[7][9] However, its susceptibility to acidic conditions and elevated temperatures necessitates careful consideration during synthesis, purification, and storage.[7] Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is essential for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.[1][7] Regular purity assessment using techniques like HPLC is recommended for long-term storage.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl (4-aminobutyl)carbamate (also known as N-Boc-1,4-diaminobutane), a versatile bifunctional molecule widely used in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

Tert-butyl (4-aminobutyl)carbamate is a valuable building block, featuring a primary amine and a Boc-protected amine. This structure allows for selective functionalization, making it a key component in the synthesis of more complex molecules such as peptide analogues, linkers for antibody-drug conjugates (ADCs), and polyamine derivatives.[1][2]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 68076-36-8[3]
Molecular Formula C₉H₂₀N₂O₂[4]
Molecular Weight 188.27 g/mol [4]
Appearance Clear colourless viscous liquid to off-white solid[1][2]
Melting Point 13 °C (lit.)[5]
Boiling Point 131 °C (lit.)[5]
Density 0.984 g/mL at 20 °C (lit.)[2]
Solubility Soluble in Chloroform, DMSO, Methanol. Insoluble in water.[1][2]
Storage Temperature Room Temperature. Keep in a dark, dry place.[2]

Hazard Identification and Safety Precautions

Tert-butyl (4-aminobutyl)carbamate is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is imperative to handle this chemical with appropriate safety measures.

GHS Classification
  • Skin Corrosion/Irritation: Category 1B[5]

  • Serious Eye Damage/Eye Irritation: Category 1[4]

Signal Word: Danger[5]

Hazard Statements: H314: Causes severe skin burns and eye damage.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling this compound is outlined below.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Chemical Handling Chemical Handling Ensure Ventilation->Chemical Handling Decontaminate Decontaminate Chemical Handling->Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Store Properly Store Properly Waste Disposal->Store Properly

Caption: Workflow for Safe Handling of tert-butyl (4-aminobutyl)carbamate.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[5] For larger quantities or where splashing is possible, impervious clothing may be necessary.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If dusts or aerosols are generated, a respirator may be needed.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If victim is conscious and alert, give 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[4]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.[4]

Toxicological Information

While specific, comprehensive toxicity data for tert-butyl (4-aminobutyl)carbamate is limited, its corrosive nature is the primary hazard. One source indicates an oral LD50 in rats of 2,500 mg/kg, suggesting moderate acute toxicity by ingestion.[4] The broader class of carbamates can exhibit toxicity through inhibition of acetylcholinesterase, though the primary use of this compound is as a synthetic intermediate, not a bioactive agent.[6]

Experimental Protocols

Tert-butyl (4-aminobutyl)carbamate is primarily used as a linker or spacer in organic synthesis. A key reaction is the deprotection of the Boc group to liberate the primary amine for further coupling reactions.

General Protocol for Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield 1,4-diaminobutane.

cluster_react Reaction Setup cluster_workup Workup and Isolation Dissolve Dissolve Boc-protected amine in anhydrous solvent (e.g., DCM) Cool Cool solution to 0 °C (ice bath) Dissolve->Cool Add Acid Slowly add acid (e.g., TFA or HCl in Dioxane) Cool->Add Acid Stir Stir at room temperature (1-2 hours) Add Acid->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Precipitate Precipitate salt with cold diethyl ether Concentrate->Precipitate Isolate Collect solid by filtration and dry under vacuum Precipitate->Isolate

Caption: General experimental workflow for Boc deprotection.

Materials:

  • tert-Butyl (4-aminobutyl)carbamate

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus

Methodology:

  • Dissolution: Dissolve tert-butyl (4-aminobutyl)carbamate (1 equivalent) in an anhydrous solvent such as DCM or 1,4-dioxane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add the acid (e.g., 10 equivalents of TFA, or 5 equivalents of 4M HCl in dioxane) to the stirred solution.[7]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by an appropriate method (e.g., TLC or LC-MS).

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.[7]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the corresponding salt (e.g., dihydrochloride (B599025) or trifluoroacetate (B77799) salt).[7]

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Application as a Bifunctional Linker

The unique structure of tert-butyl (4-aminobutyl)carbamate allows for sequential reactions, making it an ideal linker in drug development, for instance, in creating antibody-drug conjugates (ADCs). The free primary amine can be coupled to a molecule of interest (e.g., a cytotoxic drug), followed by deprotection of the Boc group and subsequent conjugation to another molecule (e.g., an antibody or targeting ligand).

A tert-Butyl (4-aminobutyl)carbamate C Boc-Linker-Payload Conjugate A->C Coupling Reaction 1 B Payload (e.g., Drug) B->C D Boc Deprotection (Acid) C->D E Amine-Linker-Payload D->E G Final Conjugate (e.g., ADC) E->G Coupling Reaction 2 F Targeting Moiety (e.g., Antibody) F->G

Caption: Role as a linker in conjugate synthesis.

This sequential conjugation strategy is fundamental in constructing complex therapeutic molecules where precise control over connectivity is required. The four-carbon chain provides a flexible spacer between the conjugated entities.

This technical guide is intended to provide a comprehensive overview of the safe handling and common applications of tert-butyl (4-aminobutyl)carbamate for professionals in research and drug development. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NH2-C4-NH-Boc, formally known as tert-butyl (4-aminobutyl)carbamate or N-Boc-1,4-diaminobutane, is a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds and materials.[1][2] Its utility stems from the presence of a free primary amine for further functionalization and a Boc-protected amine, which allows for selective, stepwise reactions. This mono-protected diamine is a key component in the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, which are instrumental in targeted protein degradation research.[3][4][5] This document provides a detailed protocol for the synthesis of this compound, summarizing various reported methods and their outcomes.

Synthesis Overview

The selective mono-N-Boc protection of 1,4-diaminobutane (B46682) (putrescine) presents a common challenge: the potential for di-protection, where both amino groups react with the Boc-anhydride.[6] The key to a successful synthesis lies in carefully controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the mono-protected product. Several methods have been reported, primarily involving the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Experimental Protocols

Below are detailed protocols derived from various literature reports for the synthesis of this compound.

Protocol 1: Synthesis in Dichloromethane (B109758) with a Large Excess of Diamine

This method utilizes a significant excess of 1,4-diaminobutane to statistically favor mono-protection.

  • Materials:

    • 1,4-diaminobutane

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM)

    • Ethyl acetate (B1210297)

    • Water

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

    • With vigorous stirring, slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours at room temperature (21 °C).[7]

    • Continue stirring the reaction mixture for an additional 16 hours.[7]

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Take up the residue in cold water and filter.

    • Extract the aqueous phase with ethyl acetate (4 times).

    • Combine the organic phases and wash them with water (2 times) and then with saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless to yellowish oil.[7]

Protocol 2: Synthesis in Dichloromethane with Stoichiometric Control

This protocol employs a more controlled stoichiometry, which can be advantageous in terms of material usage.

  • Materials:

    • 1,4-diaminobutane

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM)

    • 0.1 M Hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane.[1]

    • At room temperature, slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dichloromethane to the flask.[1]

    • Stir the reaction mixture at room temperature for 12 hours.[1]

    • After the reaction, extract the dichloromethane solution with 0.1 M hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.[1]

    • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]

Protocol 3: Synthesis using an In-situ HCl Generation Method for Selective Protection

This advanced method involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, thereby directing the Boc protection to the other.

  • Materials:

  • Procedure:

    • Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.

    • Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution.[6] A white precipitate of the diamine monohydrochloride may form.

    • Allow the mixture to warm to room temperature and stir.

    • Add a small amount of water, followed by a solution of (Boc)₂O (1 equivalent) in methanol.[6]

    • Stir the mixture at room temperature for 1 hour.[6]

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.[6]

    • Basify the aqueous layer to a pH > 12 with NaOH.[6]

    • Extract the product into dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.[6]

Data Presentation

Protocol Reactant Ratio (Diamine:(Boc)₂O) Solvent Reaction Time Reported Yield Reference
16.5 : 1Dichloromethane22 hours86%[7]
21 : 1Dichloromethane12 hours79.36%[1]
31 : 1 (with Me₃SiCl)Methanol/DCM~2 hoursModerate to High[6]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactant1 1,4-Diaminobutane Reaction Mixing and Reaction (Controlled Temperature & Time) Reactant1->Reaction Reactant2 (Boc)2O Reactant2->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Product This compound Concentration->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship for Selective Mono-Boc Protection

Selective_Protection Logic for Selective Mono-Boc Protection Start Start with 1,4-Diaminobutane Method Choose Method Start->Method Excess Use Large Excess of Diamine Method->Excess Statistical Stoichiometric Control Stoichiometry (1:1 ratio) Method->Stoichiometric Controlled InSitu In-situ HCl Generation Method->InSitu Chemical Outcome Favored Mono-Protection Excess->Outcome Stoichiometric->Outcome InSitu->Outcome Byproduct Minimized Di-Protection Outcome->Byproduct

Caption: Strategies to achieve selective mono-Boc protection.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of protocol may depend on the available resources, desired scale, and purity requirements. For large-scale synthesis, methods employing stoichiometric control or in-situ protection may be more cost-effective than using a large excess of the diamine. Proper analytical characterization (e.g., NMR, Mass Spectrometry) is recommended to confirm the identity and purity of the final product.

References

Application Notes and Protocols for the Synthesis of tert-Butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of tert-butyl (4-aminobutyl)carbamate, a crucial building block in medicinal chemistry and drug development.[1] This mono-protected diamine serves as a versatile intermediate in the preparation of pharmacologically active compounds, including its use as a PROTAC linker and in the synthesis of spermidine (B129725) analogues.[2][3] The protocols outlined below describe the selective mono-Boc protection of 1,4-diaminobutane (B46682) (putrescine), a common and efficient synthetic route.[4]

Introduction

Tert-butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a valuable reagent characterized by a terminal primary amine and another amine protected by a tert-butoxycarbonyl (Boc) group.[5] This bifunctional nature allows for sequential chemical modifications, making it an essential component in the construction of complex molecules. The Boc protecting group is stable under various reaction conditions and can be readily removed under mild acidic conditions, providing a free amine for further functionalization.[5] The synthesis of this compound is a key step in the development of novel therapeutics and chemical probes.

Synthesis Pathway Overview

The primary synthetic strategy for tert-butyl (4-aminobutyl)carbamate involves the selective mono-protection of one of the two primary amino groups of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The key challenge lies in achieving mono-protection over di-protection. Several methods have been developed to favor the desired product, often involving slow addition of the Boc anhydride (B1165640) to an excess of the diamine or using specific reaction conditions to control reactivity.[4]

Synthesis_Workflow 1_4_Diaminobutane 1,4-Diaminobutane Reaction Reaction (DCM or other solvent) 1_4_Diaminobutane->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Product tert-Butyl (4-aminobutyl)carbamate Reaction->Product Byproduct Di-Boc protected 1,4-diaminobutane Reaction->Byproduct

Caption: Synthetic workflow for the mono-Boc protection of 1,4-diaminobutane.

Experimental Protocols

Three representative protocols for the synthesis of tert-butyl (4-aminobutyl)carbamate are detailed below. These methods offer variations in reaction conditions and work-up procedures.

Protocol 1: Synthesis using Di-tert-butyl dicarbonate in Dichloromethane (B109758)

This protocol is a widely used method for the mono-Boc protection of 1,4-diaminobutane.[4][6]

Materials:

  • 1,4-Diaminobutane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-diaminobutane (5.00 g, 56.7 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.[6]

  • In a separate flask, prepare a solution of di-tert-butyl dicarbonate (1.24 g, 5.67 mmol) in 50 mL of anhydrous DCM.[6]

  • Slowly add the di-tert-butyl dicarbonate solution to the stirred solution of 1,4-diaminobutane at room temperature over a period of time.[4][6]

  • Stir the reaction mixture at room temperature for 12-16 hours.[4][7]

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.[7]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][7]

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[4]

Protocol 2: Synthesis with N,N-diisopropylethylamine (DIEA) at 0-5°C

This method utilizes a non-nucleophilic base and controlled temperature to influence the selectivity of the reaction.

Materials:

  • 1,4-Butanediamine

  • N,N-Diisopropylethylamine (DIEA)

  • Di-tert-butyl dicarbonate

  • Dichloromethane (DCM)

  • Water

Equipment:

  • Reaction flask

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4.0 grams (45 mmol) of 1,4-butanediamine in 100 mL of dichloromethane in a reaction flask.[7]

  • Cool the solution in an ice bath to 0-5°C.[7]

  • Add 5.8 grams (45 mmol) of N,N-diisopropylethylamine (DIEA) to the mixture and stir until uniform.[7]

  • Slowly add a solution of 0.9 grams (4.5 mmol) of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.[7]

  • Continue the reaction for 12 hours at the controlled temperature.[7]

  • After the reaction, extract the solution three times with dichloromethane.[7]

  • Wash the combined organic extracts three times with water.[7]

  • Dry the organic layer, filter, and remove the solvent by rotary evaporation to yield the product.[7]

Protocol 3: Synthesis using an excess of 1,4-Diaminobutane

This protocol employs a large excess of the diamine to statistically favor mono-protection.

Materials:

  • 1,4-Diaminobutane (5 equivalents)

  • Di-tert-butyl dicarbonate (1 equivalent)

  • Dichloromethane (DCM)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-diaminobutane (e.g., 11.36 mmol, 1 g) in 15 mL of dichloromethane in a reaction flask.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (e.g., 2.83 mmol, 0.619 g) in 15 mL of dichloromethane to the stirred diamine solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, filter the reaction mixture to remove any insoluble impurities.[4]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel to yield pure tert-butyl N-(4-aminobutyl)carbamate.[4]

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols.

ProtocolStarting Material (1,4-Diaminobutane)Reagent (Di-tert-butyl dicarbonate)SolventBaseTemperatureReaction TimeYieldReference
156.7 mmol5.67 mmolDichloromethane-Room Temp.12-16 h~79%[7]
245 mmol4.5 mmolDichloromethaneDIEA0-5 °C12 h80%[7]
35 eq.1 eq.Dichloromethane-Room Temp.16 hNot specified[4]

Logical Relationship Diagram

The decision-making process for choosing a synthetic protocol can be influenced by factors such as desired purity, scale, and available reagents.

Protocol_Selection Start Select Synthesis Protocol High_Purity High Purity Required? Start->High_Purity Large_Scale Large Scale Synthesis? High_Purity->Large_Scale Yes Protocol1 Protocol 1: Standard DCM Method High_Purity->Protocol1 No Base_Sensitive Base-Sensitive Substrate? Large_Scale->Base_Sensitive No Protocol3 Protocol 3: Excess Diamine Large_Scale->Protocol3 Yes Base_Sensitive->Protocol1 No Protocol2 Protocol 2: DIEA at Low Temp Base_Sensitive->Protocol2 Yes Purification Column Chromatography Protocol1->Purification Protocol2->Purification Protocol3->Purification

Caption: Decision tree for selecting a synthesis protocol.

Conclusion

The synthesis of tert-butyl (4-aminobutyl)carbamate is a fundamental procedure in organic and medicinal chemistry. The protocols provided herein offer reliable and reproducible methods for obtaining this key intermediate. Researchers can select the most appropriate protocol based on their specific experimental needs, considering factors such as scale, desired purity, and available resources. Careful execution of these protocols will enable the successful synthesis of tert-butyl (4-aminobutyl)carbamate for its diverse applications in drug discovery and development.

References

Application Notes and Protocols for the Use of NH2-C4-NH-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NH2-C4-NH-Boc in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The this compound (tert-butyl (4-aminobutyl)carbamate) is a versatile and widely used building block in the synthesis of PROTACs. It provides a simple, flexible four-carbon alkyl chain linker. Its bifunctional nature, with a free primary amine and a Boc-protected primary amine, allows for a controlled, sequential conjugation to the protein of interest (POI) and E3 ligase ligands. This modular approach is fundamental for efficiently exploring the "linkerology" of PROTACs, where the nature and length of the linker can significantly impact the potency and selectivity of the final degrader.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a specific example of a HMGCR-degrading PROTAC and general protocols for assessing BRD4-degrading PROTACs.

PROTAC Synthesis and Mechanism of Action

The general strategy for synthesizing a PROTAC using this compound involves a two-step process of sequential amide coupling reactions. First, the free amine of the linker is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. Following this, the Boc protecting group is removed under acidic conditions to expose the second amine, which is then coupled to the carboxylic acid of the other binding moiety.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_downstream Downstream Signaling Effects (Example: BRD4 Degradation) POI Target Protein of Interest (POI) (e.g., BRD4, HMGCR) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides BRD4_Degradation BRD4 Degradation MYC_Suppression MYC Oncogene Suppression BRD4_Degradation->MYC_Suppression Apoptosis Induction of Apoptosis MYC_Suppression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MYC_Suppression->Cell_Cycle_Arrest

Figure 1: General mechanism of PROTAC action and downstream signaling effects of BRD4 degradation.

Experimental Protocols

Protocol 1: Synthesis of a VHL-Recruiting HMGCR-Degrading PROTAC (Analogous to Compound 21b)

This protocol describes the synthesis of a PROTAC targeting HMGCR for degradation by the VHL E3 ligase, utilizing an this compound linker.

Part 1: Coupling of VHL Ligand with this compound Linker

  • Materials:

    • VHL ligand with a carboxylic acid handle

    • This compound (tert-butyl (4-aminobutyl)carbamate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

  • Procedure: a. Dissolve the VHL ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform a standard aqueous workup and purify the crude product by flash column chromatography to yield the VHL-linker intermediate.

Part 2: Boc Deprotection

  • Materials:

    • VHL-linker intermediate from Part 1

    • TFA (Trifluoroacetic acid)

    • Anhydrous DCM (Dichloromethane)

  • Procedure: a. Dissolve the VHL-linker intermediate in anhydrous DCM. b. Add an excess of TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically used in the next step without further purification.

Part 3: Coupling with POI Ligand (Lovastatin Acid)

  • Materials:

    • Deprotected VHL-linker intermediate from Part 2

    • Lovastatin (B1675250) acid (or other POI ligand with a carboxylic acid)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure: a. Dissolve lovastatin acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add the deprotected VHL-linker intermediate (1.1 eq) to the reaction mixture. d. Stir at room temperature for 12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform a standard aqueous workup and purify the final PROTAC by preparative HPLC. g. Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling VHL_COOH VHL Ligand-COOH VHL_Linker_Boc VHL-Linker-NH-Boc VHL_COOH->VHL_Linker_Boc HATU, DIPEA, DMF Linker This compound Linker->VHL_Linker_Boc POI_COOH POI Ligand-COOH (e.g., Lovastatin Acid) Final_PROTAC Final PROTAC (VHL-C4-POI) POI_COOH->Final_PROTAC VHL_Linker_NH2 VHL-Linker-NH2 VHL_Linker_Boc->VHL_Linker_NH2 TFA, DCM VHL_Linker_NH2->Final_PROTAC HATU, DIPEA, DMF

Figure 2: General workflow for the synthesis of a PROTAC using this compound.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere for 24 hours. c. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4, HMGCR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This protocol is for assessing the induction of apoptosis following PROTAC-mediated protein degradation.

  • Cell Treatment: a. Seed cells in a 12-well plate and treat with the PROTAC at various concentrations for the desired time. b. Include positive and negative controls for apoptosis.

  • Cell Staining: a. Harvest cells, including any floating cells, and wash with cold PBS. b. Resuspend cells in 1X Annexin V Binding Buffer. c. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI). d. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The following table provides representative quantitative data for a VHL-recruiting HMGCR-degrading PROTAC (Compound 21c), which is the active form of a PROTAC synthesized using an this compound linker. For comparison, data for a well-characterized BRD4-degrading PROTAC is also included.

PROTAC Target Protein E3 Ligase Cell Line DC50 Dmax Reference
Compound 21c HMGCRVHLInsig-silenced HepG2120 nM>90%Luo, G. et al. (2021)
dBET1 BRD4CRBNMV4-11~1.8 nM>95%Winter, G. E. et al. (2015)

Table 1: Representative quantitative data for PROTAC-mediated protein degradation.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a straightforward and modular approach to linker synthesis. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation, from the chemical synthesis of PROTACs to their biological evaluation. The successful application of this linker in the development of potent degraders for targets such as HMGCR highlights its utility in advancing this promising therapeutic modality. Further exploration of linker "SAR" (structure-activity relationship) using building blocks like this compound will continue to be a key aspect of PROTAC design and optimization.

Application Note: A Robust Protocol for the Conjugation of NH2-C4-NH-Boc to Carboxylic Acid-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of bioconjugation and drug development, the precise and controlled linkage of molecules is paramount. Heterobifunctional linkers are critical tools in this process, enabling the sequential attachment of different molecular entities. This application note provides a detailed protocol for the coupling of N-Boc-1,4-diaminobutane (also referred to as NH2-C4-NH-Boc), a versatile C4 spacer, to a ligand bearing a carboxylic acid functionality. This process is fundamental for applications such as the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.[1][2]

The protocol employs the widely used and efficient carbodiimide (B86325) chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.[3][4] The Boc (tert-butyloxycarbonyl) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis.[1] Following the initial conjugation, the Boc group can be quantitatively removed under acidic conditions, revealing a primary amine for subsequent modification or attachment to another molecule.[1][2]

Reaction Principle

The conjugation is a two-stage process:

  • Activation of the Ligand's Carboxylic Acid: The carboxylic acid group on the ligand is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[4][5] This activation step is typically performed in an anhydrous aprotic solvent.

  • Amide Bond Formation: The primary amine of the this compound linker acts as a nucleophile, attacking the NHS ester of the activated ligand. This reaction results in the formation of a stable amide bond, covalently linking the C4 spacer to the ligand, and releases NHS as a byproduct.[4][6]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the coupling of this compound to a ligand and the subsequent deprotection of the Boc group.

Protocol 1: Coupling of Ligand-COOH to this compound

Materials:

  • Ligand containing a carboxylic acid (Ligand-COOH)

  • N-Boc-1,4-diaminobutane (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[7]

  • N-hydroxysuccinimide (NHS)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[5]

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical balance

  • Standard laboratory glassware

Methodology:

  • Reagent Preparation:

    • Ensure all glassware is dried thoroughly to prevent hydrolysis of activated intermediates.

    • Bring all reagents to room temperature before use.[8]

  • Ligand Activation:

    • In a reaction vial under an inert atmosphere, dissolve the Ligand-COOH (1 equivalent) in anhydrous DMF or DCM.[2]

    • Add NHS (1.2 - 1.5 equivalents) to the solution.[1]

    • Add EDC-HCl (1.2 - 1.5 equivalents) to the reaction mixture.[1]

    • Stir the mixture at room temperature for 1-4 hours to form the activated NHS ester.[1][5] The progress of the activation can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.[1]

    • Slowly add the solution of the activated ligand (from step 2) to the this compound solution.

    • Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture to neutralize the HCl salt formed and facilitate the reaction.[2][5]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1] Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[5]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (e.g., rotary evaporation) to remove the solvent.

    • The crude product (Ligand-C4-NH-Boc) can be purified using an appropriate chromatographic method, such as flash column chromatography on silica (B1680970) gel or reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][9]

    • Characterize the purified conjugate using mass spectrometry and/or NMR to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of Ligand-C4-NH-Boc

Materials:

  • Purified Ligand-C4-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)[2]

  • Reaction vial

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Methodology:

  • Deprotection Reaction:

    • Dissolve the purified Ligand-C4-NH-Boc conjugate in DCM.[1]

    • Add a solution of 20-50% TFA in DCM to the vial.[2] The exact concentration may need optimization depending on the stability of the ligand.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS to confirm the complete removal of the Boc group.[2]

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

    • To ensure complete removal of residual acid, the residue can be co-evaporated with a solvent like toluene.[2]

    • The resulting product is the TFA salt of the deprotected Ligand-C4-NH2. This can often be used directly in the next synthetic step.[1]

  • Neutralization (Optional):

    • If the free amine is required, dissolve the TFA salt residue in a minimal amount of DCM and add a slight excess of a non-nucleophilic base like DIPEA until the solution is neutral.[1]

Data Presentation

The efficiency of coupling and deprotection reactions can vary based on the specific ligand and reaction conditions. Optimization is often necessary. The table below summarizes typical reaction parameters and expected outcomes.

ParameterCoupling Reaction (Protocol 1)Boc Deprotection (Protocol 2)
Reagent Equivalents
Ligand-COOH1.0-
EDC-HCl1.2 - 1.5-
NHS1.2 - 1.5-
This compound1.5-
DIPEA/TEA2.0 - 3.0-
TFA-20-50% in DCM
Reaction Conditions
SolventAnhydrous DMF or DCMDCM
TemperatureRoom Temperature or 4°CRoom Temperature
Time2 - 16 hours1 - 2 hours
Typical Yield 60 - 90% (after purification)> 95% (crude)
Purification Method RP-HPLC or Flash ChromatographyEvaporation / Neutralization
Analytical Method LC-MS, NMRLC-MS

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_coupling Protocol 1: Coupling Reaction cluster_deprotection Protocol 2: Boc Deprotection prep_ligand Dissolve Ligand-COOH in Anhydrous Solvent activation Activate Ligand-COOH with EDC/NHS (1-4h) prep_ligand->activation prep_linker Dissolve this compound in Anhydrous Solvent coupling Add Activated Ligand to Linker + DIPEA (2-16h) prep_linker->coupling activation->coupling purify_boc Purify Ligand-C4-NH-Boc (RP-HPLC / Column) coupling->purify_boc deprotection Dissolve in DCM Add TFA (1-2h) purify_boc->deprotection workup Evaporate Solvent & TFA deprotection->workup final_product Final Product: Ligand-C4-NH2 (TFA Salt) workup->final_product

Caption: Workflow for coupling a ligand to this compound and subsequent deprotection.

Reaction Mechanism Diagram

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation ligand_cooh Ligand-COOH o_acylisourea O-acylisourea (Reactive Intermediate) ligand_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester Ligand-NHS Ester (Amine-Reactive) o_acylisourea->nhs_ester + nhs NHS nhs->nhs_ester final_conjugate Ligand-CO-NH-C4-NH-Boc (Stable Amide Bond) nhs_ester->final_conjugate linker H2N-C4-NH-Boc linker->final_conjugate +

Caption: Mechanism of EDC/NHS mediated coupling of a carboxylic acid to a primary amine.

References

Application Notes and Protocols for Boc Deprotection of N-tert-Butoxycarbonyl-1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of N-Boc-1,4-diaminobutane to yield 1,4-diaminobutane (B46682) (putrescine) is a crucial step in the synthesis of various biologically active molecules, including polyamines, ligands for medicinal chemistry, and building blocks for materials science. These application notes provide detailed methodologies for the efficient removal of the Boc protecting group from mono-protected 1,4-diaminobutane.

The deprotection is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4] This intermediate readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[3][4] Common reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][3]

Quantitative Data Summary

The choice of deprotection method can be guided by factors such as the scale of the reaction, the desired purity of the product, and the available reagents. The following table summarizes typical reaction conditions for the Boc deprotection of N-Boc-1,4-diaminobutane.

MethodReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)Notes
Method 1 Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 4 h>95A common and highly effective method. TFA is corrosive and should be handled with care.[5][6]
Method 2 Hydrochloric acid (HCl)1,4-Dioxane (B91453) or Methanol (MeOH)Room Temp1 - 4 h>90The product is isolated as the hydrochloride salt, which is often a crystalline solid and easy to handle.[3][7]
Method 3 p-Toluenesulfonic acid (p-TsOH)1,2-Dimethoxyethane (DME)402 h~95A milder alternative to TFA and HCl, avoiding the use of volatile and highly corrosive acids.

Experimental Protocols

Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • N-Boc-1,4-diaminobutane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. CAUTION: The reaction can be exothermic.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the 1,4-diaminobutane.

Method 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol utilizes a solution of HCl in 1,4-dioxane to yield the hydrochloride salt of the deprotected amine.

Materials:

  • N-Boc-1,4-diaminobutane

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. The product, 1,4-diaminobutane dihydrochloride, will often precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,4-diaminobutane dihydrochloride.

Method 3: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol offers a milder alternative for Boc deprotection.

Materials:

  • N-Boc-1,4-diaminobutane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 1,2-Dimethoxyethane (DME)

  • Methanol (MeOH)

  • Solid-supported triethylamine (B128534) (or other basic resin)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-1,4-diaminobutane (1 equivalent) and p-TsOH·H₂O (2-3 equivalents) in DME in a round-bottom flask.

  • Heat the reaction mixture to 40 °C and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add MeOH.

  • To neutralize the excess p-TsOH, pass the solution through a cartridge containing a solid-supported base (e.g., triethylamine resin).

  • Wash the resin with MeOH.

  • The combined filtrate contains the free amine. The solvent can be removed under reduced pressure to obtain the product.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc Acid (TFA, HCl) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tButyl_Cation (CH3)3C+ (tert-Butyl Cation) Protonated_Boc->tButyl_Cation H_plus H+ Free_Amine R-NH2 (Free Amine) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Boc_Deprotection_Workflow cluster_tfa_workup TFA Work-up cluster_hcl_workup HCl Work-up Start Start: N-Boc-1,4-diaminobutane Dissolution Dissolve in Anhydrous Solvent (e.g., DCM, Dioxane) Start->Dissolution Acid_Addition Add Deprotecting Agent (e.g., TFA, HCl) Dissolution->Acid_Addition Reaction Stir at Appropriate Temperature Acid_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Monitoring->Workup Complete Evaporation_TFA Evaporate Solvent and excess TFA Workup->Evaporation_TFA TFA Method Precipitation Precipitate with Anti-solvent (e.g., Ether) Workup->Precipitation HCl Method End End: 1,4-diaminobutane (or its salt) Neutralization Neutralize with Base (e.g., NaHCO3) Evaporation_TFA->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry and Concentrate Extraction->Drying Drying->End Filtration Filter and Wash Solid Precipitation->Filtration Drying_HCl Dry under Vacuum Filtration->Drying_HCl Drying_HCl->End

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Deprotection of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic or thermal conditions.[1] In the synthesis of complex molecules containing multiple amine functionalities, such as diamines, the selective or complete removal of the Boc group is a critical step. This document provides detailed application notes and experimental protocols for the deprotection of Boc-protected diamines, with a focus on acidic and thermal methods. Additionally, strategies for achieving selective mono-deprotection of bis-Boc protected diamines are discussed.

Deprotection Strategies

The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[2] Alternatively, thermal cleavage can be employed, which avoids the use of strong acids. The choice of deprotection method depends on the substrate's sensitivity to acid, the desired selectivity, and the scale of the reaction.

Acidic Deprotection

Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[1][3] They offer rapid and efficient cleavage at room temperature.

  • Trifluoroacetic Acid (TFA): Typically used in a solution with a co-solvent like dichloromethane (B109758) (DCM), TFA is highly effective for complete deprotection.[3] The volatility of TFA simplifies its removal after the reaction. However, its strong acidity may not be suitable for acid-sensitive substrates.

  • Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or methanol (B129727), HCl is another robust reagent for Boc removal.[4][5] It frequently yields the hydrochloride salt of the diamine, which is often a crystalline solid, facilitating purification.[1][4]

Thermal Deprotection

Thermal removal of the Boc group is a "green" alternative that avoids the use of strong acids and organic solvents.[2] This method is particularly useful for substrates that are sensitive to acidic conditions. The reaction is typically carried out by heating the Boc-protected diamine in a suitable solvent, such as methanol or even water, at elevated temperatures.[2] Continuous flow reactors can also be employed for precise temperature control and improved efficiency.[2]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various Boc deprotection methods applied to diamines.

Table 1: Acidic Deprotection of Diamines - General Conditions and Yields
Diamine SubstrateReagentSolventTemp. (°C)TimeYield (%)Citation
Boc-L-Valine50% TFADCMRT1-2 h>95[3]
Boc-L-Valine4M HClDioxaneRT0.5-1 h>95[3]
General Primary/Secondary Amine20-50% TFADCMRT30 min - 2 hHigh to quant.[1]
General Primary/Secondary Amine4M HClDioxaneRT30 minHigh to quant.[1][5]
Table 2: Thermal Deprotection of bis-Boc Protected Diamines (Continuous Flow)
Diamine SubstrateSolventTemp. (°C)Residence TimeProductConversion (%)Isolated Yield (%)Citation
bis-Boc Tryptamine derivativeMeOH15030 minMono-deprotected88-9390[2]
bis-Boc Tryptamine derivativeMeOH23045 minFully deprotected-73-90[2]
bis-Boc Aryl-Alkyl DiamineMeOH--Mono-deprotected8570[2]

Experimental Protocols

Protocol 1: Complete Deprotection of a bis-Boc Diamine using TFA

This protocol describes a general procedure for the complete removal of both Boc groups from a diamine using trifluoroacetic acid in dichloromethane.

Materials:

  • bis-Boc protected diamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the bis-Boc protected diamine (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv, or a 20-50% v/v solution in DCM) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the free diamine.

Protocol 2: Complete Deprotection of a bis-Boc Diamine using HCl in Dioxane

This protocol provides a general method for the complete removal of Boc groups using a solution of HCl in dioxane.

Materials:

  • bis-Boc protected diamine

  • 4M HCl in 1,4-dioxane (B91453)

  • Methanol (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the bis-Boc protected diamine (1.0 equiv) in a round-bottom flask, add 4M HCl in 1,4-dioxane (4-10 equiv).[4] Methanol can be used as a co-solvent if solubility is an issue.

  • Stir the mixture at room temperature for 1-16 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the diamine dihydrochloride (B599025) salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If a precipitate does not form, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Selective Thermal Mono-Deprotection of a bis-Boc Diamine (Batch Conditions)

This protocol is adapted from continuous flow methods and provides a starting point for selective mono-deprotection in a standard laboratory setting. Optimization of temperature and reaction time will be crucial for a specific substrate.

Materials:

  • bis-Boc protected diamine

  • High-boiling point solvent (e.g., methanol, trifluoroethanol)

  • Reaction vessel capable of being heated to high temperatures (e.g., sealed tube or microwave reactor)

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve the bis-Boc protected diamine in a suitable high-boiling point solvent in a reaction vessel.

  • Heat the solution to a specific temperature (e.g., starting at 150 °C) and monitor the reaction progress closely over time using TLC or LC-MS.[2]

  • Carefully observe the formation of the mono-deprotected product and the fully deprotected diamine.

  • Once the optimal time for maximizing the mono-deprotected product is determined, quench the reaction by cooling it to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography to isolate the mono-Boc protected diamine.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product Start Boc-Protected Diamine Deprotection Add Deprotection Reagent (e.g., TFA, HCl, Heat) Start->Deprotection Reaction Workup Quenching & Extraction Deprotection->Workup Processing Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Free Diamine or Mono-protected Diamine Purification->Product

Caption: General experimental workflow for Boc deprotection of diamines.

Boc_Deprotection_Signaling_Pathway Boc_Diamine R(NHBoc)₂ Protonation Protonation of Carbonyl Oxygen Boc_Diamine->Protonation Acid (H⁺) Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Side Products Side Products Carbocation->Side Products Decarboxylation Decarboxylation (Release of CO₂) Carbamic_Acid->Decarboxylation Free_Diamine R(NH₃⁺)₂ Decarboxylation->Free_Diamine

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Incorporating NH2-C4-NH-Boc into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional linker, tert-butyl (4-aminobutyl)carbamate, commonly referred to as NH2-C4-NH-Boc, is a valuable building block in the synthesis of complex bioactive molecules. Its structure, featuring a four-carbon alkyl chain with a primary amine at one terminus and a Boc-protected amine at the other, allows for a controlled, stepwise approach to conjugation. This strategic design is particularly advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs), where precise assembly of a target protein ligand, a linker, and an E3 ligase ligand is paramount.[1][2] The alkyl nature of the C4 linker can also contribute to improved cell permeability of the final conjugate. This document provides detailed application notes, experimental protocols, and relevant pathway diagrams for the effective incorporation of this compound into bioactive molecules.

Key Applications

The primary application of this compound is in the synthesis of PROTACs .[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound linker serves as the connecting scaffold between the protein-targeting "warhead" and the E3 ligase-binding ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism of a PROTAC, which leverages the intracellular ubiquitin-proteasome system to achieve targeted protein degradation.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, three-step process involving two amide bond formations and an intermediary Boc deprotection.

PROTAC_Synthesis_Workflow Start Starting Materials: - Warhead-COOH - this compound - E3 Ligase Ligand-NH2 Step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Step1 Intermediate1 Intermediate 1: Warhead-C4-NH-Boc Step1->Intermediate1 Purification1 Purification Intermediate1->Purification1 Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Purification1->Step2 Intermediate2 Intermediate 2: Warhead-C4-NH2 (TFA salt) Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (e.g., HATU, DIPEA in DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC: Warhead-C4-E3 Ligase Ligand Step3->Final_PROTAC Purification2 Final Purification (e.g., Preparative HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR, etc.) Purification2->Characterization

Caption: General workflow for the synthesis of a PROTAC using this compound.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a PROTAC utilizing an this compound linker. The data is based on established high-throughput synthesis protocols for PROTAC libraries.[4]

Table 1: Reaction Conditions and Yields for PROTAC Synthesis

StepReactionKey ReagentsSolventTime (h)Temp (°C)Typical Yield (%)
1First Amide CouplingWarhead-COOH, this compound, HATU, DIPEADMF12-162570-90
2Boc DeprotectionWarhead-C4-NH-Boc, TFADCM1-225>95 (crude)
3Second Amide CouplingWarhead-C4-NH2, E3 Ligand-COOH, HATU, DIPEADMF12-162560-80

Table 2: Purity and Characterization of Synthetic Intermediates and Final Product

CompoundExpected Mass (m/z)Purity (by LC-MS, %)Characterization Methods
Warhead-C4-NH-Boc[M+H]+>95LC-MS, ¹H NMR
Warhead-C4-NH2[M+H]+Used crude in next stepLC-MS
Final PROTAC[M+H]+>98 (after prep-HPLC)LC-MS, ¹H NMR, ¹³C NMR

Table 3: Representative Biological Activity of a C4-Linked PROTAC

PROTACTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Representative C4-PROTACe.g., BRD4e.g., Pomalidomide (B1683931)10-100>90e.g., HEK293

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are representative protocols and may require optimization for specific substrates.

Protocol 1: First Amide Coupling - Conjugation of a Carboxylic Acid-Containing "Warhead" to this compound

Materials:

  • Carboxylic acid-functionalized "warhead" (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized "warhead" (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated "warhead" mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (Warhead-C4-NH-Boc) by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of the Linker-Warhead Intermediate

Materials:

  • Warhead-C4-NH-Boc (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the purified Warhead-C4-NH-Boc in anhydrous DCM (e.g., 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt (Warhead-C4-NH2) is often used directly in the next step without further purification after thorough drying.

Protocol 3: Second Amide Coupling - Conjugation of the Deprotected Intermediate to an E3 Ligase Ligand

Materials:

  • Warhead-C4-NH2 (TFA salt from Protocol 2) (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Dissolve the crude Warhead-C4-NH2 (TFA salt) in a minimal amount of anhydrous DMF and add it to the activated E3 ligase ligand mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture and directly purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the final PROTAC by LC-MS and NMR spectroscopy.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the modular synthesis of complex bioactive molecules, most notably PROTACs. The protocols and data provided herein offer a comprehensive guide for researchers to successfully incorporate this linker into their drug discovery and development workflows. The ability to perform a controlled, stepwise conjugation, combined with the favorable properties of the C4 alkyl chain, makes this compound an invaluable tool in the design and synthesis of next-generation targeted therapeutics.

References

Application Notes: NH2-C4-NH-Boc Linker in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The NH2-C4-NH-Boc linker, chemically known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate, is a versatile heterobifunctional crosslinker used extensively in chemical biology and drug discovery. Its structure comprises a four-carbon alkyl chain with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration allows for controlled, sequential conjugation reactions. The primary amine offers a nucleophilic site for coupling with various electrophiles (e.g., activated carboxylic acids, NHS esters), while the Boc group provides a stable, temporary mask for the second amine. The Boc group's stability under basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., Trifluoroacetic acid), makes it an ideal orthogonal protecting group in multi-step syntheses.[1][2]

This linker is a fundamental building block in the synthesis of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect distinct molecular entities with precise control over spacing and reactivity.[1][3]

Core Applications & Chemical Principles

The utility of the this compound linker is centered on two primary chemical transformations: amide bond formation at the free amine terminus and deprotection of the Boc-protected amine to reveal a second primary amine for subsequent reactions.

  • Amide Bond Formation: The terminal primary amine readily participates in standard amide coupling reactions with carboxylic acids. This reaction is typically mediated by carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-Hydroxysuccinimide (NHS), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent).[4][5] This step is fundamental for attaching the linker to a payload, a protein, or a solid support.

  • Boc Group Deprotection: The acid-labile Boc protecting group is efficiently cleaved using strong acids, most commonly Trifluoroacetic acid (TFA) in an organic solvent like Dichloromethane (DCM).[2][6][7][8] This unmasks the second primary amine, making it available for a subsequent conjugation step. This two-step process is crucial for creating well-defined, non-symmetrical conjugates.

Logical Workflow for Sequential Conjugation

The diagram below illustrates the logical sequence for using the this compound linker to conjugate two different molecules (Molecule A and Molecule B).

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Molecule A (e.g., Carboxyl-Payload) Coupling Amide Bond Formation (EDC/NHS) A->Coupling Linker This compound Linker Linker->Coupling Activated Activated Linker-Payload (Boc-NH-C4-NH-CO-A) TFA Acid Treatment (TFA/DCM) Activated->TFA Coupling->Activated Deprotected Deprotected Intermediate (NH2-C4-NH-CO-A) Coupling2 Second Conjugation Deprotected->Coupling2 TFA->Deprotected B Molecule B (e.g., Activated Antibody) B->Coupling2 Final Final Conjugate (B-NH-C4-NH-CO-A) Coupling2->Final

Sequential conjugation workflow using the this compound linker.

Experimental Protocols & Data

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine.

Methodology:

  • Preparation: Dissolve the Boc-protected substrate (e.g., Payload-Linker-Boc conjugate) in anhydrous Dichloromethane (DCM) to a concentration of 10-20 mg/mL in a suitable reaction vessel.[2]

  • Acid Addition: Add Trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). A common approach is to add an equal volume of TFA to the DCM solution for a 50% concentration.[2][7]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[6][7] Monitor the reaction's progress by an appropriate analytical method (e.g., LC-MS or TLC) to confirm the complete disappearance of the starting material.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[5] The resulting product is typically the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free base is required for the subsequent step, dissolve the residue in a suitable solvent and neutralize with a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or pass it through a basic resin.[6]

Quantitative Data for Boc Deprotection

ParameterConditionValue/RangeNotes
Reagent AcidTrifluoroacetic acid (TFA)Most common and effective reagent.[8]
p-Toluenesulfonic acid (TsOH)A solid alternative to volatile acids.[6]
HCl in Dioxane/MethanolEffective, often used at 0 °C to improve selectivity.[9]
Solvent -Dichloromethane (DCM)Standard solvent for TFA-mediated deprotection.[2]
1,2-Dimethoxyethane (DME)Used with TsOH.[6]
Concentration TFA in DCM20 - 50% (v/v)50% is standard for complete and rapid removal.[2][7]
Temperature -0 °C to Room TemperatureRoom temperature is typical. Lower temperatures may be used for sensitive substrates.[9]
Reaction Time -30 min - 4 hoursDependent on substrate and acid concentration.[7][10]
Typical Yield ->90%Deprotection is generally a high-yielding reaction.[6][10]
Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol outlines the coupling of the linker's primary amine to a molecule containing a carboxylic acid functional group.

Methodology:

  • Acid Activation: Dissolve the carboxylic acid-containing molecule (1.0 eq.), N-Hydroxysuccinimide (NHS, 1.5 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in an anhydrous solvent such as Dimethylformamide (DMF) or DMSO.[5] Stir at room temperature for 1-4 hours to generate the active NHS ester.

  • Linker Addition: In a separate vessel, dissolve the this compound linker (1.5 eq.) in the same anhydrous solvent.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the linker solution. Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[5]

  • Purification: Upon completion, the reaction mixture may be diluted with a suitable organic solvent and washed successively with aqueous solutions (e.g., 10% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.[4] The final Boc-protected conjugate is typically purified by column chromatography or reverse-phase HPLC.[5]

Quantitative Data for Amide Coupling

ParameterConditionValue/RangeNotes
Reagents Coupling AgentsEDC/NHS, BOP, HATUChoice depends on substrate complexity and desired efficiency.[4][11]
BaseDIPEA or TriethylamineUsed to maintain basic pH and scavenge acid byproducts.[4]
Stoichiometry Amine:Acid:Coupling Agent1.2 : 1.0 : 1.2 (eq.)A slight excess of the amine and coupling agent is common.[4]
Solvent -DMF, DMSO, DCMAnhydrous conditions are critical.[5]
Temperature -0 °C to Room TemperatureInitial addition of coupling agents is often done at 0 °C.[4]
Reaction Time -2 - 24 hoursSterically hindered substrates may require longer times or heating.[11]
Expected Purity Post-Purification>95%Purification by chromatography is usually required.[5]

Application Example: PROTAC Synthesis

The this compound linker is frequently used in the synthesis of PROTACs, which are chimeric molecules that induce the degradation of a target protein.[3] The linker serves to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The length and nature of the linker are critical for optimal ternary complex formation and subsequent protein degradation.

Conceptual Diagram of a PROTAC

Role of the C4 linker in a PROTAC molecule.

Disclaimer: The protocols provided are intended as a general guide. Empirical optimization is highly recommended for specific substrates and applications. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Analytical Characterization of NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of NH2-C4-NH-Boc, also known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate. This bifunctional linker is a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug development applications. Accurate characterization is essential to ensure its purity and structural integrity prior to use in subsequent synthetic steps.

Overview of Analytical Techniques

A comprehensive characterization of this compound typically involves a suite of analytical techniques to confirm its identity, purity, and structural properties. The most common methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

The logical workflow for the complete characterization of this compound is outlined below.

cluster_workflow Characterization Workflow Start This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis (RP-HPLC) Start->HPLC Purity Assessment FTIR FTIR Spectroscopy (ATR) Start->FTIR Functional Group Identification Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.

  • Instrument: Use a ¹H NMR spectrometer with a field strength of at least 300 MHz.

  • Acquisition: Acquire the spectrum at room temperature, averaging a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc group)~1.38singlet9H
-CH₂-CH ₂-CH₂- (central methylenes)~1.52-1.59multiplet4H
-CH₂-NH ₂ (free amine)~2.34broad singlet2H
-CH ₂-NH₂ (methylene adjacent to free amine)~2.72-2.79multiplet2H
-CH ₂-NH-Boc (methylene adjacent to Boc-amine)~3.19-3.24multiplet2H
-NH -Boc (carbamate proton)~5.95broad singlet1H

Note: The chemical shifts of the amine and carbamate (B1207046) protons (-NH₂ and -NH-) are exchangeable with D₂O and may vary in position and intensity depending on the solvent and concentration.[1]

¹³C NMR Spectroscopy

Protocol:

The protocol for ¹³C NMR is similar to that for ¹H NMR, but may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Expected Data:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal AssignmentChemical Shift (δ, ppm)
-C (CH₃)₃ (Boc methyl carbons)~28.4
-CH₂-C H₂-CH₂- (central methylene (B1212753) carbons)~27-30
-C H₂-NH₂ (methylene carbon adjacent to free amine)~41-42
-C H₂-NH-Boc (methylene carbon adjacent to Boc-amine)~40-41
-C (CH₃)₃ (Boc quaternary carbon)~79.0
-C =O (carbamate carbonyl carbon)~156.0

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for confirming the molecular weight of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Use an ESI-MS system, which can be coupled with a liquid chromatography system (LC-MS) for enhanced separation.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak, which will typically be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Expected Data:

IonCalculated Mass (m/z)Observed Mass (m/z)
[M+H]⁺189.1654~189.2
[M+Na]⁺211.1473~211.1

Note: Fragmentation of the molecular ion may be observed, with common losses including the tert-butyl group (M-57) and the entire Boc group (M-101).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.

cluster_hplc HPLC Purity Analysis Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto RP-HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection Detection (UV or ELSD) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) Detection->Data_Analysis

Caption: A typical workflow for HPLC purity analysis.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a suitable detector (UV or Evaporative Light Scattering Detector - ELSD, as this compound lacks a strong chromophore).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Expected Data:

A successful analysis will show a single major peak corresponding to this compound. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. The retention time will be dependent on the specific HPLC system and conditions used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

  • Acquisition: A background spectrum of the clean ATR crystal is first obtained. The sample spectrum is then acquired.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.

Expected Data:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (free amine)3400-3250Two bands, medium intensity
N-H Stretch (carbamate)~3350Single band, medium intensity
C-H Stretch (alkyl)3000-2850Strong, sharp bands
C=O Stretch (carbamate)~1680-1700Strong, sharp band
N-H Bend (amine)1650-1580Medium intensity
C-N Stretch1250-1020Medium to weak intensity

This comprehensive suite of analytical techniques provides a robust framework for the characterization of this compound, ensuring its suitability for use in research and drug development.

References

Application Note: Spectroscopic Analysis of tert-butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of tert-butyl (4-aminobutyl)carbamate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This guide offers standardized methodologies and expected analytical data to support researchers in their synthetic and analytical workflows.

Introduction

Tert-butyl (4-aminobutyl)carbamate is a bifunctional molecule containing a primary amine and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group allows for selective reactions at the primary amine, making this compound a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and spermidine (B129725) analogues. Accurate characterization of this intermediate is crucial to ensure the identity and purity of subsequent products in a synthetic route. NMR and mass spectrometry are powerful analytical techniques for this purpose, providing detailed information about the molecular structure and mass.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of tert-butyl (4-aminobutyl)carbamate.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Data for tert-butyl (4-aminobutyl)carbamate

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃1.38s9H
-NH-CH₂-CH₂ -CH₂ -CH₂-NH₂1.52-1.59m4H
-NH₂2.34br s2H
-CH₂-NH₂2.72-2.79m2H
-NH-CH₂ -3.19-3.24m2H
-NH -COO-5.95br s1H

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shift Data for tert-butyl (4-aminobutyl)carbamate

CarbonChemical Shift (δ, ppm)
-C (CH₃)₃~28.4
-NH-CH₂-C H₂-C H₂-CH₂-NH₂~27.0, ~31.0
-NH-C H₂-~40.5
-C H₂-NH₂~41.8
-C (CH₃)₃~79.0
-C =O~156.0

Note: These are predicted chemical shifts based on typical values for similar functional groups. Experimental values may vary.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for tert-butyl (4-aminobutyl)carbamate

Ionm/z (Expected)
[M+H]⁺189.16
[M+Na]⁺211.14

Molecular Weight: 188.27 g/mol

Expected Fragmentation:

Upon ionization, tert-butyl (4-aminobutyl)carbamate is expected to undergo characteristic fragmentation patterns. The most common fragmentation involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). Cleavage of the alkyl chain is also possible.

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for tert-butyl (4-aminobutyl)carbamate.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh 10-20 mg of tert-butyl (4-aminobutyl)carbamate into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

3.2.1. Sample Preparation

  • Prepare a stock solution of tert-butyl (4-aminobutyl)carbamate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If any precipitation is observed, filter the sample through a 0.2 µm syringe filter.

  • Transfer the final solution to an appropriate autosampler vial.

3.2.2. Instrument Setup and Data Acquisition

  • Set up the ESI-MS instrument in positive ion mode.

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • If fragmentation analysis is required, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Visualizations

Chemical Structure and NMR Assignments

Caption: Chemical structure with proton and carbon assignments.

Experimental Workflow: NMR Analysis

G cluster_workflow NMR Analysis Workflow A Sample Preparation (10-20 mg in 0.7 mL CDCl₃) B Instrument Setup (Lock, Shim) A->B Insert Sample C Data Acquisition (¹H and ¹³C Spectra) B->C Ready for Acquisition D Data Processing (FT, Phasing, Baseline Correction) C->D Raw Data (FID) E Spectral Analysis (Integration, Peak Picking, Structure Confirmation) D->E Processed Spectra

Caption: Workflow for NMR spectroscopic analysis.

Experimental Workflow: ESI-MS Analysis

G cluster_workflow ESI-MS Analysis Workflow A Sample Preparation (1-10 µg/mL in MeOH or ACN) B Instrument Setup (Positive Ion Mode, Source Optimization) A->B Introduce Sample C Data Acquisition (Full Scan MS and MS/MS) B->C Ready for Acquisition D Data Analysis (Mass Assignment, Fragmentation Analysis) C->D Raw Mass Spectra E Result Interpretation (Molecular Weight Confirmation, Structural Information) D->E Processed Data

Caption: Workflow for ESI-MS analysis.

References

Application Notes and Protocols for NH2-C4-NH-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes, experimental protocols, and supporting data for the use of mono-Boc-protected C4 diamine derivatives, primarily N-Boc-1,4-diaminobutane . This versatile chemical building block is instrumental in various fields, including drug discovery, peptide synthesis, and polymer chemistry, owing to its unique structure that features a free primary amine for conjugation and a Boc-protected amine for subsequent, selective deprotection and functionalization.[1][2]

Application 1: Versatile Linker for PROTAC Synthesis

Application Note

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][5]

The NH2-C4-NH-Boc derivative, N-Boc-1,4-diaminobutane, is a widely used building block for the alkyl linker component.[5][6] The four-carbon chain offers an optimal balance of flexibility and length, which is critical for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][8] The linker is not merely a spacer; its composition and length profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][9] The bifunctional nature of N-Boc-1,4-diaminobutane allows for a modular and controlled synthetic strategy, where the free amine can be coupled to one ligand, followed by Boc deprotection and coupling to the second ligand.[8]

Visualization: General PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis Steps cluster_mechanism PROTAC Mechanism of Action A Ligand 1 (e.g., POI binder with -COOH) C Intermediate 1 (Ligand1-C4-NH-Boc) A->C Amide Coupling (HATU, DIPEA) B This compound B->C E Intermediate 2 (Ligand1-C4-NH2) C->E Boc Removal D TFA or HCl (Acidic Deprotection) D->C G Final PROTAC Molecule E->G Amide Coupling (HATU, DIPEA) F Ligand 2 (e.g., E3 Ligase binder with -COOH) F->G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and mechanism of action.
Quantitative Data: Synthesis Yields

The synthesis of mono-Boc-protected diamines and their subsequent reactions have been reported with varying yields, depending on the specific methodology employed.

Starting Material(s)ProductReagents/ConditionsReported YieldReference(s)
1,4-DiaminobutaneN-Boc-1,4-diaminobutane1 eq. HCl, 1 eq. (Boc)2O, MeOH87%[10]
Piperazine (model)Mono-Boc-piperazine0.8 eq. (Boc)2O, Flow Chemistry, MeOH~45%
Piperazine (model)Mono-Boc-piperazine1 eq. HCl, 1 eq. (Boc)2O, I2 catalyst70-80%[11]
Indenoisoquinoline Precursor + N-Boc-1,4-butanediamineIndenoisoquinoline-C4-NH-BocHeat at 80°C overnight91%[12]
Experimental Protocol: Synthesis of a PROTAC using N-Boc-1,4-diaminobutane

This protocol describes a general two-step amide coupling strategy.[4]

Materials:

  • Ligand 1 with a carboxylic acid functional group (for POI)

  • N-Boc-1,4-diaminobutane (this compound)

  • Ligand 2 with a carboxylic acid functional group (for E3 Ligase)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup

  • LC-MS for reaction monitoring

  • HPLC for purification

Part 1: Coupling of Ligand 1 to the Linker

  • Under an inert atmosphere, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add N-Boc-1,4-diaminobutane (1.1 eq) to the solution.

  • Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the consumption of Ligand 1 is complete.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Ligand1-Linker-Boc) by flash column chromatography.

Part 2: Boc Deprotection

  • Dissolve the purified intermediate from Part 1 in DCM (approx. 10 mL per mmol).

  • Add TFA (20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with methanol (B129727) or toluene (B28343) can help remove residual TFA. The resulting amine salt (Ligand1-Linker-NH2·TFA) is typically used in the next step without further purification.[4]

Part 3: Coupling of Ligand 2 to form the Final PROTAC

  • Under an inert atmosphere, dissolve the amine salt from Part 2 (1.0 eq) and Ligand 2 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq, additional base is needed to neutralize the TFA salt).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Work up the reaction as described in Part 1, Step 6-7.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC. Characterize the final product by LC-MS and NMR.

Application 2: Building Block for Solid-Phase Peptoid Synthesis

Application Note

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science.[13] They are resistant to proteolytic degradation and can be synthesized with a wide variety of side chains, allowing for vast chemical diversity. N-Boc-1,4-diaminobutane is used in the "sub-monomer" method of solid-phase peptoid synthesis to introduce a primary amine side chain.[13][14]

The synthesis involves a two-step cycle: acylation of the resin-bound secondary amine with bromoacetic acid, followed by a displacement reaction with a primary amine sub-monomer.[13] By using N-Boc-1,4-diaminobutane in the displacement step, a Boc-protected aminobutyl side chain is incorporated. This orthogonal protecting group remains intact during synthesis and can be removed during the final acid-mediated cleavage from the resin, yielding a peptoid with a free primary amine side chain available for further modification.[15]

Visualization: Peptoid Synthesis Workflow

G cluster_workflow Solid-Phase Peptoid Synthesis Cycle Start Resin-NH-Peptoid(n) Acylation Step 1: Acylation (Bromoacetic Acid, DIC) Start->Acylation Wash1 Wash (DMF) Acylation->Wash1 Displacement Step 2: Displacement (Add this compound) Wash1->Displacement Wash2 Wash (DMF) Displacement->Wash2 End Resin-NH-Peptoid(n+1) with -C4-NH-Boc side chain Wash2->End Repeat Repeat Cycle for Chain Elongation End->Repeat Cleavage Final Cleavage (e.g., 95% TFA) End->Cleavage Repeat->Acylation Final Peptoid with free -C4-NH2 side chain Cleavage->Final

Caption: Sub-monomer workflow for incorporating an aminobutyl side chain.
Quantitative Data

Quantitative data for peptoid synthesis typically focuses on overall yield and purity after cleavage from the resin, which is sequence-dependent. The efficiency of individual coupling and displacement steps is generally monitored qualitatively (e.g., using a Kaiser test for primary amines or chloranil (B122849) test for secondary amines) to ensure the reaction proceeds to completion before moving to the next cycle.[15]

ProcessParameterTypical ValueNotes
Sub-monomer DisplacementAmine Concentration1-2 M in NMP or DMFHigh concentration drives reaction to completion.[13]
Sub-monomer DisplacementReaction Time30-120 minutesCan be longer for bulkier or less reactive amines.[13]
Final CleavageYieldSequence DependentLosses can occur during purification steps.
Final ProductPurity>95%Typically achieved via preparative HPLC.
Experimental Protocol: Incorporation of N-Boc-1,4-diaminobutane into a Peptoid Sequence

This protocol is adapted for manual solid-phase synthesis on a 100 µmol scale using Rink Amide resin.[13][15]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N-Boc-1,4-diaminobutane

  • Bromoacetic acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Piperidine (B6355638)

  • DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If starting with an Fmoc-protected resin, deprotect the terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Acylation Step (Bromoacetylation):

    • Prepare a solution of 0.8 M bromoacetic acid in DMF and a solution of 0.8 M DIC in DMF.

    • Add 1 mL of the bromoacetic acid solution to the resin, followed by 1 mL of the DIC solution.

    • Agitate the mixture for 20 minutes at room temperature. Drain the vessel.

    • Repeat the acylation step one more time to ensure complete reaction.

    • Wash the resin thoroughly with DMF (5x).

  • Displacement Step (Amination):

    • Prepare a 1.5 M solution of N-Boc-1,4-diaminobutane in NMP or DMF.

    • Add 1.5 mL of this solution to the bromoacetylated resin.

    • Agitate the mixture for 60-90 minutes at room temperature.

    • Drain the vessel and wash the resin thoroughly with DMF (5x). The first peptoid residue with a Boc-protected aminobutyl side chain is now coupled.

  • Chain Elongation: To add the next residue, repeat the two-step cycle of Acylation (Step 2) and Displacement (Step 3) with the desired primary amine sub-monomer.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DMF (5x) and DCM (5x). Dry the resin under a stream of nitrogen.

    • Add 2-3 mL of the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptoid from the resin and simultaneously removes the Boc protecting group from the side chain.

    • Filter the solution to separate the resin, and collect the filtrate.

    • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the peptoid pellet under vacuum.

    • Purify the crude peptoid by preparative reverse-phase HPLC.

References

Troubleshooting & Optimization

Technical Support Center: NH2-C4-NH-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-1,4-diaminobutane (also known as NH2-C4-NH-Boc or tert-butyl N-(4-aminobutyl)carbamate). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

A1: The primary challenge in the synthesis of mono-Boc-protected 1,4-diaminobutane (B46682) is achieving selectivity.[1] Because 1,4-diaminobutane is a symmetrical molecule with two equally reactive primary amino groups, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to a mixture of the desired mono-protected product, the di-protected byproduct (di-Boc), and unreacted starting material.[1] Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the mono-Boc product.

Q2: My final product is an oil that solidified after a couple of weeks. Is this normal?

A2: Yes, this is normal. The product is often isolated as a colorless or yellowish oil which can solidify upon standing.[2][3] One protocol described the product as an "oil which solidified on standing for 14 days".[3] Therefore, solidification of the product over time is not necessarily an indication of impurity.

Q3: Is the Boc protecting group stable during silica (B1680970) gel column chromatography?

A3: While there are concerns about the acid-lability of the Boc group, it is generally considered stable to purification by silica gel chromatography.[2] Standard silica gel is slightly acidic, but typically not acidic enough to cause significant deprotection of the N-Boc group under normal chromatographic conditions. However, prolonged exposure or the use of very acidic eluents should be avoided.

Q4: I am observing a side product that is not the di-Boc derivative. What could it be?

A4: A possible side product, especially if the reaction mixture is heated, is a cyclic urea (B33335) derivative.[2] This can form through intramolecular cyclization. It is advisable to maintain a low reaction temperature to minimize the formation of such byproducts.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-Boc Product and Formation of Di-Boc Byproduct

  • Possible Cause: Incorrect stoichiometry or reaction conditions favoring di-protection.

  • Troubleshooting Steps:

    • Use a Large Excess of Diamine: Employ a significant excess of 1,4-diaminobutane (e.g., 6.5 equivalents or more) relative to the Boc anhydride.[2] This statistical approach ensures that the Boc₂O is more likely to react with an unprotected diamine molecule rather than the already mono-protected product. The unreacted diamine can often be recovered and recycled.[4]

    • Slow Addition of Boc₂O: Add the solution of di-tert-butyl dicarbonate dropwise over a prolonged period (e.g., 6 hours) to a vigorously stirred solution of the diamine.[2] This maintains a low concentration of the protecting agent, further favoring mono-protection.

    • Control the Temperature: Conduct the reaction at a controlled temperature, such as 0 °C or room temperature (21 °C), to enhance selectivity.[2][4]

    • In Situ HCl Generation: An alternative method involves the in situ generation of one equivalent of HCl using reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol (B129727).[5] This protonates one of the amino groups, effectively protecting it and allowing for selective mono-Boc protection of the free amine.

Issue 2: Difficulty in Purifying the Mono-Boc Product

  • Possible Cause: Similar polarities of the starting material, product, and di-Boc byproduct make separation challenging.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a highly effective method for separating the components. After the reaction, the mixture can be treated with a dilute acid (e.g., HCl). The unreacted diamine and the mono-Boc product, both having a free basic amino group, will be extracted into the aqueous acidic layer. The neutral di-Boc byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the mono-Boc product. The more polar starting diamine may remain in the aqueous phase, or can be separated from the product by subsequent extraction or chromatography.[6]

    • Column Chromatography: If extraction is insufficient, column chromatography can be employed. A gradient elution with a solvent system like dichloromethane (B109758) and methanol can be effective.[7]

    • Crystallization: If the mono-protected product is a solid or can be induced to crystallize, this can be an excellent purification method.[6]

Issue 3: The Reaction is Slow or Incomplete

  • Possible Cause: Sub-optimal reaction conditions or solvent choice.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the 1,4-diaminobutane is fully soluble in the chosen solvent. Common solvents include dichloromethane (DCM), chloroform, dioxane, and tetrahydrofuran (B95107) (THF).[2][3][6][7] For poorly soluble starting materials, a more polar solvent like methanol might be necessary.[6]

    • Catalyst Addition: While often not necessary for simple diamines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can increase the reaction rate for less reactive amines.[6] However, use DMAP with caution as it can sometimes promote di-protection.

Issue 4: Inconsistent or Unclear NMR Spectra

  • Possible Cause: Presence of impurities, residual solvent, or issues with the NMR solvent.

  • Troubleshooting Steps:

    • Thorough Purification: Ensure the product is properly purified using the methods described in "Issue 2".

    • Solvent Removal: Remove all solvents under reduced pressure. High-boiling point solvents like dioxane may require prolonged drying.[3]

    • Choice of NMR Solvent: If the spectrum in chloroform-d (B32938) (CDCl₃) is unclear, try an alternative solvent like DMSO-d₆.[2]

Data Presentation

Table 1: Comparison of Yields for Mono-Boc Protection of 1,4-Butanediamine

MethodReagentsSolventYield (%)Reference
Excess Diamine1,4-diaminobutane (6.5 eq.), Boc₂O (1 eq.)Dichloromethane86%[2]
HCl Salt Method1,4-diaminobutane, Boc₂ONot Specified82%[6]
In-situ HCl (from Me₃SiCl)1,4-diaminobutane, Me₃SiCl, Boc₂OMethanolModerate[5]

Experimental Protocols

Protocol 1: Excess Diamine Method

This protocol is adapted from a procedure described in the literature.[2]

  • Dissolution: Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).

  • Addition of Boc₂O: Prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM. Add this solution dropwise to the vigorously stirred diamine solution over a period of 6 hours at room temperature (21 °C).

  • Reaction: Allow the reaction to stir for an additional 16 hours after the addition is complete.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Work-up:

    • Take up the residue in cold water and filter.

    • Extract the aqueous filtrate with ethyl acetate (B1210297) (4 times).

    • Combine the organic phases and wash with water (2 times) and then with a saturated NaCl solution.

    • Dry the organic phase over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the product, typically as a colorless oil.[2]

Protocol 2: In-situ HCl Generation Method

This protocol is a general method adapted for 1,4-diaminobutane.

  • Dissolution: Dissolve 1,4-diaminobutane (1 equivalent) in anhydrous methanol and cool the solution to 0 °C under stirring.

  • HCl Generation: Slowly add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt may form.

  • Boc Protection: Allow the mixture to warm to room temperature. Add water (approx. 1 mL per gram of diamine) followed by Boc₂O (1 equivalent) dissolved in methanol.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

    • Extract the product into dichloromethane (3 times).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent to yield the mono-Boc protected product.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Diamine 1,4-Diaminobutane ReactionMix Dissolve Diamine in Solvent (e.g., DCM) Diamine->ReactionMix Boc2O Boc Anhydride (Boc₂O) Addition Slowly Add Boc₂O Solution (Room Temp or 0°C) Boc2O->Addition ReactionMix->Addition Stir Stir for 16-24h Addition->Stir Concentrate Concentrate Reaction Mixture Stir->Concentrate Extraction Acid-Base Extraction Concentrate->Extraction Purify Column Chromatography (if needed) Extraction->Purify FinalProduct This compound Purify->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Logic for this compound Synthesis Start Problem Encountered LowYield Low Yield / High Di-Boc? Start->LowYield PurificationIssue Purification Difficulty? Start->PurificationIssue SlowReaction Slow/Incomplete Reaction? Start->SlowReaction Sol_ExcessDiamine Increase excess of diamine (>6 eq.) LowYield->Sol_ExcessDiamine Yes Sol_SlowAddition Slow down Boc₂O addition LowYield->Sol_SlowAddition Yes Sol_TempControl Control temperature (0°C - RT) LowYield->Sol_TempControl Yes Sol_AcidBase Use Acid-Base Extraction PurificationIssue->Sol_AcidBase Yes Sol_Column Optimize Column Chromatography PurificationIssue->Sol_Column Yes Sol_Solvent Check solvent and solubility SlowReaction->Sol_Solvent Yes Sol_Catalyst Add catalytic DMAP (cautiously) SlowReaction->Sol_Catalyst Yes

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Synthesis of tert-Butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl (4-aminobutyl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tert-butyl (4-aminobutyl)carbamate, particularly through the common method of mono-Boc protection of 1,4-diaminobutane (B46682).

Question: My yield of tert-butyl (4-aminobutyl)carbamate is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures.

  • Suboptimal Reagent Stoichiometry: The most common side reaction is the formation of the di-protected byproduct, N,N'-di-Boc-1,4-diaminobutane. To favor mono-protection, a significant excess of 1,4-diaminobutane is typically used.[1] Ratios of 1,4-diaminobutane to di-tert-butyl dicarbonate (B1257347) (Boc₂O) of 5:1 or higher are often employed.[1]

  • Inefficient Mixing/Slow Addition: Di-tert-butyl dicarbonate should be added slowly to the solution of 1,4-diaminobutane with vigorous stirring.[2] This ensures that the Boc₂O reacts with the large excess of the diamine before it can react with the already formed mono-protected product. A slow addition over several hours is recommended.[3]

  • Reaction Temperature: The reaction is typically carried out at room temperature.[4][5] While cooling to 0-5°C has been reported, it may cause the di-tert-butyl dicarbonate to crystallize out of solution if not managed carefully.[4][6]

  • Work-up Losses: The product, tert-butyl (4-aminobutyl)carbamate, has some solubility in water. During the aqueous work-up, excessive washing or large volumes of water can lead to product loss. Ensure the aqueous phase is thoroughly extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[3][4] A common work-up involves washing with dilute acid (e.g., 0.1 M HCl) to remove excess diamine, followed by a basic wash (e.g., 5% NaHCO₃), and finally a brine wash.[2][4][5]

Question: My final product is contaminated with a significant amount of the di-protected byproduct (N,N'-di-Boc-1,4-diaminobutane). How can I minimize its formation and remove it?

Answer:

Minimizing the di-Boc byproduct is crucial for obtaining a high yield of the desired mono-protected product.

  • Minimizing Formation:

    • Excess Diamine: Use a large excess of 1,4-diaminobutane (at least 5 equivalents) relative to di-tert-butyl dicarbonate.[1]

    • Slow Addition: Add the di-tert-butyl dicarbonate solution dropwise over an extended period (e.g., 1-6 hours) to the vigorously stirred diamine solution.[2][3] This maintains a high local concentration of the unreacted diamine.

  • Removal of Byproduct:

    • Acidic Wash: The unreacted 1,4-diaminobutane and the desired mono-protected product are basic and can be protonated. The di-protected byproduct is not basic. A careful acidic wash (e.g., with 0.1 M HCl) can help remove the excess diamine, but care must be taken as the Boc group is acid-labile.[4][7]

    • Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating the mono-Boc product from the non-polar di-Boc byproduct.[8] A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is typically used. Despite concerns about the acidity of silica gel, the Boc group is generally stable to these conditions.[3]

Question: The NMR spectrum of my product is unclear or shows unexpected peaks. What could be the issue?

Answer:

Anomalous NMR spectra can be due to impurities or issues with the sample preparation.

  • Solvent Impurities: Ensure all solvents used in the work-up and purification have been thoroughly removed under reduced pressure.

  • Incomplete Reaction: The presence of starting materials (1,4-diaminobutane and Boc₂O) could indicate an incomplete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Incorrect Product: If the spectral data does not match the expected product, consider the possibility of side reactions. For example, the formation of urea-type byproducts can sometimes occur.[9]

  • NMR Solvent Choice: If the spectrum appears messy in chloroform-d (B32938) (CDCl₃), trying an alternative solvent like DMSO-d₆ may provide a clearer spectrum.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing tert-butyl (4-aminobutyl)carbamate?

A1: The most widely used method is the direct mono-N-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc₂O). This method involves using a large excess of the diamine to statistically favor the formation of the mono-protected product over the di-protected byproduct.[1][7]

Q2: Which solvent is best for this reaction?

A2: Dichloromethane (DCM) is the most commonly reported solvent for this reaction.[1][4][5] Other solvents like tetrahydrofuran (B95107) (THF), methanol, and absolute ethanol (B145695) have also been used.[7][10][11]

Q3: Is a catalyst required for the Boc protection of 1,4-diaminobutane?

A3: Generally, no catalyst is required for this reaction when using Boc₂O. The reaction proceeds readily at room temperature.[4] However, for other types of Boc protections, various catalysts have been reported to improve efficiency and selectivity.[9]

Q4: How can I purify the final product?

A4: Purification typically involves an initial work-up with aqueous acid and base washes to remove unreacted starting materials.[4] For high purity, silica gel column chromatography is often employed to separate the mono-protected product from the di-protected byproduct and other impurities.[8]

Q5: Is the Boc protecting group stable during work-up and purification?

A5: The Boc group is sensitive to strong acids.[10] Therefore, prolonged exposure to acidic conditions during the work-up should be avoided.[7] However, it is generally stable to the conditions of silica gel column chromatography.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for tert-butyl (4-aminobutyl)carbamate.

Table 1: Comparison of Reaction Conditions and Yields

1,4-Diaminobutane (equiv.)Boc₂O (equiv.)SolventTemperatureReaction Time (h)Yield (%)Reference
51DichloromethaneRoom Temp.16Not specified[1]
10.1Dichloromethane0-5°C1280[4]
11DichloromethaneRoom Temp.1279.4[4]
6.51Dichloromethane21°C1686[3]

Note: The stoichiometry in the second entry from Guidechem appears unusual and may be a typographical error in the source material, as a 10-fold excess of diamine is more common to promote mono-protection.

Experimental Protocols

Protocol 1: Mono-Boc Protection with Excess Diamine

This protocol is adapted from procedures that utilize a large excess of 1,4-diaminobutane to favor mono-protection.[1][3]

Materials:

  • 1,4-Diaminobutane (5-6.5 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

  • Dichloromethane (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,4-diaminobutane (e.g., 5.0 g, 56.7 mmol, 5 equiv.) in dichloromethane.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (e.g., 2.47 g, 11.3 mmol, 1 equiv.) in dichloromethane.

  • Slowly add the di-tert-butyl dicarbonate solution to the stirred solution of the diamine at room temperature over a period of 1-6 hours.[2][3]

  • Stir the reaction mixture at room temperature for 12-16 hours.[1][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and brine.[4]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4][5]

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mono-Boc Protection with N,N-Diisopropylethylamine (DIEA)

This protocol uses a base, DIEA, and equimolar amounts of the diamine and Boc₂O, although the reported amount of Boc₂O appears low.[4]

Materials:

  • 1,4-butanediamine (1 equivalent, e.g., 4.0 g, 45 mmol)

  • N,N-diisopropylethylamine (DIEA) (1 equivalent, e.g., 5.8 g, 45 mmol)

  • Di-tert-butyl dicarbonate (0.1 equivalent, e.g., 0.9 g, 4.5 mmol)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 1,4-butanediamine in dichloromethane in a round-bottom flask and cool in an ice bath to 0-5°C.[4]

  • Add DIEA to the solution and stir until uniform.[4]

  • Dropwise, add a solution of di-tert-butyl dicarbonate in dichloromethane to the above mixture.[4]

  • Continue the reaction for 12 hours.[4]

  • Extract the final reaction solution with dichloromethane three times.[4]

  • Wash the combined organic layers with water three times.[4]

  • Dry the organic phase, filter, and remove the solvent by rotary evaporation to obtain the product.[4]

Visualizations

G cluster_process start Start: Prepare Reagents A A start->A Dissolve 1,4-diaminobutane in DCM process process decision decision output output end End: Purified Product B B A->B Slowly add Boc₂O solution in DCM C C B->C Stir at RT for 12-16h D D C->D Monitor by TLC E E D->E Reaction Complete F F E->F Aqueous Work-up (Acid/Base Washes) G G F->G Dry & Concentrate H Crude Product Analysis (e.g., NMR) G->H I I H->I Purity Acceptable? I->end Yes J J I->J No K K J->K Purify by Column Chromatography K->end G start Problem: Low Yield or Impure Product q1 Is di-Boc byproduct the main impurity? start->q1 q2 Was diamine in large excess (>5 eq)? q1->q2 Yes q4 Are starting materials still present (TLC/NMR)? q1->q4 No q3 Was Boc₂O added slowly with good stirring? q2->q3 Yes a1 Solution: Increase diamine to Boc₂O ratio. q2->a1 No a2 Solution: Improve mixing; add Boc₂O dropwise over a longer period. q3->a2 No a4 Solution: Purify via column chromatography to remove di-Boc byproduct. q3->a4 Yes a3 Solution: Increase reaction time and/or check reagent quality. q4->a3 Yes a5 Issue likely related to work-up losses or other side reactions. q4->a5 No

References

Technical Support Center: Optimizing Boc Deprotection of NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic Acid - TFA), or degradation of the acid, as TFA is hygroscopic and its acidity is reduced by water.[1][2]

  • Inadequate Reaction Time: The deprotection reaction is a kinetic process; therefore, insufficient reaction time can lead to incomplete removal of the Boc group.[2][3]

  • Substrate Solubility: Poor solubility of the Boc-protected diaminobutane in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[1]

  • Insufficient Reagent: The amount of acid might be insufficient, especially if there are other basic functional groups in the molecule that can consume the acid.[1]

Q2: What are common side reactions during the Boc deprotection of diamines, and how can they be minimized?

The primary side reaction is tert-butylation. During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[4][5][6] This cation can alkylate the newly formed free amine or other nucleophilic sites. To minimize this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[3][4][5] Common scavengers include triisopropylsilane (B1312306) (TIS) or water.[3]

Q3: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is a singlet typically found around 1.4 ppm.[1][2]

Troubleshooting Guide

Problem 1: My Boc deprotection is incomplete after the standard reaction time.

  • Question: I've followed the standard protocol, but my TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?

  • Answer:

    • Extend the Reaction Time: Continue the reaction for an additional 1-2 hours, monitoring its progress every 30-60 minutes.[3]

    • Increase Acid Concentration: If extending the time is ineffective, consider increasing the concentration of TFA. For example, if you are using 20% TFA in Dichloromethane (DCM), you could try increasing it to 50%.[3]

    • Increase Reaction Temperature: Gently heating the reaction mixture can sometimes drive the reaction to completion. However, this should be done cautiously as it can also promote side reactions.[1]

    • Ensure Anhydrous Conditions: Water can decrease the effectiveness of TFA.[1][2] Ensure you are using anhydrous solvents and fresh TFA.

    • Switch to a Stronger Acid: If TFA is not providing complete deprotection, a stronger acidic system like 4M HCl in dioxane can be used.[3][7]

Problem 2: I'm observing significant side product formation.

  • Question: My LC-MS analysis shows a peak corresponding to the mass of my product plus 56 amu, suggesting tert-butylation. How can I prevent this?

  • Answer:

    • Add a Scavenger: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a commonly used scavenger.[3] A typical concentration is 2.5-5% (v/v).

    • Cool the Reaction: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of side reactions.[8]

Problem 3: I'm having difficulty with the work-up and purification of the deprotected diamine.

  • Question: After removing the acid and solvent, I have a sticky residue that is difficult to handle. What is the best way to isolate the pure product?

  • Answer: The deprotected diamine is often obtained as a TFA or HCl salt, which can be hygroscopic.

    • Precipitation: After concentrating the reaction mixture, adding a non-polar solvent like cold diethyl ether can help precipitate the amine salt, which can then be collected by filtration.[9]

    • Azeotropic Removal of Acid: To remove residual TFA, the crude product can be co-evaporated with a solvent like toluene (B28343) multiple times.[3]

    • Neutralization and Extraction: The crude product can be dissolved in an organic solvent and washed carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and obtain the free amine.[8] Caution: This will generate CO2 gas, so perform this step with care to avoid pressure buildup.[6][8] The organic layer can then be dried and concentrated.

    • Ion-Exchange Chromatography: For difficult purifications, ion-exchange chromatography can be an effective method to isolate the free amine.

Data Presentation

Table 1: Summary of Common Conditions for Boc Deprotection

ParameterConditionNotes
Acid Reagent Trifluoroacetic Acid (TFA)Most common reagent for Boc deprotection.[8][10]
Hydrochloric Acid (HCl)Often used as a 4M solution in 1,4-dioxane; can be a stronger alternative to TFA.[3][7]
Solvent Dichloromethane (DCM)Common and effective solvent for TFA-mediated deprotection.[3][8]
1,4-DioxaneTypically used with HCl.[3]
TFA Concentration 20-50% (v/v) in DCMA common starting range; can be increased if deprotection is slow.[3][11]
Reaction Temperature 0 °C to Room TemperatureReactions are often started at 0 °C and then allowed to warm to room temperature.[7][8]
Reaction Time 30 minutes - 4 hoursHighly substrate-dependent; should be monitored by TLC or LC-MS.[2][3][8]
Common Scavengers Triisopropylsilane (TIS)2.5 - 5% (v/v) to prevent tert-butylation.[3]
WaterCan also act as a carbocation scavenger.[3]

Experimental Protocols

Protocol: TFA-Mediated Boc Deprotection of this compound

This protocol describes a general procedure for the complete deprotection of mono-Boc-protected 1,4-diaminobutane.

Materials:

  • N-Boc-1,4-diaminobutane (this compound)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the N-Boc-1,4-diaminobutane in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.[8]

  • Addition of Scavenger (Optional): If using a scavenger, add triisopropylsilane (2.5-5% v/v) to the stirred solution.[3]

  • Addition of TFA: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[3][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[8]

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Carefully wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize any remaining acid. Be cautious of CO2 evolution.[8]

    • Wash the organic layer with brine.[8]

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,4-diaminobutane.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolution Dissolve this compound in anhydrous DCM Cooling Cool to 0 °C Dissolution->Cooling Add_Scavenger Add Scavenger (e.g., TIS) Cooling->Add_Scavenger Optional Add_TFA Add TFA (20-50%) Cooling->Add_TFA Add_Scavenger->Add_TFA Stir Stir at RT for 1-4h Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract & Dry Neutralize->Extract Purify Purify Product Extract->Purify

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree Start Incomplete Deprotection? Extend_Time Extend Reaction Time Start->Extend_Time Yes Side_Reactions Side Reactions Observed? Start->Side_Reactions No Increase_TFA Increase TFA Concentration Extend_Time->Increase_TFA Still Incomplete Extend_Time->Side_Reactions Complete Increase_Temp Increase Temperature (cautiously) Increase_TFA->Increase_Temp Still Incomplete Increase_TFA->Side_Reactions Complete Stronger_Acid Use Stronger Acid (e.g., 4M HCl/dioxane) Increase_Temp->Stronger_Acid Still Incomplete Increase_Temp->Side_Reactions Complete Stronger_Acid->Side_Reactions Complete Incomplete Still Incomplete Stronger_Acid->Incomplete Add_Scavenger Add Scavenger (e.g., TIS) Side_Reactions->Add_Scavenger Yes Complete Reaction Complete Side_Reactions->Complete No Lower_Temp Lower Reaction Temperature Add_Scavenger->Lower_Temp Side_Products_Reduced Side Products Minimized Lower_Temp->Side_Products_Reduced

Caption: Troubleshooting decision tree for Boc deprotection optimization.

References

Technical Support Center: Preventing Premature Boc Deprotection of Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the premature deprotection of tert-butoxycarbonyl (Boc)-protected diamines. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the Boc group a suitable protecting group for amines, and what are its primary vulnerabilities?

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its unique stability profile.[1][2] It is robust and stable under basic, nucleophilic, and catalytic hydrogenation conditions.[1] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The primary vulnerability of the Boc group is its lability to acidic conditions.[1][3] This sensitivity to acid is the cornerstone of its utility, as it allows for selective removal under mild acidic conditions, which typically do not affect other protecting groups like Carboxybenzyl (Cbz) or 9-Fluorenylmethyloxycarbonyl (Fmoc).[1][4] The cleavage mechanism involves the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[5][6]

Q2: What are the most common causes of premature Boc deprotection?

Premature or unintentional Boc deprotection can occur under several conditions:

  • Acidic Contaminants : Trace amounts of acid in reagents, solvents, or on glassware can be sufficient to catalyze the removal of the Boc group, especially on sensitive substrates.[7] For instance, older bottles of chloroform (B151607) can contain hydrochloric acid (HCl) from degradation.[7]

  • Lewis Acids : Some reagents may act as Lewis acids, which can facilitate the cleavage of the Boc group.[7][8]

  • Harsh Reaction Conditions : Elevated temperatures can sometimes lead to the thermal cleavage of the Boc group.[7][9]

  • Acidic Workup or Purification : Washing with acidic aqueous solutions or purification via chromatography on untreated silica (B1680970) gel can cause partial or complete deprotection.[3][7]

Q3: What is an orthogonal protection strategy, and how can it be used with diamines?

An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting the others.[1][10] This is crucial for complex syntheses requiring sequential modifications of different functional groups.

For diamines, one amine can be protected with a Boc group (acid-labile) and the other with a base-labile group like Fmoc, or a group that is removed by hydrogenolysis, such as Cbz.[1][4] This allows for the selective deprotection and subsequent reaction of one amine while the other remains protected.[11]

Q4: What are common side reactions during acidic Boc deprotection, and how can they be minimized?

A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation that is generated.[5][8][12] Electron-rich aromatic rings, thiols, and other nucleophilic functional groups are particularly susceptible to this side reaction.[7][8]

To minimize this, "scavengers" can be added to the reaction mixture.[5][12] These are reagents that are more nucleophilic than the substrate and will react with the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[3]

Troubleshooting Guides

Issue 1: Unexpected N-Boc Deprotection During a Reaction
Possible CauseTroubleshooting StepRationale
Acidic Contaminants in Reagents or Solvents Neutralize all reagents and solvents before use. Ensure glassware is thoroughly cleaned and free of acidic residue.Trace amounts of acid can be sufficient to catalyze the deprotection of sensitive substrates.[7]
Reagent Degradation Use freshly opened or properly stored reagents.Some reagents can degrade over time to produce acidic byproducts. For example, older bottles of chloroform can contain HCl.[7]
Harsh Reaction Conditions Reduce the reaction temperature. If heating is necessary, consider using a milder solvent.The thermal lability of the N-Boc group can be exacerbated by certain solvents.[7][9]
Presence of Lewis Acids If a Lewis acid is part of the reaction, consider using a milder one or a different synthetic route that avoids its use.Some substrates are particularly sensitive to Lewis acids, which can facilitate Boc cleavage.[7][8]
Issue 2: Partial or Complete N-Boc Deprotection During Workup or Purification
Possible CauseTroubleshooting StepRationale
Acidic Aqueous Wash Use a saturated sodium bicarbonate or a dilute buffer solution for the aqueous wash. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.Acidic water can cause deprotection during the extraction process.[7]
Silica Gel Chromatography Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent and then packing the column.Standard silica gel can be acidic and may cause the Boc group to cleave during chromatography.

Quantitative Data Summary

Table 1: Comparative Stability of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStable To
tert-ButoxycarbonylBocStrong acids (e.g., TFA, HCl)[1][13]Bases, nucleophiles, hydrogenolysis[1]
9-FluorenylmethyloxycarbonylFmocBases (e.g., piperidine)[4]Acids, hydrogenolysis[1]
CarboxybenzylCbz (or Z)Catalytic hydrogenolysis (H₂, Pd/C)[4][6]Mild acids and bases[4]
Table 2: Common Conditions for Boc Deprotection
ReagentSolventTypical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)20-50% (v/v)[1]Room Temperature30 min - 3 hours[1]
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol (B129727)4 MRoom Temperature30 min - 4 hours[14]
Oxalyl ChlorideMethanol3 equivalentsRoom Temperature1 - 4 hours[15]
Thermal (No Acid)Methanol or TrifluoroethanolN/A170-220 °C (Continuous Flow)Varies with flow rate[9]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Boc Protection of a Symmetrical Diamine

This protocol is adapted from methods involving the mono-protonation of the diamine followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[16]

  • Dissolve the diamine (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of a solution of HCl (e.g., 1 M HCl in diethyl ether) to form the mono-hydrochloride salt of the diamine.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) to the solution.

  • Add a base , such as triethylamine (B128534) or sodium bicarbonate (1.0 eq), to neutralize the hydrochloride and facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion , remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Protocol 2: Standard Acidic Boc Deprotection with TFA

This protocol outlines a general procedure for the removal of the N-Boc group using trifluoroacetic acid.[1]

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution : The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (1-5 eq).

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion , remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a base.

Protocol 3: Mild Boc Deprotection Using Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acids.[15]

  • Dissolve the N-Boc protected amine (50 mg) in methanol (3 mL) in a dry round-bottom flask with a stir bar.

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 eq) directly to the reaction mixture via syringe. A slight increase in temperature may be observed.

  • Stir the reaction at room temperature for 1-4 hours, depending on the substrate.

  • Monitor the reaction by TLC.

  • Upon completion , concentrate the reaction mixture under reduced pressure to obtain the deprotected amine hydrochloride salt.

Visualizations

start Premature Boc Deprotection Observed check_reaction During Reaction? start->check_reaction check_workup During Workup/Purification? start->check_workup check_reaction->check_workup No cause_acid Acidic Contaminants or Reagents check_reaction->cause_acid Yes cause_lewis Lewis Acidic Conditions check_reaction->cause_lewis Yes cause_temp High Temperature check_reaction->cause_temp Yes cause_wash Acidic Aqueous Wash check_workup->cause_wash Yes cause_silica Acidic Silica Gel check_workup->cause_silica Yes sol_reagents Neutralize/Use Fresh Reagents cause_acid->sol_reagents sol_lewis Use Milder Lewis Acid or Alternative Route cause_lewis->sol_lewis sol_temp Reduce Reaction Temperature cause_temp->sol_temp sol_wash Use Basic/Buffered Wash cause_wash->sol_wash sol_silica Neutralize Silica Gel cause_silica->sol_silica

Caption: Troubleshooting workflow for premature Boc deprotection.

cluster_boc If PG = Fmoc or Cbz cluster_fmoc If PG = Fmoc cluster_cbz If PG = Cbz start Protected Diamine (Boc-NH-R-NH-PG) deprotect_boc Acidic Conditions (e.g., TFA) start->deprotect_boc deprotect_fmoc Basic Conditions (e.g., Piperidine) start->deprotect_fmoc deprotect_cbz Hydrogenolysis (H₂, Pd/C) start->deprotect_cbz product_boc H₂N-R-NH-PG deprotect_boc->product_boc product_pg Boc-NH-R-NH₂ deprotect_fmoc->product_pg deprotect_cbz->product_pg

Caption: Orthogonal deprotection strategy for a diamine.

start Boc-Protected Amine R-NH-C(=O)O-tBu protonation Protonation R-NH-C(=O+)H-O-tBu start:f0->protonation:f0 + H+ cleavage Cleavage R-NH-C(=O)OH + C+(CH₃)₃ protonation:f0->cleavage:f0 Spontaneous decarboxylation Decarboxylation R-NH₂ + CO₂ cleavage:f0->decarboxylation:f0 Spontaneous cation_reaction tert-Butyl Cation Fate Isobutene + H+ cleavage:f0->cation_reaction:f0 Elimination

References

Technical Support Center: Purification of NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of NH2-C4-NH-Boc, also known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its physical properties and the presence of closely related impurities. The mono-protected product is often isolated as a colorless to yellow oil or a sticky solid, which can be difficult to handle compared to a crystalline solid.[1] The main impurity of concern is the di-protected byproduct, di-Boc-1,4-diaminobutane, which has similar chromatographic behavior and can be challenging to separate. Additionally, unreacted 1,4-diaminobutane (B46682) must be efficiently removed.

Q2: My final product is a persistent oil or sticky solid. How can I solidify it?

Obtaining an oily product is a common issue. Here are a few techniques to induce solidification:

  • Trituration: The most common method is to triturate the oil with a non-polar solvent. Vigorously stirring the oil with cold diethyl ether or pentane (B18724) can often precipitate the product as a solid.[2]

  • Patience: It has been reported that the oily product can solidify on its own upon standing for a period of time, potentially up to two weeks, yielding a solid with a melting point of 110-112 °C.[2]

  • Crystallization: If trituration fails, attempting a more formal crystallization may be necessary. A general approach involves dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" to induce precipitation. Seeding with a small crystal, if available, can be beneficial.[3]

Q3: How can I effectively remove the di-Boc-1,4-diaminobutane impurity?

The formation of the di-Boc impurity is a common side reaction. Its removal is typically achieved by flash column chromatography on silica (B1680970) gel.[4] Since the di-Boc compound is less polar than the mono-Boc product, it will elute first. Careful selection of the solvent system and running a slow gradient can effectively separate the two compounds. To minimize its formation in the first place, it is crucial to use a large excess of the diamine and add the di-tert-butyl dicarbonate (B1257347) solution slowly to the reaction mixture.[1]

Q4: Is the Boc protecting group stable during silica gel chromatography?

Yes, the Boc group is generally stable to purification by silica gel chromatography.[1] However, it is sensitive to acidic conditions. If the silica gel is acidic, or if acidic modifiers are used in the eluent (e.g., trifluoroacetic acid - TFA), cleavage of the Boc group can occur.[5] For acid-sensitive substrates, it is advisable to use neutralized silica gel or add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the eluent.[5] It has also been noted that heating a Boc-protected amine with silica gel can lead to deprotection.[6]

Q5: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in the 1H NMR spectrum can arise from several sources:

  • Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane (B109758), ethyl acetate, dioxane, hexane) are common contaminants.[2]

  • Di-Boc Impurity: The presence of di-Boc-1,4-diaminobutane will result in a more symmetrical spectrum, with the disappearance of the free amine protons.

  • Unreacted Diamine: Residual 1,4-diaminobutane will show characteristic peaks for the free diamine.

  • Grease: Vacuum grease from glassware can introduce broad, aliphatic signals.

Consulting tables of common NMR solvent and impurity chemical shifts can help in identifying these contaminants. The expected 1H NMR peaks for this compound in CDCl3 are approximately: δ = 4.75 (bs, 1H, NH), 3.06 (q, 2H, CH2NHCO), 2.65 (t, 2H, CH2NH2), 1.40-1.49 (m, 4H, 2 x CH2), 1.37 (s, 9H, 3 x CH3), 1.29 (s, 2H, NH2).[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.Ensure slow addition of di-tert-butyl dicarbonate to an excess of 1,4-diaminobutane. Monitor the reaction by TLC until the limiting reagent is consumed.
Loss of product during aqueous workup.The product has some water solubility. Minimize the number of aqueous washes and/or back-extract the aqueous layers with the organic solvent.
Co-elution of product and impurities during chromatography.Optimize the solvent system for column chromatography. Use a shallow gradient to improve separation.
Product is a Yellow Oil Residual impurities or degradation.Ensure complete removal of solvents under reduced pressure. If the color persists after chromatography, consider treating a solution of the product with activated carbon. The pure product should be a colorless oil or white solid.[1]
Presence of Di-Boc Impurity Incorrect stoichiometry or addition rate of Boc-anhydride.Use a significant excess (e.g., 5-10 equivalents) of 1,4-diaminobutane. Add the di-tert-butyl dicarbonate solution dropwise over several hours.[1]
Inefficient purification.Use a well-optimized flash chromatography protocol. A shallow gradient of methanol (B129727) in dichloromethane is often effective.[4]
Product Degradation during Purification Acid-catalyzed deprotection on silica gel.Use triethylamine (1-3%) in the eluent to neutralize the silica gel. Avoid using acidic modifiers in the solvent system.
Thermal decomposition.Avoid excessive heating during solvent removal.

Data Presentation

Table 1: Summary of Purification Methods and Reported Yields for this compound

Purification Method Typical Solvent System Reported Yield Reported Purity Reference(s)
Flash Column Chromatography0-3% Methanol in Dichloromethane91%>95%[4]
Extraction & ConcentrationDichloromethane / Water, 0.1M HCl, 5% NaHCO379-80%Not specified[7]
Extraction & ConcentrationEthyl Acetate / Water86%Not specified[1]
Column ChromatographyEthyl acetate/hexane gradient~75% (for a related synthesis)>95%[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of crude this compound to remove unreacted starting materials and the di-Boc byproduct.

  • Preparation of the Crude Sample: Dissolve the crude product (obtained after aqueous workup and solvent evaporation) in a minimal amount of the initial chromatography eluent (e.g., 100% dichloromethane).

  • Column Packing: Pack a silica gel column with a slurry of silica in the initial eluent.

  • Loading: Carefully load the dissolved crude sample onto the top of the silica gel column.

  • Elution: Begin elution with 100% dichloromethane. The less polar di-Boc impurity will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by introducing methanol. A typical gradient would be from 0% to 3% methanol in dichloromethane.[4]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin (B49086) to visualize the primary amine).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Solidification of Oily Product by Trituration

This protocol describes a method to induce the solidification of this compound if it is isolated as an oil.

  • Preparation: Place the oily product in a round-bottom flask.

  • Cooling: Cool the flask in an ice bath.

  • Solvent Addition: Add a small volume of a cold, non-polar solvent such as diethyl ether or pentane.

  • Trituration: Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical action can induce nucleation and crystallization.

  • Solid Formation: Continue stirring until a precipitate forms. Additional cold solvent can be added to facilitate the formation of a slurry.

  • Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product Reaction Mono-Boc Protection of 1,4-Diaminobutane Workup Aqueous Extraction & Solvent Removal Reaction->Workup Crude Crude Product (Oil/Solid) Workup->Crude Chromatography Flash Column Chromatography Crude->Chromatography Impurities Present Trituration Trituration/ Crystallization Crude->Trituration Product is Oily Pure Pure this compound Chromatography->Pure Trituration->Pure

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Diagram start Purification Issue with This compound q1 What is the main issue? start->q1 a1_low_yield Low Yield q1->a1_low_yield Yield a1_oily_product Oily Product q1->a1_oily_product Physical Form a1_impurities Impurities Present q1->a1_impurities Purity sol_low_yield Check reaction conditions (excess diamine). Minimize aqueous washes. Optimize chromatography. a1_low_yield->sol_low_yield sol_oily_product Triturate with cold ether/pentane. Allow to stand for up to 2 weeks. Attempt recrystallization. a1_oily_product->sol_oily_product q2_impurities What type of impurity? a1_impurities->q2_impurities a2_diboc Di-Boc q2_impurities->a2_diboc Less Polar a2_starting_material Starting Material q2_impurities->a2_starting_material More Polar sol_diboc Optimize chromatography with a shallow gradient (e.g., 0-3% MeOH/DCM). Ensure slow Boc2O addition during synthesis. a2_diboc->sol_diboc sol_starting_material Improve aqueous extraction (acid wash). Optimize chromatography. a2_starting_material->sol_starting_material

Caption: Troubleshooting decision tree for common purification challenges with this compound.

References

resolving solubility issues of NH2-C4-NH-Boc in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as N-Boc-1,4-diaminobutane or tert-butyl N-(4-aminobutyl)carbamate, is a mono-Boc-protected diamine.[1][2][3][4] It is a versatile building block in organic synthesis.[1] Its applications include:

  • PROTAC Synthesis: It serves as a linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

  • Peptide Synthesis: It is used as a building block where a four-carbon spacer is required.[2][8][9]

  • Polymer Chemistry: It can be used as a monomer or crosslinking agent.[8][9]

The Boc (tert-butoxycarbonyl) group protects one of the amine functionalities, allowing for selective reactions at the free primary amine.[8]

Q2: I'm having trouble dissolving this compound in my reaction solvent. What are some common causes and solutions?

Poor solubility of starting materials is a common reason for incomplete or slow reactions.[10] If this compound is not dissolving, consider the following:

  • Inappropriate Solvent Choice: this compound is a polar molecule due to the free amine and carbamate (B1207046) groups, but also has nonpolar character from the butyl chain and tert-butyl group.[11] Its solubility is highest in polar solvents.

  • Insufficient Solvent Volume: The concentration of your reaction may be too high. Try increasing the amount of solvent.

  • Low Temperature: Solubility often decreases at lower temperatures. Gentle heating may be required.

  • Solid State Properties: The compound is described as a clear, colorless to light yellow viscous liquid, but it can sometimes solidify or crystallize upon storage.[9][12][13] If your material has solidified, it may require more time or energy to dissolve.

Q3: Which solvents are recommended for dissolving this compound?

Based on available data, this compound has good solubility in a range of polar solvents. For reactions, common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dioxane.[10][12][13][14]

Troubleshooting Guide: Resolving Solubility Issues

If you are encountering solubility problems with this compound, follow this troubleshooting guide.

Step 1: Solvent Selection

Consult the solubility data below to ensure you are using an appropriate solvent.

Quantitative Solubility Data

SolventSolubilityNotes
Water (H₂O)100 mg/mL (531.15 mM)Sonication may be required.[6][7]
Dimethyl Sulfoxide (DMSO)100 mg/mL (531.15 mM)Sonication may be required.[6]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.28 mM)Forms a clear solution.[5]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (13.28 mM)Forms a clear solution.[5]

Qualitative Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe primary amine and carbamate groups can engage in hydrogen bonding.[15]
Polar Aprotic (e.g., DCM, THF, Acetonitrile)Moderate to HighThese are common solvents for reactions involving Boc-protected amines.[10][14]
Nonpolar (e.g., Hexanes, Toluene)Low to InsolubleThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Step 2: Aiding Dissolution

If the compound is still not dissolving in a recommended solvent, you can try the following techniques:

  • Sonication: Use an ultrasonic bath to provide energy to break up solid particles and enhance dissolution.[5][6]

  • Gentle Heating: Warm the mixture gently (e.g., to 40°C).[5][14] Be cautious, as excessive heat can cause degradation or unwanted side reactions.

  • Co-solvents: Adding a small amount of a co-solvent in which the compound has high solubility (like DMSO or methanol) can sometimes help to dissolve it in a less ideal reaction solvent.

Step 3: Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems.

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility

This protocol uses the shake-flask method to determine the solubility of this compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved material is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a specific temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by an analytical technique like HPLC or LC-MS.

  • Quantification: Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol 2: General Reaction Setup with Potential Solubility Issues

This protocol provides a general workflow for setting up a reaction, incorporating steps to address potential solubility challenges.

G start Start: Prepare Reaction Vessel (Inert atmosphere if needed) add_reagent Add this compound to Vessel start->add_reagent add_solvent Add ~75% of Total Solvent Volume add_reagent->add_solvent check_sol Check for Complete Dissolution (Stir for 5-10 min) add_solvent->check_sol use_aids Apply Dissolution Aids (Sonication/Gentle Heat) check_sol->use_aids No add_reactants Add Other Reactants/Reagents check_sol->add_reactants Yes use_aids->check_sol final_volume Add Remaining Solvent to Reach Final Concentration add_reactants->final_volume run_reaction Run Reaction at Desired Temperature final_volume->run_reaction

Caption: Experimental workflow for reaction setup.

References

stability issues of NH2-C4-NH-Boc during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this valuable linker in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Stability Overview

The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under basic and nucleophilic conditions, while being easily removable under acidic conditions.[1][2] this compound, as a mono-protected diamine, offers a free primary amine for synthetic modifications while the other is protected.[3] The primary stability concern during reactions is the inadvertent cleavage of the Boc group.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound in your reactions.

Issue 1: Incomplete or Sluggish Coupling Reaction

Symptom: When using this compound as a nucleophile in an amide coupling reaction, you observe a low yield of the desired product, with a significant amount of starting material remaining after the standard reaction time.

Potential Cause Troubleshooting Steps & Solutions Experimental Protocol Reference
Insufficiently Activated Carboxylic Acid Switch to a more potent coupling reagent. If using standard carbodiimides like DCC or EDC is proving inefficient, consider using phosphonium- or uronium-based reagents such as HATU, HBTU, or PyBOP, which are more effective for challenging couplings.[4][5]Protocol 1: High-Efficiency Amide Coupling
Steric Hindrance Increase the reaction temperature (e.g., to 40-50°C) to help overcome the activation energy barrier. Prolonging the reaction time can also improve yields, but should be monitored for side product formation.[3]Protocol 1: High-Efficiency Amide Coupling
Poor Solubility of Reagents Ensure all reactants are fully dissolved. If solubility in common solvents like DCM is an issue, consider using a more polar aprotic solvent such as DMF or NMP.[5]-
Suboptimal Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction without competing with the primary amine of this compound.[4]Protocol 1: High-Efficiency Amide Coupling
Issue 2: Appearance of Unexpected Side Products

Symptom: LC-MS or TLC analysis of your reaction mixture shows the presence of unexpected impurities in addition to your desired product.

Potential Side Product Cause and Identification Prevention and Mitigation
Di-acylated Product The free amine of the newly formed amide product reacts with another molecule of the activated carboxylic acid. This is more likely if a large excess of the acid and coupling reagent is used.Use a stoichiometry closer to 1:1 for the carboxylic acid and this compound. Add the activated acid slowly to the solution of the amine.
Unintended Boc Deprotection The reaction conditions have become acidic, leading to the cleavage of the Boc group. This can sometimes occur with prolonged heating in solvents like DMF, which can decompose to form small amounts of acid.[6] The deprotected diamine can then lead to polymerization or other side reactions.Avoid high temperatures for extended periods. If heating is necessary, use a stable solvent. Ensure all reagents and solvents are anhydrous and free of acidic impurities.
Guanidinium (B1211019) Byproduct If using a uronium-based coupling reagent like HATU or HBTU in excess, it can react with the primary amine of this compound to form a guanidinium species, capping the amine and preventing the desired reaction.[7]Pre-activate the carboxylic acid with the coupling reagent before adding this compound. Avoid using a large excess of the coupling reagent.
Intramolecular Cyclization Product (e.g., Lactam) After acylation, under certain conditions (e.g., strong base or high temperature), the amide nitrogen could potentially cyclize onto the Boc carbonyl, though this is less common. More likely is cyclization of the newly formed amide if the coupled acid contains a reactive electrophilic site.Maintain neutral or mildly basic conditions during the reaction and workup. Avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group on this compound generally stable?

A1: The Boc group is stable to most bases and nucleophiles.[6] It can withstand conditions such as treatment with triethylamine (B128534) (NEt3), diisopropylethylamine (DIPEA), sodium hydroxide (B78521) (at moderate temperatures), and is also stable during catalytic hydrogenation.[8]

Q2: What are the standard conditions for the deprotection of the Boc group?

A2: The Boc group is readily cleaved under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[1] Solutions of HCl in organic solvents like dioxane or ethyl acetate (B1210297) are also effective.

Q3: Can I use HATU as a coupling reagent with this compound?

A3: Yes, but with caution. HATU is a highly effective coupling reagent, but as a uronium salt, it can react with primary amines to form a guanidinium byproduct if used in excess or if the amine is present during the pre-activation of the carboxylic acid.[7] It is recommended to pre-activate your carboxylic acid with HATU and a base (like DIPEA) for a few minutes before adding this compound to the reaction mixture.

Q4: I am performing a multi-step synthesis. What are the key considerations for maintaining the integrity of the Boc group on this compound?

A4: In a multi-step synthesis, it is crucial to ensure that none of the reaction or workup conditions are acidic.[9] This includes avoiding acidic chromatography conditions (e.g., silica (B1680970) gel can be slightly acidic; it can be neutralized by pre-treating with a base). Also, be mindful of reagents that can generate acidic byproducts.

Q5: Is there a risk of intramolecular cyclization with this compound?

A5: While the terminal primary amine could theoretically cyclize onto the Boc carbonyl, this is not a commonly reported side reaction under standard conditions. A more plausible risk of intramolecular cyclization would occur after this compound has been acylated with a molecule that contains an electrophilic center, which could then be attacked by the newly formed amide nitrogen.

Data Presentation

The stability of the Boc protecting group is crucial for the successful use of this compound. The following table summarizes the general stability of the Boc group under various conditions.

Condition Category Reagent/Condition Stability of Boc Group Notes
Acidic Trifluoroacetic Acid (TFA)LabileStandard condition for deprotection.
Hydrochloric Acid (HCl)LabileCommonly used in organic solvents.
Strong Lewis Acids (e.g., BF3·Et2O)LabileCan also effect cleavage.
Basic Triethylamine (NEt3), DIPEAStableCommonly used as bases in coupling reactions.[4]
Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3)Generally StableStable under typical aqueous basic workup conditions.[2]
Strong non-nucleophilic bases (e.g., t-BuOK)Stable
Nucleophiles Amines, HydrazinesStableThe Boc group is resistant to attack by most nucleophiles.[2]
Reductive H2 / Pd, NiStableThe Boc group is stable to catalytic hydrogenation.[8]
LiAlH4, NaBH4Stable
Oxidative KMnO4, OsO4, CrO3Stable
Thermal < 80 °CGenerally Stable
> 80 °CPotential for slow decomposition/deprotectionThermal deprotection is possible but typically requires higher temperatures.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling with this compound using HATU

This protocol is for the coupling of a carboxylic acid to the primary amine of this compound, particularly when the reaction is sluggish.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Pre-activation of the Carboxylic Acid:

    • Add the HATU/DIPEA solution to the carboxylic acid solution.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Add a solution of this compound (1.2 eq) in anhydrous DMF to the pre-activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours. If the reaction is still slow, it can be gently heated to 40-50°C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Caption: A troubleshooting workflow for reactions involving this compound.

Amide_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling acid Carboxylic Acid (R-COOH) activated_acid Activated Acid Intermediate acid->activated_acid coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_acid base Base (e.g., DIPEA) base->activated_acid linker This compound activated_acid->linker Add product Acylated Product (R-CO-NH-C4-NH-Boc) linker->product

Caption: Experimental workflow for amide coupling using this compound.

References

Technical Support Center: Selective Mono-Boc Protection of Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective mono-Boc protection of 1,4-butanediamine, with the primary goal of avoiding the formation of the di-protected byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-Boc protection of 1,4-butanediamine?

A1: The main challenge in the selective mono-protection of symmetrical diamines like 1,4-butanediamine is controlling the reactivity to prevent the formation of the di-protected byproduct.[1] Since both primary amine groups have similar reactivity, the reaction can yield a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct, which often necessitates challenging purification.[1]

Q2: What is the most effective strategy to achieve selective mono-Boc protection?

A2: The most common and effective strategy is the in situ mono-protonation of the diamine. By adding one equivalent of an acid, such as hydrochloric acid (HCl), one of the amine groups is converted into its ammonium (B1175870) salt, rendering it unreactive towards the electrophilic di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3][4][5] This allows for the selective protection of the remaining free amine group.

Q3: Are there alternative methods to generate the mono-protonated diamine without using HCl gas?

A3: Yes, HCl can be generated in situ from safer and more convenient liquid reagents.[6] Commonly used precursors include chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[2][6] These reagents react with methanol to produce the required amount of HCl to protonate one amine group of the butanediamine.

Q4: Can reaction conditions be optimized to favor mono-protection without using an acid?

A4: While the mono-protonation strategy is highly effective, other techniques can also favor mono-protection. These include:

  • Controlling Stoichiometry: Using a slight excess of the diamine relative to the Boc-anhydride can statistically favor mono-protection.[2] However, this approach may not be practical for valuable or scarce diamines.[7]

  • Slow Addition: Adding the Boc-anhydride solution dropwise over an extended period helps to maintain a low concentration of the protecting agent, which can improve selectivity for the mono-protected product.[7][8]

  • Low Temperature: Performing the reaction at a lower temperature, such as 0 °C, can slow down the reaction rate and enhance selectivity.[8]

  • Flow Chemistry: Microreactor technology offers precise control over stoichiometry and temperature, which can significantly improve the yield of the mono-protected product.[2][9]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of mono-Boc-protected butanediamine Formation of significant amounts of di-Boc byproduct. Implement the mono-protonation strategy: Add one equivalent of HCl (or an in situ source like Me₃SiCl) to deactivate one amine group before adding Boc₂O.[2] • Control stoichiometry: Use a slight excess of butanediamine.[2] • Slow down the addition of Boc₂O: This helps to avoid localized high concentrations of the protecting agent.[7][8]
Incomplete reaction. Check reaction time and temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as specified in the chosen protocol. Some methods may require overnight stirring.[2] • Consider a catalyst: For some substrates, a catalyst like iodine may be beneficial.[2][10]
Difficulty in purifying the mono-Boc-protected product Similar polarity of the mono-Boc, di-Boc, and unreacted diamine. Utilize acid-base extraction: This is a critical purification step. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc product (which still has a free basic amine) will be protonated and move to the aqueous layer. The neutral di-Boc byproduct can then be extracted with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[2]
Concerns about the stability of the Boc group on silica (B1680970) gel. Column chromatography on silica gel is generally viable: The Boc group is relatively stable to silica gel. Use a suitable solvent system and avoid highly acidic conditions.[2][11] Basic alumina (B75360) can also be used as an alternative stationary phase.[2]
Inconsistent results or reaction failure Purity of reagents and solvents. Use anhydrous solvents: Especially when using reagents like Me₃SiCl or SOCl₂ for in situ HCl generation, the use of anhydrous methanol is crucial.[2] • Check the quality of Boc₂O: Ensure the di-tert-butyl dicarbonate is of high purity and has not degraded.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection using in situ HCl Generation from Me₃SiCl

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1,4-butanediamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the cooled solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure the formation of the mono-hydrochloride salt.[8]

  • Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) followed by the addition of di-tert-butyl dicarbonate (1 equivalent) dissolved in methanol.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[8]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected byproduct.[8]

  • Basify the aqueous layer to a pH > 12 with a 2N NaOH solution.

  • Extract the mono-Boc protected butanediamine with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Data Presentation

Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines

DiamineProductYield (%)Reference
1,2-EthylenediamineN-Boc-1,2-ethylenediamine87%[4][5]
1,3-PropanediamineN-Boc-1,3-propanediamine75%[5]
1,4-Butanediamine N-Boc-1,4-butanediamine 82% [1]
1,5-PentanediameN-Boc-1,5-pentanediamine74%[5]
1,6-HexanediamineN-Boc-1,6-hexanediamine65%[1][5]
PiperazineN-Boc-piperazine80%[1][5]

Note: Yields are representative and may vary based on the specific reaction conditions and scale.

Visualization

Workflow for Selective Mono-Boc Protection of Butanediamine

workflow cluster_reaction Reaction Steps cluster_workup Work-up and Purification A Dissolve Butanediamine in Anhydrous Methanol B Cool to 0 °C A->B C Add 1 eq. of HCl Source (e.g., Me3SiCl) B->C D Stir to form Mono-hydrochloride Salt C->D E Add 1 eq. of Boc2O D->E F Stir at Room Temperature E->F G Concentrate Reaction Mixture F->G H Aqueous Work-up: Add Water and Diethyl Ether G->H I Separate Layers H->I J Wash Aqueous Layer with Ether (Removes Di-Boc) I->J K Basify Aqueous Layer (pH > 12) J->K L Extract with Dichloromethane K->L M Dry and Concentrate Organic Layers L->M N Obtain Pure Mono-Boc Product M->N

Caption: General workflow for the selective mono-Boc protection of butanediamine.

Troubleshooting Logic for Low Yield in Mono-Boc Synthesis

troubleshooting Start Low Yield of Mono-Boc Product DiBoc Significant Di-Boc Formation? Start->DiBoc Incomplete Incomplete Reaction? Start->Incomplete DiBoc->Incomplete No Sol_DiBoc Implement Mono-protonation Strategy with 1 eq. Acid DiBoc->Sol_DiBoc Yes Sol_Incomplete Increase Reaction Time or Check Temperature Incomplete->Sol_Incomplete Yes Check_Stoich Verify Stoichiometry (Slight Excess of Diamine) Incomplete->Check_Stoich No

Caption: Troubleshooting logic for addressing low yields in mono-Boc synthesis.

References

Technical Support Center: Optimizing PROTAC Synthesis with NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the NH2-C4-NH-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

A1: The this compound linker is a bifunctional molecule used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1] It consists of a four-carbon alkyl chain (C4) with a primary amine (NH2) at one end and a Boc-protected amine (NH-Boc) at the other. The primary amine allows for coupling to one of the PROTAC ligands, while the Boc-protected amine provides a stable, masked reactive site that can be deprotected later in the synthesis to couple the second ligand.[2] This modular approach is common in PROTAC development.[3]

Q2: Why is the Boc protecting group used on the amine linker?

A2: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] Its key advantages in PROTAC synthesis include:

  • Stability: The Boc group is stable under a variety of reaction conditions, preventing unwanted side reactions at the protected amine during the initial coupling steps.[2]

  • Facile Cleavage: It can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[4][5]

Q3: What are the most common challenges when using the this compound linker?

A3: Researchers may encounter several challenges, including:

  • Low reaction yields during amide bond formation.[6][7]

  • Incomplete Boc deprotection , leading to unreacted starting material.[8]

  • Side reactions , such as over-alkylation if the linker is used in alkylation reactions.[6]

  • Poor solubility of the final PROTAC product.[6][]

  • Difficult purification of the final PROTAC due to its physicochemical properties.[7]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction

Q: I am experiencing low yields when coupling my POI/E3 ligase ligand (with a carboxylic acid) to the amine of the this compound linker. What are the potential causes and solutions?

A: Low yields in amide coupling are a common issue. Here’s a systematic approach to troubleshooting:

  • Assess Starting Material Quality: Ensure the purity and integrity of your ligands and the linker using techniques like NMR or LC-MS.[7]

  • Optimize Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents are not yielding satisfactory results, consider alternatives.[7]

  • Neutralize Amine Salts: If your amine-containing starting material is a trifluoroacetic acid (TFA) salt from a previous deprotection step, the acidic counterion can neutralize the base in the coupling reaction, inhibiting it.[7] Ensure a sufficient amount of base is used to neutralize the salt and facilitate the reaction.

  • Solvent Choice: The reaction solvent can significantly impact efficiency. Ensure you are using a suitable anhydrous solvent like DMF or NMP.[7]

Problem 2: Incomplete Boc Deprotection

Q: My LC-MS analysis shows a significant amount of starting material remaining after the Boc deprotection step. How can I improve the efficiency of this reaction?

A: Incomplete Boc deprotection can be addressed by modifying the reaction conditions:

  • Acid Strength and Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. Ensure the acid is strong enough and used in a sufficient concentration. A solution of 20-50% trifluoroacetic acid (TFA) in a dry solvent like dichloromethane (B109758) (DCM) is typically effective.[4][8]

  • Reaction Time: While deprotection is often rapid, allow for sufficient reaction time (typically 30-60 minutes).[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][5]

  • Scavengers: In some cases, scavengers like triisopropylsilane (B1312306) (TIPS) can be added to prevent side reactions with sensitive functional groups.[7]

Problem 3: Poor Solubility of the Final PROTAC

Q: My final PROTAC has low solubility in aqueous buffers, which is problematic for biological assays. What can I do?

A: Poor solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[6][8] Consider the following strategies:

  • Linker Modification: The linker composition significantly influences the physicochemical properties of the PROTAC. Incorporating more polar groups, such as polyethylene (B3416737) glycol (PEG) units, can improve solubility.[8][]

  • Incorporate Ionizable Groups: Adding acidic or basic functional groups to the PROTAC can increase its aqueous solubility.[8][10]

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO can help solubilize the compound.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection

ReagentSolventConcentrationTime (min)TemperatureExpected YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50%30-60Room Temp>95%Highly effective and common.[4]
Hydrogen Chloride (HCl)1,4-Dioxane4M15-60Room Temp>90%The product is the hydrochloride salt.[4]

Table 2: Common Amide Coupling Conditions for PROTAC Synthesis

Coupling ReagentBaseSolventTime (h)TemperatureTypical Equivalents (Coupling Reagent/Base)
HATUDIPEADMF2-16Room Temp1.2 / 2-3
HBTUDIPEADMF2-12Room Temp1.2 / 2-3
COMUDIPEADMF1-4Room Temp1.2 / 2-3

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker Attached to a Ligand

This protocol describes the removal of the Boc protecting group from a PROTAC intermediate.

  • Dissolution: Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[4][5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][5]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x). The resulting amine TFA salt is typically used directly in the next step without further purification.[5]

Protocol 2: Amide Coupling of a Deprotected Linker to a Carboxylic Acid-Containing Ligand

This protocol outlines a general procedure for the final amide bond formation in PROTAC synthesis.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2-3 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[2]

  • Addition of Amine: Add a solution of the deprotected amine-linker intermediate (1.0 eq, as the TFA salt) in anhydrous DMF to the activated carboxylic acid mixture.[2]

  • Reaction: Stir the reaction at room temperature overnight.[2]

  • Monitoring: Monitor the reaction progress by LC-MS.[2]

  • Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.[2]

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Coupling Reaction POI_Ligand_COOH POI Ligand-COOH Amide_Coupling_1 Amide Coupling (e.g., HATU, DIPEA, DMF) POI_Ligand_COOH->Amide_Coupling_1 NH2_C4_NH_Boc H2N-(CH2)4-NH-Boc NH2_C4_NH_Boc->Amide_Coupling_1 Intermediate_1 POI-Linker-NH-Boc Amide_Coupling_1->Intermediate_1 Boc_Deprotection Boc Deprotection (e.g., TFA, DCM) Intermediate_1->Boc_Deprotection Intermediate_2 POI-Linker-NH2 Boc_Deprotection->Intermediate_2 Amide_Coupling_2 Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate_2->Amide_Coupling_2 E3_Ligand_COOH E3 Ligase Ligand-COOH E3_Ligand_COOH->Amide_Coupling_2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Amide_Coupling_2->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis using a Boc-protected amine linker.

Troubleshooting_Logic Start Low PROTAC Yield Verify_Materials 1. Verify Starting Material Quality (Ligands, Linker) Start->Verify_Materials Quality_Check Quality OK? Verify_Materials->Quality_Check Analyze_Coupling1 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) Conversion1_Check Conversion >80%? Analyze_Coupling1->Conversion1_Check Analyze_Deprotection 3. Analyze Boc Deprotection Deprotection_Check Complete Deprotection? Analyze_Deprotection->Deprotection_Check Analyze_Coupling2 4. Analyze Second Coupling Reaction Conversion2_Check Conversion >80%? Analyze_Coupling2->Conversion2_Check Review_Purification 5. Review Purification Strategy Isolated_Yield_Check Isolated Yield >50%? Review_Purification->Isolated_Yield_Check End Yield Optimized Quality_Check->Analyze_Coupling1 Yes Source_New Source new materials or re-purify Quality_Check->Source_New No Conversion1_Check->Analyze_Deprotection Yes Optimize_Coupling1 Optimize coupling reagents/base/solvent Conversion1_Check->Optimize_Coupling1 No Deprotection_Check->Analyze_Coupling2 Yes Optimize_Deprotection Increase acid concentration/time Deprotection_Check->Optimize_Deprotection No Conversion2_Check->Review_Purification Yes Optimize_Coupling2 Optimize coupling reagents/base/solvent Conversion2_Check->Optimize_Coupling2 No Isolated_Yield_Check->End Yes Optimize_Purification Switch to Reverse-Phase HPLC Isolated_Yield_Check->Optimize_Purification No Source_New->Verify_Materials Optimize_Coupling1->Analyze_Coupling1 Optimize_Deprotection->Analyze_Deprotection Optimize_Coupling2->Analyze_Coupling2 Optimize_Purification->Review_Purification

Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.

References

PROTAC Linker Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PROTAC (Proteolysis Targeting Chimera) linker conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical reactions used for PROTAC linker conjugation?

A1: The most robust and widely used methods for conjugating a linker to the warhead (targeting the protein of interest - POI) and the E3 ligase ligand include amide bond formation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", and maleimide-thiol reactions.[1][2] Each method offers distinct advantages in terms of reaction efficiency and the stability of the resulting bond.

Q2: How does the length and composition of the linker affect the final PROTAC?

A2: The linker's length and chemical makeup are critical for a PROTAC's effectiveness.[3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] If a linker is too short, it can cause steric hindrance, preventing the complex from forming.[5] Conversely, a linker that is too long might lead to unproductive binding.[5] The composition of the linker influences key physicochemical properties such as solubility and cell permeability. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance aqueous solubility.[2][6]

Q3: What is the "hook effect" in the context of PROTACs?

A3: The "hook effect" is a phenomenon where high concentrations of a PROTAC can inhibit its own ability to degrade the target protein.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2] To identify a potential hook effect, it is advisable to conduct a dose-response experiment across a broad range of PROTAC concentrations. A bell-shaped curve in the dose-response is characteristic of the hook effect.[2]

Q4: Why is the attachment point of the linker important?

A4: The specific site where the linker is attached to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for achieving the correct orientation within the ternary complex.[6] The linker should ideally be connected to a solvent-exposed part of each ligand to avoid interfering with the binding to their respective proteins.[5]

Troubleshooting Guide

Issue 1: Low or No Degradation of the Target Protein
Potential Cause Recommended Solution & Troubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., flexible PEG linkers, more rigid alkyl chains) to empirically determine the optimal design.[2][7]
Poor Cell Permeability Modify the linker to improve its physicochemical properties. Incorporating polar groups like ethers can enhance solubility, while lipophilic groups can improve cell permeability.[4][7] Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA).[6]
Suboptimal Linker Attachment Points Analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed areas suitable for linker attachment that do not disrupt binding.[5][6]
Inefficient Ternary Complex Formation Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[6]
Issue 2: Low Yield During Linker Conjugation Reaction
Potential Cause Recommended Solution & Troubleshooting Steps
Suboptimal Reaction Conditions For amide bond formation, screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). For click chemistry, ensure the use of a suitable copper catalyst and ligand.[2] Optimize temperature and reaction time, monitoring progress with LC-MS.[8]
Poor Quality of Starting Materials Ensure all starting materials (warhead, E3 ligase ligand, linker) are pure using techniques like NMR and LC-MS before starting the conjugation.[2] Reagents for amide coupling are often moisture-sensitive and should be handled under an inert atmosphere.[8]
Side Reactions For amide coupling using carbodiimides like EDC, the formation of N-acylurea byproducts can consume starting material. The addition of HOBt can help minimize these side reactions.[8]
Incorrect Stoichiometry Re-evaluate the molar ratios of your reactants. For amide coupling, a slight excess of the carboxylic acid and coupling reagents relative to the amine is a common starting point.[8]
Issue 3: Difficulty in Purifying the Final PROTAC
Potential Cause Recommended Solution & Troubleshooting Steps
Formation of Side Products If the reaction is incomplete or has produced side products, consider alternative purification techniques. Reverse-phase HPLC or supercritical fluid chromatography (SFC) can be effective.[2]
PROTAC Instability If the PROTAC is degrading during purification, assess the stability of the linker. Ester bonds are more prone to hydrolysis than amide bonds.[2] Consider incorporating more stable moieties like triazoles (from click chemistry) into the linker design.[2]
Aggregation Use Size Exclusion Chromatography (SEC-HPLC) to detect and quantify aggregates.[9]

Experimental Protocols

Protocol 1: Amide Coupling for PROTAC Synthesis
  • Preparation : Dissolve the carboxylic acid-functionalized molecule (1.0 eq) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Activation : Add a coupling reagent, for example, HATU (1.2 eq), to the solution and stir for 5 minutes at room temperature.[8]

  • Base Addition : Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the reaction mixture and stir for an additional 5 minutes.[8]

  • Amine Addition : Add the amine-functionalized molecule (1.1 eq) to the reaction mixture.[8]

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by taking small aliquots for LC-MS analysis every 1-2 hours.[8]

  • Work-up : Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product using reverse-phase HPLC.[8]

  • Characterization : Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[8]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation : In a round-bottom flask, dissolve the azide-functionalized molecule and the alkyne-functionalized linker in a 1:1 mixture of t-BuOH and deionized water.[1]

  • Degassing : Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1]

  • Catalyst Preparation : In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) and CuSO₄·5H₂O.[1]

  • Reaction Initiation : To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[1]

  • Incubation : Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.[1]

  • Monitoring and Purification : Monitor the reaction's progress using LC-MS. Upon completion, the crude product can be purified directly by preparative reverse-phase HPLC.[1]

Protocol 3: Maleimide-Thiol Conjugation
  • Preparation : Dissolve the maleimide-functionalized intermediate in a suitable buffer, such as PBS (pH 7.2-7.4).[1]

  • Thiol Addition : In a separate vial, dissolve the thiol-functionalized molecule in the same buffer and add it to the solution of the maleimide-functionalized intermediate.[1]

  • Incubation : Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.[1]

  • Monitoring and Purification : Monitor the reaction's progress with LC-MS. Once complete, purify the final PROTAC directly using preparative reverse-phase HPLC and lyophilize the pure fractions.[1]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_conjugation Conjugation Reactions Warhead_Synthesis Warhead Synthesis Conjugation_Step_1 Conjugate Linker to Warhead (e.g., Amide Coupling) Warhead_Synthesis->Conjugation_Step_1 Linker_Synthesis Linker Synthesis Linker_Synthesis->Conjugation_Step_1 E3_Ligase_Ligand_Synthesis E3 Ligase Ligand Synthesis Conjugation_Step_2 Conjugate Warhead-Linker to E3 Ligase Ligand (e.g., Click Chemistry) E3_Ligase_Ligand_Synthesis->Conjugation_Step_2 Conjugation_Step_1->Conjugation_Step_2 Purification Purification (e.g., HPLC) Conjugation_Step_2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Troubleshooting_Decision_Tree Start Low Reaction Yield Observed Check_Purity Check Purity of Starting Materials (NMR, LC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions (Stoichiometry, Solvent, Temp.) Check_Purity->Check_Conditions Pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure Monitor_Reaction Monitor Reaction Progress (LC-MS) Check_Conditions->Monitor_Reaction Optimal Adjust_Conditions Adjust Stoichiometry, Use Anhydrous Solvent Check_Conditions->Adjust_Conditions Suboptimal Optimize_Reagents Optimize Coupling Reagents / Catalysts Monitor_Reaction->Optimize_Reagents Side Products Adjust_Time_Temp Adjust Reaction Time and/or Temperature Monitor_Reaction->Adjust_Time_Temp Stalled Screen_Reagents Screen Alternative Reagents Optimize_Reagents->Screen_Reagents Purify_Materials->Check_Conditions Adjust_Conditions->Monitor_Reaction Success Improved Yield Adjust_Time_Temp->Success Screen_Reagents->Success PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of tert-Butyl (4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analytical validation of tert-butyl (4-aminobutyl)carbamate, a key building block in pharmaceutical and chemical synthesis, is critical for ensuring product quality, safety, and efficacy.[1][2] This guide provides a comparative overview of common analytical methodologies, presenting supporting data and detailed protocols to aid in the selection of the most suitable validation approach. While specific public-domain validation data for this exact compound is limited, this guide leverages established validation principles for related substances and structurally similar carbamate (B1207046) compounds.[3][4]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of related substances and impurities in pharmaceutical products due to its high sensitivity and resolution.[2] Gas Chromatography (GC) can be employed for volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity, making it a powerful tool for identification and quantification.[2][5][6]

The selection of an analytical method is often a balance between sensitivity, selectivity, and the available instrumentation. The following tables summarize typical performance characteristics for the quantification of carbamates and related substances, providing a benchmark for the analytical validation of tert-butyl (4-aminobutyl)carbamate.

Table 1: Performance Characteristics of HPLC-UV for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Various Carbamates
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates[3]
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates[3]
Accuracy (Recovery)80.0% - 120.0%Pantoprazole and Impurities
Precision (%RSD)< 10%Pantoprazole and Impurities

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Various Carbamates
Limit of Detection (LOD)Sub µg/LVarious Carbamates
Limit of Quantification (LOQ)Low µg/LVarious Carbamates
Accuracy (Recovery)90% - 110%Various Carbamates
Precision (%RSD)< 15%Various Carbamates

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Thermally Stable Carbamates
Limit of Detection (LOD)Low µg/LVolatile Carbamates
Limit of Quantification (LOQ)µg/L rangeVolatile Carbamates
Accuracy (Recovery)85% - 115%Various Pesticides
Precision (%RSD)< 15%Various Pesticides

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical validation. The following are representative protocols for the analysis of tert-butyl (4-aminobutyl)carbamate and its related substances.

Protocol 1: HPLC-UV Method for Purity and Related Substances

This method is suitable for quantifying the main component and detecting organic impurities.[1][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the tert-butyl (4-aminobutyl)carbamate sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Prepare a standard solution of a reference compound in the same diluent.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not interfered with by other components.

    • Linearity: Prepare a series of solutions of the analyte at different concentrations and plot the peak area against concentration. A correlation coefficient (r²) of >0.99 is typically required.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits.

    • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol 2: LC-MS Method for High-Sensitivity Analysis

This method is ideal for trace-level impurity identification and quantification.[5][6]

  • Sample Preparation:

    • Prepare samples as described in the HPLC-UV protocol, potentially with further dilution for trace analysis.

  • LC-MS System and Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A high-resolution C18 or similar column.

    • Mobile Phase: Similar to the HPLC-UV method, using MS-compatible buffers like formic acid or ammonium (B1175870) formate.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[6]

    • Ionization Mode: Positive ion mode is typically suitable for amines.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[3]

  • Validation Parameters:

    • Follow the same validation parameters as for the HPLC-UV method, with a focus on demonstrating the enhanced sensitivity and selectivity of the LC-MS approach.

Visualizing the Analytical Validation Workflow

A structured approach is essential for a comprehensive analytical method validation. The following diagram illustrates the key stages involved.

Analytical_Validation_Workflow method_development Method Development pre_validation Pre-Validation Assessment method_development->pre_validation validation_protocol Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report method_implementation Method Implementation validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

This guide provides a framework for the analytical validation of tert-butyl (4-aminobutyl)carbamate. The specific parameters and acceptance criteria should be defined based on the intended use of the analytical procedure and relevant regulatory guidelines.

References

A Head-to-Head Comparison: NH2-C4-NH-Boc vs. PEG-Based PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: the alkyl-based NH2-C4-NH-Boc and polyethylene (B3416737) glycol (PEG)-based linkers.

The choice between an alkyl and a PEG linker is a nuanced decision that involves a trade-off between key drug-like properties.[1] Alkyl linkers, such as this compound, are characterized by their hydrophobic hydrocarbon chains, while PEG linkers consist of repeating hydrophilic ethylene (B1197577) glycol units.[2][3] This fundamental difference in composition dictates their impact on a PROTAC's overall performance.

At a Glance: Key Differences

FeatureThis compound (Alkyl Linker)PEG-Based Linkers
Composition Saturated hydrocarbon chain[2][4]Repeating ethylene glycol units[2][4]
Polarity Hydrophobic[1]Hydrophilic[1]
Solubility Generally lower aqueous solubility[1]Generally higher aqueous solubility[1][5]
Cell Permeability Can enhance passive permeability due to hydrophobicity[1][]May reduce passive permeability but can improve overall cell entry by enhancing solubility and adopting folded conformations[4][7][8]
Metabolic Stability Generally considered metabolically stable[1][4]Can be susceptible to oxidative metabolism[1][4]
Synthesis Synthetically straightforward and cost-effective[2][3]Can be more challenging and costly to synthesize[2][3]
Ternary Complex Formation Provides a flexible tether for ternary complex formation[2]High flexibility can be advantageous for achieving a productive ternary complex conformation[2]

Quantitative Comparison of PROTAC Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. While direct head-to-head data for this compound is not always available, the trends observed for alkyl linkers are representative.

Table 1: Physicochemical Properties of PROTACs with Alkyl vs. PEG Linkers

PROTAC IDLinker TypecLogPAqueous Solubility (µM)TPSA (Ų)Reference
PROTAC 1Alkyl5.8< 10120[1]
PROTAC 2PEG4.2> 100150[1]
PROTAC 3Alkyl-Ether5.150135[1]

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]

Table 2: Biological Performance of PROTACs with Alkyl vs. PEG Linkers

PROTAC IDLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Permeability (PAMPA, 10⁻⁶ cm/s)Reference
PROTAC AAlkylBRD4HeLa50>9010.5[9]
PROTAC BPEG (1 unit)BRD4HeLa>5000~502.1[9]
PROTAC CPEG (2 units)BRD4HeLa>1000~701.5[9]
AR PROTACPEG (variable)ARVCaPVariesVaries0.1 - 1.0[5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Seed Cells Treatment Treat with PROTAC (Varying Concentrations) Start->Treatment Incubation Incubate for a Defined Time Period Treatment->Incubation Lysate Cell Lysis Incubation->Lysate Quantification Protein Quantification (e.g., BCA Assay) Lysate->Quantification Western_Blot Western Blot Quantification->Western_Blot Imaging Imaging & Densitometry Western_Blot->Imaging Data_Analysis Data Analysis (DC₅₀ & Dₘₐₓ Calculation) Imaging->Data_Analysis Conclusion Determine Degradation Efficiency Data_Analysis->Conclusion

Caption: Typical experimental workflow for evaluating PROTAC efficiency.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blotting for Protein Degradation

This is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[2]

  • Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2]

  • Compound Addition: Add the PROTAC solution to the donor wells of the filter plate. Add buffer to the acceptor wells of a 96-well plate.

  • Incubation: Place the filter plate into the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Discussion and Conclusion

The choice between an alkyl linker like this compound and a PEG-based linker is a critical decision in PROTAC design and is highly dependent on the specific target protein, E3 ligase, and the desired properties of the final molecule.[2]

Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to better cell permeability for more lipophilic PROTACs.[1][2] Their hydrophobicity can enhance passive diffusion across cell membranes.[1] However, this can also lead to poor aqueous solubility, which may limit bioavailability.[2][3]

In contrast, PEG linkers significantly improve the aqueous solubility of hydrophobic PROTACs, which is beneficial for administration and can lead to potent degraders.[1][3][5] The flexibility of the PEG chain can be advantageous for optimizing the ternary complex formation.[2] However, PEGylation can sometimes hinder passive permeability and may introduce metabolic liabilities at the ether linkages.[1][2] Interestingly, some studies suggest that the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield polar surface areas, thereby enhancing cell permeability.[4][7][8]

Ultimately, a systematic evaluation of a library of linkers with varying compositions and lengths is often necessary to identify the optimal PROTAC candidate for a given target. The experimental protocols outlined above provide a framework for such an evaluation.

References

A Comparative Guide to NH2-C4-NH-Boc and Other Alkyl Amine PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the chemical linker that connects a target-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This guide provides an objective comparison of the commonly used alkyl amine linker, NH2-C4-NH-Boc, with other alternative alkyl amine linkers. We will delve into their impact on degradation performance, supported by representative experimental data and detailed protocols for key assays.

The Role of the Alkyl Amine Linker in PROTAC Efficacy

Alkyl amine linkers are a prevalent class of linkers used in PROTAC design due to their synthetic tractability and the ability to systematically vary their length. The length and composition of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker orients the two proteins in a manner that allows for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.

The this compound linker provides a four-carbon alkyl chain with a Boc-protected amine, offering a versatile building block for PROTAC synthesis. The performance of this linker is often benchmarked against other alkyl amine linkers with varying chain lengths (e.g., C3, C5) and compositions (e.g., incorporation of ether linkages).

Comparative Performance of Alkyl Amine Linkers

To illustrate the impact of the alkyl amine linker on PROTAC performance, we present a synthesized comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of a BRD4 inhibitor as the target-binding ligand and a ligand for the Cereblon (CRBN) E3 ligase, connected by different alkyl amine linkers.

Data Presentation: Degradation Efficiency of BRD4-Targeting PROTACs

The following table summarizes representative data for the degradation of BRD4 in a human cancer cell line (e.g., MV4-11) after 24 hours of treatment with PROTACs containing different alkyl amine linkers. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC LinkerLinker StructureDC50 (nM)Dmax (%)Key Observations
C3 Alkyl AmineNH2-(CH2)3-NH-Boc~50>90Shorter linker, may provide optimal proximity for some target-ligase pairs.
C4 Alkyl Amine NH2-(CH2)4-NH-Boc ~25 >95 Often demonstrates a good balance of flexibility and length, leading to potent degradation.
C5 Alkyl AmineNH2-(CH2)5-NH-Boc~40>90Increased flexibility may not always translate to improved potency.
C4 Alkyl/Ether AmineNH2-(CH2)2-O-(CH2)2-NH-Boc~30>95Introduction of an ether moiety can improve solubility with minimal impact on degradation potency.

Note: The data presented is a synthesized representation based on trends reported in the literature for BRD4 degraders. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, cell line, and experimental conditions.

Data Presentation: Metabolic Stability of PROTACs with Different Alkyl Amine Linkers

The metabolic stability of a PROTAC is a critical parameter for its in vivo application. The following table illustrates the impact of the linker on the metabolic stability of our hypothetical BRD4-targeting PROTACs in human liver microsomes.

PROTAC LinkerHalf-life (t½) in Human Liver Microsomes (min)Key Observations
C3 Alkyl Amine~60Shorter alkyl chains may exhibit slightly improved metabolic stability.
C4 Alkyl Amine ~45 Represents a balance between degradation potency and metabolic stability.
C5 Alkyl Amine~30Longer alkyl chains can sometimes introduce additional sites for metabolism.
C4 Alkyl/Ether Amine~50The ether linkage can influence metabolic pathways, sometimes leading to improved stability.

Note: This data is illustrative and based on general trends observed in PROTAC development. The metabolic stability of a PROTAC is highly dependent on the entire molecular structure.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Western Blotting for Determination of DC50 and Dmax

This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate a human cancer cell line (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC compounds in DMSO. A typical concentration range is from 1 nM to 10,000 nM.

  • Treat the cells with the varying concentrations of the PROTACs. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein lysates to the same concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][2]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a PROTAC to metabolism by liver enzymes.

1. Reaction Setup:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add phosphate (B84403) buffer (pH 7.4) and human liver microsomes.

  • Add the test PROTAC to the mixture (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

2. Initiation and Incubation:

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

3. Time Points and Quenching:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile (B52724) containing an internal standard.

4. Sample Preparation and Analysis:

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent PROTAC remaining at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining PROTAC against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to Warhead E3 E3 Ligase E3->Ternary Binds to E3 Ligand PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Catalytic Cycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A PROTAC Synthesis (with different linkers) B Cell Culture and Treatment (Varying concentrations and time) A->B C Cell Lysis & Protein Quantification B->C D Western Blotting C->D E Data Analysis (Densitometry) D->E F Calculate DC50 and Dmax E->F G Comparative Analysis of Linker Efficacy F->G

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Logical_Relationship cluster_logic Linker Properties and PROTAC Performance Linker Alkyl Amine Linker (e.g., this compound) Properties Physicochemical Properties - Length - Flexibility - Hydrophobicity Linker->Properties Ternary Ternary Complex Formation & Stability Properties->Ternary Performance PROTAC Performance - Degradation Potency (DC50) - Degradation Efficacy (Dmax) - Metabolic Stability Ternary->Performance

Caption: Logical relationship of linker properties and their impact on PROTAC efficacy.

References

A Comparative Guide to the NH2-C4-NH-Boc Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and overall biological activity. This guide provides an objective comparison of the NH2-C4-NH-Boc linker, a bifunctional alkyl linker, with other common linker types, supported by a summary of performance characteristics and detailed experimental protocols.

The this compound linker, with its four-carbon alkyl chain, offers a balance of flexibility and defined length. A key feature is the presence of a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This orthogonal protecting group strategy is a significant advantage, as it allows for sequential and controlled conjugation of two different molecules. The Boc group is stable under basic conditions but can be readily removed with acid, enabling a two-step conjugation process.[1][2]

Comparison with Alternative Linkers

The choice of linker can profoundly impact the physicochemical properties and biological performance of a bioconjugate. Below is a comparative overview of the this compound linker against other commonly used linker classes.

FeatureThis compound (Alkyl Linker)PEG Linkers (e.g., NH2-PEG4-NH-Boc)Click Chemistry Linkers (e.g., Azide (B81097)/Alkyne)
Composition Saturated hydrocarbon chainRepeating ethylene (B1197577) glycol unitsTypically incorporates azide and alkyne functionalities
Solubility Generally hydrophobic, which can limit aqueous solubility.[3][4]Hydrophilic, often improving the aqueous solubility of the conjugate.[3][4]Solubility can be tuned by the nature of the spacer.
Permeability Higher hydrophobicity may increase passive diffusion across cell membranes.[3][5]Can have a complex relationship with permeability; flexibility may aid in adopting favorable conformations, but excessive PEGylation can hinder uptake.[3]Permeability is dependent on the overall properties of the conjugate.
Metabolic Stability Generally considered more metabolically stable.[3]Ether linkages can be susceptible to oxidative metabolism.[3]The triazole ring formed is generally very stable.
Synthetic Accessibility Often synthetically straightforward and cost-effective.[3][4]Can be more challenging and costly to synthesize compared to alkyl linkers.[3][4]Requires the introduction of azide and alkyne groups, but the "click" reaction is highly efficient.
Key Advantage Synthetic simplicity and metabolic stability.[3] The Boc group allows for controlled, sequential conjugation.Improved solubility and can reduce aggregation.[5]High reaction specificity and efficiency (bio-orthogonal).
Potential Disadvantage Lower aqueous solubility can be a limitation for certain applications.[3]Potential for reduced metabolic stability and can be immunogenic in some cases.Requires the presence of specific functional groups (azide/alkyne) on the molecules to be conjugated.

Experimental Protocols

Accurate and reproducible experimental procedures are crucial for the successful application of the this compound linker. The following are detailed methodologies for key steps in a typical two-step conjugation process.

Protocol 1: First Amide Coupling Reaction

This protocol describes the coupling of the primary amine of the this compound linker to a carboxylic acid-containing molecule (Molecule A).

Materials:

  • This compound

  • Molecule A (with a carboxylic acid group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimum amount of anhydrous DMF.

  • Add the linker solution to the activated Molecule A mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be purified by flash column chromatography or preparative HPLC to isolate the Molecule A-C4-NH-Boc conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine for the subsequent conjugation step.

Materials:

  • Molecule A-C4-NH-Boc conjugate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the purified Molecule A-C4-NH-Boc (1.0 equivalent) in DCM (0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution, typically at a concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours.

  • Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine salt, Molecule A-C4-NH2·TFA, is often used directly in the next step.

Protocol 3: Second Amide Coupling Reaction

This protocol describes the coupling of the newly exposed amine of the Molecule A-C4-NH2 conjugate to a second carboxylic acid-containing molecule (Molecule B).

Materials:

  • Molecule A-C4-NH2·TFA from Protocol 2

  • Molecule B (with a carboxylic acid group)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve Molecule B (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve Molecule A-C4-NH2·TFA (1.1 equivalents) in a minimum amount of anhydrous DMF, adding DIPEA (to neutralize the TFA salt) until the solution is basic.

  • Add the solution of the deprotected linker conjugate to the activated Molecule B mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final conjugate, Molecule A-C4-Molecule B, by preparative HPLC.

Visualizations

To further illustrate the utility of the this compound linker, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a key signaling pathway where such linkers are employed.

G cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Molecule_A_COOH Molecule A (with -COOH) Activation HATU, DIPEA in DMF Molecule_A_COOH->Activation Linker This compound Coupling1 Amide Bond Formation Linker->Coupling1 Activation->Coupling1 Intermediate Molecule A-C4-NH-Boc Coupling1->Intermediate Deprotection TFA in DCM Intermediate->Deprotection Deprotected_Intermediate Molecule A-C4-NH2 Deprotection->Deprotected_Intermediate Coupling2 Amide Bond Formation Deprotected_Intermediate->Coupling2 Molecule_B_COOH Molecule B (with -COOH) Activation2 HATU, DIPEA in DMF Molecule_B_COOH->Activation2 Activation2->Coupling2 Final_Product Final Conjugate (Molecule A-Linker-Molecule B) Coupling2->Final_Product

Caption: Two-step conjugation workflow using the this compound linker.

PROTAC_MoA PROTAC PROTAC Molecule (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycled PROTAC and E3 Ligase Recycled Degradation->Recycled

Caption: PROTAC-mediated protein degradation pathway.

References

Navigating the Linker Landscape: A Comparative Guide to NH2-C4-NH-Boc Alternatives for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation (TPD), the choice of a chemical linker is a critical determinant of a PROTAC's success. This guide provides an in-depth comparison of alternatives to the commonly used NH2-C4-NH-Boc linker, supported by experimental data and detailed methodologies to inform the rational design of potent and selective protein degraders.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[1][3]

The this compound linker, a simple n-butyl diamine with one end protected, represents a foundational building block for constructing PROTACs with flexible alkyl chains. While synthetically tractable and useful for initial explorations, the optimization of PROTAC efficacy often necessitates moving beyond this basic scaffold. This guide explores the diverse chemical space of alternative linkers, from other flexible chains to more rigid and functionalized structures.

The Spectrum of Linker Alternatives: Beyond Simple Alkyl Chains

The alternatives to a simple C4 alkyl linker can be broadly categorized into two main classes: flexible and rigid linkers. The choice between these has a significant impact on a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[4]

Flexible Linkers: The Value of Conformational Freedom

Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and longer alkyl chains, offer a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design. This flexibility allows the molecule to more readily adopt a conformation suitable for the formation of a stable ternary complex.[1]

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point.[5] They are synthetically accessible and their hydrophobicity can enhance cell permeability, though this can also negatively impact solubility.[6][7]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs.[8][9] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[8]

Rigid Linkers: Pre-organizing for Potency

To overcome the potential drawbacks of excessive flexibility, such as an entropic penalty upon binding, researchers have increasingly turned to more rigid linker designs.[4] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved selectivity.[5]

  • Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve physicochemical properties.[1][10]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[10]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[11]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[11]

The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance for specific protein targets.

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Key Observations Reference(s)
BRD4 AlkylVariedVariedVariedLinker length is critical; optimal lengths lead to potent degradation.[1]
BRD4 PEG5 PEG unitsPotentHighA PEG5 linker demonstrated potent degradation of BRD4.[5]
Androgen Receptor (AR) Rigid (Piperidine/Piperazine-like)-< 1>95A highly rigid linker in ARD-69 induced potent AR depletion.[1]
Estrogen Receptor (ER) Alkyl16-HighAn optimal linker length of 16 atoms was identified for ER degradation.[12][13]
TBK1 Alkyl/Ether< 12No degradation-A minimum linker length is required for TBK1 degradation.[1]
TBK1 Alkyl/Ether12-29Submicromolar>90 (optimal at 21 atoms)Potent degradation observed within a range of linker lengths.[1]
BTK PEG≥ 4 PEG units1-40-Longer linkers were potent, but lacked positive cooperativity in ternary complex formation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of target protein in cells after PROTAC treatment.[11]

1. Cell Culture and Treatment:

  • Plate a suitable cell line in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a desired time (e.g., 2, 4, 8, 24 hours).[14]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.[14]

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane (e.g., with 5% non-fat milk in TBST).
  • Incubate with a primary antibody specific for the target protein overnight at 4°C.
  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

5. Data Analysis:

  • Visualize the protein bands using a chemiluminescence detection system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a dose-response curve fit.[15]

Protocol 2: Ternary Complex Formation Assays

Understanding the formation of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed.[16]

1. Surface Plasmon Resonance (SPR):

  • Immobilize the target protein or E3 ligase onto a sensor chip.
  • Inject the PROTAC to measure binary binding kinetics.
  • Inject a mixture of the PROTAC and the third component (E3 ligase or target protein) to measure the kinetics of ternary complex formation.
  • Data analysis can reveal the binding affinity (KD) and cooperativity of the complex.[17]

2. Isothermal Titration Calorimetry (ITC):

  • This technique directly measures the heat changes upon binding.
  • Titrate the PROTAC into a solution of the target protein or E3 ligase to determine binary binding thermodynamics.
  • To study the ternary complex, titrate the third component into a solution of the pre-formed binary complex.
  • ITC provides information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][18]

3. NanoBRET™ Assay:

  • This is a cell-based assay to monitor protein-protein interactions in real-time.
  • The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a HaloTag® ligand.
  • The addition of a PROTAC brings the two proteins into proximity, resulting in an increase in Bioluminescence Resonance Energy Transfer (BRET).[3]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits PROTAC PROTAC Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_biophysical_assays Biophysical Assays cluster_data_analysis Data Analysis Linker_Selection Select Linker (Alkyl, PEG, Rigid) Synthesis Synthesize PROTAC Library Linker_Selection->Synthesis Cell_Treatment Treat Cells with Varying PROTAC Concentrations Synthesis->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax SAR_Analysis Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR_Analysis Linker_Decision_Tree Start Start PROTAC Design Initial_Screen Initial Screening Phase? Start->Initial_Screen Flexible_Linkers Use Flexible Linkers (Alkyl, PEG) Initial_Screen->Flexible_Linkers Yes Optimization_Phase Lead Optimization Phase Initial_Screen->Optimization_Phase No Flexible_Linkers->Optimization_Phase Rigid_Linkers Explore Rigid Linkers (Piperazine, Piperidine, Triazole) Optimization_Phase->Rigid_Linkers Solubility_Issue Solubility Issues? Rigid_Linkers->Solubility_Issue PEG_Linkers Incorporate PEG Moieties Solubility_Issue->PEG_Linkers Yes Permeability_Issue Permeability Issues? Solubility_Issue->Permeability_Issue No PEG_Linkers->Permeability_Issue Hydrophobic_Linkers Consider more Hydrophobic Linkers Permeability_Issue->Hydrophobic_Linkers Yes Final_PROTAC Optimized PROTAC Permeability_Issue->Final_PROTAC No Hydrophobic_Linkers->Final_PROTAC

References

A Comparative Analysis of PROTACs Utilizing an NH2-C4-NH-Boc Derived Linker for BET Bromodomain Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of alkyl-based linkers versus their PEG counterparts in the degradation of BRD4, offering a data-driven guide for researchers in targeted protein degradation.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs that utilize a C4-alkylamine linker, derived from the common synthetic building block NH2-C4-NH-Boc (Boc-protected 1,4-diaminobutane), against alternatives with polyethylene (B3416737) glycol (PEG)-based linkers for the degradation of the well-established cancer target, BRD4.

Performance Comparison of BRD4-Targeting PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). Here, we compare the performance of dBET1, which utilizes a C4 alkylamine linker, with MZ1 and ARV-825, two well-characterized BRD4 degraders that employ PEG-based linkers. All three PROTACs share the same warhead, (+)-JQ1, which binds to the BET bromodomain.

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinDC50DmaxCell Line
dBET1 Thalidomide (CRBN)Alkyl (C4 amine core) BRD4~430 nM[1]>85%[2]SUM149[1] / MV4;11[2]
MZ1 VH032 (VHL)PEGBRD4~2-20 nM[3]>90%HeLa / Various[3][4]
ARV-825 Pomalidomide (CRBN)PEG/Alkyl-EtherBRD4~1 nM>95%RS4;11

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions. The data presented is a representative summary from the literature.

The data indicates that while the C4 alkyl linker in dBET1 is effective at inducing degradation, the PEG-based linkers in MZ1 and ARV-825 can lead to more potent degradation (lower DC50 values). This is often attributed to the improved solubility and conformational flexibility imparted by PEG chains, which can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[5][6] However, alkyl linkers, being more hydrophobic, may offer advantages in cell membrane permeability.[5] The choice of linker is therefore a critical optimization step and is highly dependent on the specific target and E3 ligase pair.[4]

Signaling Pathways and Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action for a BRD4-targeting PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., dBET1) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

BRD4 is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes like c-Myc. By inducing the degradation of BRD4, PROTACs can effectively downregulate these oncogenic pathways.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Histones Acetylated Histones Histones->BRD4 binds to RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription cMyc c-Myc Oncogene Transcription->cMyc upregulates Proliferation Cancer Cell Proliferation cMyc->Proliferation PROTAC PROTAC (e.g., dBET1) PROTAC->BRD4 induces degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis PROTAC Synthesis (e.g., Amide Coupling) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Degradation_Assay Degradation Assay (Western Blot) PROTAC_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CTG) PROTAC_Treatment->Viability_Assay Quantification Quantification (Densitometry) Degradation_Assay->Quantification Calculation Calculate DC50 & Dmax Quantification->Calculation

References

A Comparative Guide to PROTACs Featuring Amine-Based Linkers: Case Studies of ARV-110 and a BET Degrader

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of two successful PROTACs, ARV-110 (Bavdegalutamide) and a representative BET (Bromodomain and Extra-Terminal) degrader, focusing on their linker strategies and performance, supported by experimental data. While the precise "NH2-C4-NH-Boc" linker is a common building block, this guide will examine the broader class of amine-based linkers, from the rigid piperidine-piperazine structure in ARV-110 to more flexible alkyl/ether chains often found in BET degraders.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the impact of linker design on PROTAC performance.

Case Study 1: ARV-110 (Bavdegalutamide) - A Clinically Advanced Androgen Receptor (AR) Degrader

ARV-110 is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] It has shown robust activity in preclinical models and promising results in clinical trials for patients with metastatic castration-resistant prostate cancer.[3][4]

Mechanism of Action: ARV-110 employs a ligand that binds to the AR and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1]

Linker Strategy: ARV-110 utilizes a short and rigid piperidine-piperazine linker.[2] This rigid design is thought to pre-organize the molecule into a conformation favorable for ternary complex formation, potentially enhancing its potency and improving pharmacokinetic properties.

Performance Data for ARV-110
ParameterVCaP CellsLNCaP CellsIn VivoCitation(s)
Target Protein Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)[1][4]
E3 Ligase Cereblon (CRBN)Cereblon (CRBN)Cereblon (CRBN)[2]
DC50 ~1 nM< 1 nM-[1][4][5]
Dmax >95%>95%>90%[1][5]

Case Study 2: BET Degraders - Targeting Epigenetic Regulators

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of oncogenes like c-MYC.[6][7] Several successful PROTACs have been developed to target BET proteins for degradation, demonstrating potent anti-cancer activity.

Mechanism of Action: BET degraders typically use a BET inhibitor, such as JQ1, to bind to BET proteins and a ligand for an E3 ligase (commonly VHL or CRBN) to induce their degradation.[8]

Linker Strategy: The linkers used in BET degraders are often more flexible than that of ARV-110, commonly employing polyethylene (B3416737) glycol (PEG) or simple alkyl chains.[9] This flexibility can be advantageous for spanning the distance between the BET protein and the E3 ligase, though it may come at an entropic cost for ternary complex formation. The choice between alkyl and PEG linkers can also significantly impact the PROTAC's solubility and permeability.[10]

Comparative Performance of BET Degraders with Different Linkers

The following table illustrates the impact of linker length and composition on the performance of JQ1-based BET degraders that recruit the VHL E3 ligase.

PROTAC (Linker Type)Target Protein(s)Cell LineDC50DmaxCitation(s)
MZ1 (PEG-based) BRD4 selectiveHeLa~25 nM (for BRD4)>80%[8]
PROTAC with PEG-3 linker BRD2/3/4MOLM-13Potent degradationHigh[8]
PROTAC with PEG-2 linker BRD2/3/4MOLM-13Less potent degradationLower[8]
ARV-825 (CRBN-based) BRD2/3/4-Potent degradationHigh[9]

Note: Specific DC50 and Dmax values for ARV-825 are not provided in the search results but it is described as a highly potent degrader.

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways of the Androgen Receptor and BET proteins, as well as the general mechanism of PROTAC action.

AR_Signaling Androgen Receptor (AR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR AR Androgen->AR binds AR_dimer AR Dimer AR->AR_dimer dimerizes cluster_nucleus cluster_nucleus AR->cluster_nucleus translocates HSPs HSPs AR_HSP_complex AR-HSP Complex AR_HSP_complex->AR dissociates AR_HSP_complex->HSPs ARE Androgen Response Element (ARE) AR_dimer->ARE binds Target_Genes Target Gene Transcription ARE->Target_Genes activates

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

BET_Signaling BET Protein Function in Transcription BET BET Protein (e.g., BRD4) Acetylated_Histones Acetylated Histones BET->Acetylated_Histones binds to PTEFb P-TEFb BET->PTEFb recruits Chromatin Chromatin RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates (activates) Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates

Caption: The role of BET proteins in regulating gene transcription.

Experimental Workflow and Protocols

The evaluation of PROTAC efficacy relies on a series of well-defined experiments. Below is a generalized workflow followed by detailed protocols for key assays.

PROTAC_Workflow PROTAC Evaluation Workflow start Start cell_culture Cell Culture (e.g., LNCaP, VCaP, HeLa) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification (BCA) protac_treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) protac_treatment->viability_assay western_blot Western Blot Analysis cell_lysis->western_blot data_analysis_dc50 Quantify Degradation (Determine DC50 & Dmax) western_blot->data_analysis_dc50 end End data_analysis_dc50->end data_analysis_ic50 Determine IC50 viability_assay->data_analysis_ic50 data_analysis_ic50->end

Caption: A typical experimental workflow for evaluating PROTACs.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the amount of target protein remaining after PROTAC treatment, allowing for the determination of DC50 and Dmax.[11]

Materials:

  • Cell line expressing the target protein (e.g., VCaP for AR, HeLa for BET proteins)

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and a loading control like beta-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[11] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control for a fixed time (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, incubate on ice, and then collect the lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane for 1 hour at room temperature.[14] Incubate with the primary antibody for the target protein and loading control overnight at 4°C.[14] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis: Wash the membrane, apply ECL substrate, and capture the signal using an imaging system.[14] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[14]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[15]

Materials:

  • Cell line in 96-well plates

  • PROTAC stock solution

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[14]

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations in triplicate for a desired period (e.g., 72 hours).[14]

  • Assay:

    • For MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals.[16]

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol and mix to induce cell lysis.[16]

  • Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

References

A Comparative Guide to Validating Target Protein Degradation with an NH2-C4-NH-Boc-Linked PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a PROTAC (Proteolysis Targeting Chimera) utilizing an NH2-C4-NH-Boc derived linker against other common linker classes for the degradation of a target protein. We present supporting experimental data, detailed protocols for validation, and visual diagrams of key processes to aid in the rational design and evaluation of novel protein degraders.

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Comparative Analysis of Linker Performance

To illustrate the impact of the linker on degradation efficiency, this guide focuses on the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD3 and BRD4, which are well-established therapeutic targets in oncology. We compare a PROTAC with a C4 alkyl linker (derived from a building block like this compound) to analogs with different alkyl chain lengths and to those with polyethylene (B3416737) glycol (PEG) linkers.

Quantitative Data Summary: BET Protein Degraders

The efficacy of a PROTAC is primarily quantified by two parameters:

  • DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax : The maximum percentage of protein degradation that can be achieved. A higher Dmax signifies greater efficacy.

Table 1: Comparison of BRD3 Degraders with Varying Alkyl and PEG Linkers in Jurkat Cells

PROTAC NameLinker TypeTarget ProteinDC50 (nM)Dmax (%)
dBET57C2 AlkylBRD31000>90
dBET1 C4 Alkyl BRD3 ~300-1000 >90
dBET6C8 AlkylBRD3~30-100>90
BETd-24-6PEGBRD310-30>90

Data synthesized from literature. The DC50 for dBET1 showed some variability in the cited source.

Table 2: Performance of Well-Characterized BRD4 Degraders with PEG Linkers

PROTAC NameLinker TypeE3 Ligase RecruitedTarget ProteinDC50 (nM)Dmax (%)Cell Line(s)
ARV-825 PEGCereblon (CRBN)BRD4<1>90CA46, NAMALWA
MZ1 PEGvon Hippel-Lindau (VHL)BRD48, 23>90H661, H838

Data synthesized from multiple sources.[1][2][3][4][5]

From the data, it is evident that the linker plays a crucial role in determining the potency of the PROTAC. For the alkyl linker series targeting BRD3, a longer C8 chain (dBET6) resulted in a significantly lower DC50 compared to the C2 and C4 linkers. Furthermore, the PEG-based PROTAC (BETd-24-6) demonstrated even greater potency. This highlights that while a simple C4 alkyl linker can effectively induce degradation, optimization of the linker composition and length is critical for achieving maximal potency. The broader comparison with well-characterized BRD4 degraders like ARV-825 and MZ1, which utilize PEG linkers, further underscores the success of this linker class in generating highly potent degraders.

Mandatory Visualizations

Here we provide diagrams to visualize the key mechanisms and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC (with C4 Linker) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_main PROTAC Validation Workflow A 1. Cell Culture & Treatment (Dose-response & Time-course) B 2. Cell Lysis & Protein Quantification A->B C 3. Western Blot Analysis B->C F 6. Ubiquitination Assay (IP-WB) B->F Parallel Assay D 4. Data Analysis (Quantify Bands) C->D E 5. Determine DC50 & Dmax D->E G 7. Confirm Ubiquitination of Target F->G

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50/Dmax Determination)

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[6][7][8]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A common concentration range is 1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

5. Detection and Data Analysis:

  • Wash the membrane three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[10][11][12][13]

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins. Include a vehicle-only control.

2. Cell Lysis:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 10 minutes.

3. Immunoprecipitation (IP):

  • Dilute the lysates with SDS-free RIPA buffer to reduce the SDS concentration to 0.1%.

  • Pre-clear the lysates by incubating with Protein A/G agarose (B213101) or magnetic beads for 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add a specific antibody against your target protein and incubate overnight at 4°C on a rotator.

  • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

4. Washing and Elution:

  • Wash the beads several times with wash buffer (e.g., RIPA with 0.1% SDS) to remove non-specific binders.

  • Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer.

5. Western Blotting:

  • Perform SDS-PAGE and Western blotting as described in Protocol 1.

  • Probe the membrane with an antibody that recognizes ubiquitin. An increase in a high molecular weight smear or laddering in the PROTAC-treated lane compared to the control indicates polyubiquitination of the target protein.

References

Safety Operating Guide

Proper Disposal of NH2-C4-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

NH2-C4-NH-Boc, also known as N-Boc-1,4-diaminobutane or tert-Butyl N-(4-aminobutyl)carbamate, is a valuable PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation.[1][2][3][4] Due to its chemical nature, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is classified as a corrosive material.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Key Hazard Information:

  • GHS Classification: Skin Corrosion, Category 1B.[5]

  • Signal Word: Danger.[5]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

  • Transport Information: Classified as a dangerous good for transport.[6][7]

The following table summarizes the key safety and identification data for this compound:

PropertyValue
Chemical Name tert-Butyl N-(4-aminobutyl)carbamate
Common Synonyms This compound, N-Boc-1,4-diaminobutane
CAS Number 68076-36-8
Molecular Formula C9H20N2O2
GHS Pictogram Corrosion (GHS05)
Hazard Class Skin Corrosion 1B
UN Number UN2735 (AMINES, LIQUID, CORROSIVE, N.O.S.)

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility. Adherence to institutional and local regulations is mandatory.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container.

    • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and other lab consumables. Collect these in a container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect unused or waste solutions of this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Labeling of Waste Containers

Proper labeling is critical for the safe handling and disposal of hazardous waste. All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "tert-Butyl N-(4-aminobutyl)carbamate" or "this compound".

    • The associated hazards (e.g., "Corrosive").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste
  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.

  • The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.

Arranging for Disposal
  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Containment:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill.

  • Collection:

    • Carefully scoop or sweep up the contained material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination:

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate spill Spill Occurs start->spill collect_solid Collect Solid Waste in Labeled, Lined Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid Liquid label Label Container: 'Hazardous Waste' 'this compound' 'Corrosive' collect_solid->label collect_liquid->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by EHS/Approved Waste Vendor store->pickup spill->segregate No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling NH2-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate), a key PROTAC linker used in advanced drug development.

This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound (CAS RN: 68076-36-8) in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe research environment. This chemical is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2]

Hazard Identification and Classification

This compound is identified with the following hazard classifications.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationSub-category 1BDangerH314: Causes severe skin burns and eye damage.[1][2]
Corrosive to MetalsCategory 1WarningH290: May be corrosive to metals.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving recommended: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness) • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness)Provides robust protection against a corrosive primary amine.[3] Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection.[3] Always change gloves immediately upon contamination.[3]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over goggles when there is a significant risk of splashes.[3]Protects against severe eye damage from splashes of the corrosive material.[1][3]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing.[3] For larger quantities, a chemical-resistant apron and sleeves are recommended.[3] Wear closed-toe shoes and long pants.[3]Protects skin from potential splashes and contact with the corrosive substance.[3]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved full-face respirator with an appropriate cartridge (e.g., green for ammonia/methylamine or multi-gas/vapor) is required.[1][3]Inhalation of dust or vapors may cause respiratory irritation.[4] Engineering controls like fume hoods are the primary method of exposure control.[5]

Safe Handling and Storage Protocol

Operational Plan:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is readily available and inspected for integrity.[1][3]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Avoid all contact with skin and eyes.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials such as acids, oxidizing agents, and foodstuff containers.[1][2]

    • Protect containers against physical damage and check regularly for leaks.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood Certification prep2 Inspect and Don Required PPE prep1->prep2 handle1 Transfer Chemical Inside Fume Hood prep2->handle1 handle2 Weigh and Prepare for Reaction handle1->handle2 store1 Seal Container Tightly handle2->store1 store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 cluster_response Response spill Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste in Sealed Container contain->collect decon Decontaminate Spill Area collect->decon disposal Dispose as Hazardous Waste decon->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.